Furfuryl-d5 Alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-QUWGTZMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Isotopic Labeling in Furan Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of Furfuryl-d5 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Furfuryl alcohol (C₅H₆O₂), a bio-renewable chemical derived from the hydrogenation of furfural, serves as a foundational building block for a myriad of industrial products, including resins, adhesives, and specialty solvents.[1][2][3] Its deuterated isotopologue, this compound (C₅HD₅O₂), represents a specialized tool for the scientific community. In this molecule, the five hydrogen atoms on the furan ring are replaced with deuterium, a stable, heavy isotope of hydrogen.[4] This isotopic substitution, while minimally altering the fundamental chemical reactivity, introduces a significant mass change that is leveraged in advanced analytical and mechanistic studies.
The primary utility of this compound stems from its application as an internal standard for mass spectrometry-based quantification and as a mechanistic probe to investigate reaction pathways and the kinetic isotope effect (KIE).[4][5][6] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down reactions where C-H bond cleavage is the rate-determining step.[7] This phenomenon is particularly valuable in drug metabolism studies, where deuteration at a metabolic site can enhance a drug's pharmacokinetic profile.[6] This guide provides a comprehensive overview of the core chemical properties, analytical characterization, applications, and handling protocols for this compound, designed for professionals in research and development.
Core Chemical and Physical Properties
This compound is identified by its unique CAS Number, 1398065-62-7.[8][9][10] The incorporation of five deuterium atoms increases its molecular weight to approximately 103.13 g/mol .[4][8][9] While extensive experimental data for the deuterated form is not as prevalent as for its non-deuterated counterpart, its physical properties can be reasonably predicted or inferred to be very similar to those of standard furfuryl alcohol. Like its isotopologue, it is a clear, colorless to pale yellow liquid that may darken upon exposure to light and air.[1][2]
| Property | Value (this compound) | Value (Furfuryl Alcohol, for comparison) | Reference(s) |
| CAS Number | 1398065-62-7 | 98-00-0 | [9] |
| Molecular Formula | C₅HD₅O₂ | C₅H₆O₂ | [4][11] |
| Molecular Weight | ~103.13 g/mol | ~98.10 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 170.0°C (Predicted) | ~170-171°C | [8][12][13] |
| Density | ~1.1 g/cm³ (Predicted) | ~1.13 g/cm³ at 20°C | [2][8] |
| Flash Point | 65.0°C (Predicted) | ~65°C | [8][12][13] |
| Solubility in Water | Miscible | Miscible | [2][12] |
| Isotopic Enrichment | Typically ≥98 atom % D | N/A | [9][14] |
Synthesis and Isotopic Labeling
The industrial synthesis of furfuryl alcohol involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed dehydration of pentose sugars found in biomass.[12][15][16]
Caption: General synthesis pathway from biomass to this compound.
The synthesis of this compound is not commonly detailed but can be achieved through two primary strategies:
-
Building from a Deuterated Precursor: Synthesizing the molecule using a deuterated starting material, such as furfural-d4, followed by the reduction of the aldehyde group. This "bottom-up" approach ensures precise placement of the deuterium labels.
-
Hydrogen-Deuterium (H-D) Exchange: Subjecting unlabeled furfuryl alcohol to conditions that promote the exchange of the furan ring protons with deuterium from a deuterium source (e.g., D₂O) under acid or base catalysis. This method can be cost-effective but may yield incomplete deuteration.
The choice of synthesis route is critical for ensuring high isotopic purity, which is paramount for its use as an analytical standard.[4]
Analytical Characterization
Confirming the identity, purity, and isotopic enrichment of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of highly enriched this compound is the significant reduction or complete absence of signals corresponding to the furan ring protons, which typically appear between 6.2 and 7.4 ppm in the unlabeled compound.[17][18] The remaining prominent signals would be from the hydroxymethyl group (CH₂OH), appearing as a doublet around 4.5 ppm, and the hydroxyl proton (OH), a triplet around 5.2 ppm (in DMSO-d6), although its position is solvent-dependent and it can be exchanged with D₂O.[18]
-
¹³C NMR: The ¹³C spectrum will be similar to the unlabeled analog, but the signals for the deuterated carbons will appear as multiplets with lower intensity due to C-D coupling and the longer relaxation times of deuterated carbons. Deuterium substitution also causes a small upfield shift (isotope effect) on the attached carbon and, to a lesser extent, on adjacent carbons.[19]
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming the positions of isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is fundamental for confirming the mass increase due to deuteration. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) for this compound will be observed at an m/z value 5 units higher than that of unlabeled furfuryl alcohol (m/z 98). A common fragment ion for furfuryl alcohol is at m/z 81, resulting from the loss of the hydroxyl group.[20] For the d5 analog, the corresponding fragment would be expected at m/z 85 or 86, depending on the fragmentation pathway. This mass shift is the basis for its use as an internal standard in quantitative analysis.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. The spectrum of this compound will be dominated by a broad O-H stretching band around 3350 cm⁻¹. Key differences compared to the unlabeled compound include the appearance of C-D stretching vibrations (typically ~2100-2300 cm⁻¹) and the disappearance of the corresponding aromatic C-H stretching vibrations (~3100 cm⁻¹).[21][22]
Protocol: GC-MS Analysis for Quantification of Furfuryl Alcohol using this compound
This protocol describes the use of this compound as an internal standard (IS) for the accurate quantification of furfuryl alcohol in a sample matrix.
Objective: To determine the concentration of furfuryl alcohol in a sample.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of furfuryl alcohol (analyte) of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol).
-
Accurately prepare a stock solution of this compound (IS) of known concentration (e.g., 1000 µg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a constant volume of the IS stock solution into varying volumes of the analyte stock solution.
-
Dilute each standard to the final volume with the solvent to generate a concentration range that brackets the expected sample concentration. A typical range might be 1, 5, 10, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample to be analyzed.
-
Spike the sample with the same constant volume of the IS stock solution used for the calibration standards.
-
Extract or dilute the sample as required by the sample matrix to be compatible with the GC-MS system.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Use an appropriate GC column (e.g., HP-5MS) and temperature program to achieve chromatographic separation of furfuryl alcohol from other matrix components.[18][23]
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor m/z 98 (molecular ion) and 81 (fragment) for furfuryl alcohol.
-
Monitor m/z 103 (molecular ion) and 86 (fragment) for this compound.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS).
-
Construct a calibration curve by plotting this area ratio against the known concentration of the analyte.
-
Calculate the area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Chemical Reactivity and the Kinetic Isotope Effect
The chemical reactivity of this compound mirrors that of its non-deuterated analog. It can undergo polymerization in the presence of acids, hydrogenation to form tetrahydrofurfuryl alcohol, and various other reactions typical of primary alcohols and furans, such as etherification and Diels-Alder additions.[12]
The most significant deviation in its reactivity profile is the manifestation of the Deuterium Kinetic Isotope Effect (KIE) . The KIE is the ratio of the rate constant for a reaction with the light isotope (kH) to that with the heavy isotope (kD).
-
Primary KIE: If a C-H bond on the furan ring is broken in the rate-determining step of a reaction (e.g., electrophilic substitution or oxidation by a cytochrome P450 enzyme), the rate of reaction for this compound will be significantly slower than for furfuryl alcohol. This is because the C-D bond has a lower zero-point energy and requires more energy to break.
-
Secondary KIE: Deuteration can also influence reaction rates even when the C-D bond is not broken, through steric or electronic effects, though this influence is generally smaller.
This predictable impact on reaction rates makes this compound an excellent tool for elucidating reaction mechanisms.[24][25] For instance, a significant KIE would confirm that C-H bond cleavage is a critical step in a metabolic pathway under investigation.[6]
Applications in Research and Drug Development
The unique properties of this compound make it invaluable in several scientific domains.
-
Analytical Internal Standard: As detailed in the protocol above, its primary application is as an internal standard for the accurate quantification of furfuryl alcohol in complex matrices such as food, beverages, environmental samples, and biological fluids.[4][5] Its chemical similarity ensures it behaves almost identically during sample extraction and chromatographic analysis, while its mass difference allows for clear distinction by MS.
-
Metabolic Studies: In drug development, it is common to synthesize deuterated analogs of drug candidates.[4] If a drug contains a furfuryl moiety that is a site of metabolic oxidation, preparing the d5-analog can help determine if this pathway is a major route of clearance. Slowing down this metabolism via the KIE can improve the drug's half-life and bioavailability.[6][7]
-
Mechanistic Elucidation: Researchers use this compound to probe the mechanisms of chemical and enzymatic reactions.[4][26] By comparing the reaction rates and product distributions of the labeled and unlabeled compounds, one can infer the role of specific C-H bonds in the reaction pathway.
-
Environmental Fate and Transport: As a labeled tracer, it can be used to study the degradation kinetics and transport of furan-based pollutants in soil and water systems.[4]
Storage, Handling, and Safety
Safety Precautions
Furfuryl alcohol is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is fatal if inhaled, and is suspected of causing cancer.[27] It is imperative to handle this compound with the same level of caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage and Stability
Maintaining the chemical and isotopic integrity of this compound is critical for its effective use.
-
Isotopic Stability: The primary concern for deuterated compounds is isotopic dilution via H-D exchange with atmospheric moisture or protic solvents.[7][28] Deuterium atoms on an aromatic ring like furan are generally stable, but exchange can occur under certain conditions.
-
Chemical Stability: Unlabeled furfuryl alcohol is known to darken and polymerize over time, especially when exposed to light, air, and heat, or in the presence of acidic contaminants.[29][30]
Protocol: Recommended Storage and Handling
-
Long-Term Storage:
-
Handling:
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture inside the container.
-
Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible, especially when dispensing small quantities.[28]
-
Use dry, clean glassware and syringes.
-
When preparing solutions, use anhydrous deuterated solvents if subsequent analysis is sensitive to protic impurities. If using non-deuterated solvents, use high-purity anhydrous grades.
-
-
Post-Use:
-
After removing the desired amount, flush the vial headspace with an inert gas before re-sealing.
-
Wrap the cap with parafilm to provide an additional barrier against moisture.
-
Return the vial to the recommended storage conditions promptly.
-
By following these protocols, researchers can ensure the integrity of this compound, leading to more accurate and reproducible experimental results.
References
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National Institutes of Health (NIH). Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. Available from: [Link]
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ResearchGate. FT-IR spectrum of furfuryl alcohol (FA). Available from: [Link]
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ResearchGate. (PDF) Protonation prerequisite in selective furfural hydrogenation to furfuryl alcohol: a kinetic isotope effect study. Available from: [Link]
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PubMed. Effects of Pressure on Deuterium Isotope Effects of Yeast Alcohol Dehydrogenase Using Alternative Substrates. Available from: [Link]
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INCHEM. FURFURYL ALCOHOL AND RELATED SUBSTANCES. Available from: [Link]
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ResearchGate. Fig. S15. Mass spectrum of the coupling products by furfuryl alcohol. 3b. Available from: [Link]
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MDPI. Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. Available from: [Link]
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MDPI. Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of Furfuryl-d5 Alcohol
Introduction
In the fields of pharmaceutical development, metabolic research, and environmental analysis, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal tracer due to its unique mass, which is readily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1]. Furfuryl alcohol (C₅H₆O₂), a versatile chemical derived from renewable biomass, is a crucial intermediate in the synthesis of resins, pharmaceuticals, and other fine chemicals[2][3][4][5][6]. The deuterated isotopologue, furfuryl-d5 alcohol, provides a high-purity internal standard for quantitative MS analysis, enabling researchers to accurately track the parent compound in complex biological and environmental matrices.
This guide provides a comprehensive, technically-grounded overview of a robust and efficient method for the synthesis and purification of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Part 1: Synthesis Strategy and Execution
The most logical and efficient synthetic route to this compound—specifically (Furan-2,3,4,5-d4)methanol-d1—is a two-step process. This strategy begins with the deuteration of the furan ring of the precursor, furfural, followed by the selective reduction of the aldehyde and a final deuteration of the resulting hydroxyl group.
Step 1: Synthesis of Furfural-d4 via Acid-Catalyzed Hydrogen-Deuterium Exchange
The foundational step is the replacement of the four non-labile hydrogen atoms on the furan ring with deuterium. This is achieved through an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction[7][8].
Mechanism and Rationale: The furan ring can undergo electrophilic substitution. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the ring is protonated (or rather, deuterated) to form a resonance-stabilized carbocation intermediate. The subsequent loss of a proton (H⁺) is less favorable than the loss of a deuteron (D⁺) in a deuterium-rich environment, driving the equilibrium towards the deuterated product. This process is repeated until all four ring protons are exchanged for deuterons. Elevated temperatures are often required to facilitate the exchange of these non-labile hydrogens[8].
Caption: Synthetic pathway for this compound.
Experimental Protocol: Furfural-d4 Synthesis
-
Reaction Setup: In a pressure-rated glass vessel equipped with a magnetic stir bar, combine commercial furfural with a 10-fold molar excess of deuterium oxide (D₂O, 99.9 atom % D).
-
Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 99.5 atom % D) to a concentration of 5% (v/v).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the furan ring protons.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a base such as anhydrous sodium carbonate. Extract the deuterated furfural into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude furfural-d4 is then purified by vacuum distillation to remove any polymeric byproducts.
Step 2: Reduction of Furfural-d4 to this compound
With the deuterated precursor in hand, the next step is the reduction of the aldehyde functional group to a primary alcohol.
Mechanism and Rationale: Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for aldehydes and ketones; it will not reduce esters or carboxylic acids that might be present as impurities[9]. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon[10]. This forms an alkoxide intermediate. A standard, non-deuterated reducing agent (NaBH₄) is intentionally used here to avoid introducing a sixth deuterium atom onto the methylene carbon. The fifth and final deuterium is introduced during the workup, where the alkoxide intermediate is quenched with D₂O, which protonates (deuterates) the oxygen to yield the final -OD group. This exchange of the labile hydroxyl proton is rapid and efficient in a D₂O environment[11].
Experimental Protocol: this compound Synthesis
-
Reaction Setup: Dissolve the purified furfural-d4 in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A slight molar excess (e.g., 1.2 equivalents) is typically used to ensure complete reduction. The reduction of furfural with NaBH₄ is generally rapid, often completing within minutes[12].
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.
-
Quenching and Workup: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding deuterium oxide (D₂O). This step both destroys the excess borohydride and provides the deuterium source for the alcohol's hydroxyl group.
-
Extraction: After quenching, extract the product into an organic solvent. Multiple extractions with a solvent like ethyl acetate will ensure a high recovery.
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Part 2: Purification and Characterization
Rigorous purification and comprehensive characterization are critical to validate the identity, purity, and isotopic enrichment of the final product.
Purification by Vacuum Distillation
The primary impurities in the crude product are residual solvent, borate salts, and potentially a small amount of unreacted starting material. Vacuum distillation is the preferred method for purifying furfuryl alcohol, as it allows the substance to boil at a lower temperature, preventing thermal decomposition to which furan compounds are susceptible[13][14][15].
Caption: Workflow for the purification and analysis of this compound.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed with high-vacuum grease.
-
Distillation: Place the crude this compound into the distilling flask with a stir bar. Slowly apply vacuum to the system. Once the desired pressure is reached (e.g., ~5-10 mmHg), gently heat the flask.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for furfuryl alcohol under the applied vacuum (approx. 75-77 °C at 15 mmHg). Discard any initial forerun and the high-boiling residue.
Characterization and Quality Control
A combination of NMR and Mass Spectrometry is essential for the unambiguous confirmation of the product's structure and isotopic purity[16][17].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for determining the extent of deuteration. In the spectrum of the final product, the signals corresponding to the four furan ring protons and the hydroxyl proton should be absent or significantly diminished (to <1-2% of their original intensity). The only significant remaining proton signal should be from the methylene (-CH₂-) group.
-
²H NMR: Deuterium NMR can be used to confirm the locations of the incorporated deuterium atoms. The spectrum should show signals corresponding to the four positions on the furan ring and the hydroxyl deuteron (-OD).
-
¹³C NMR: The carbon spectrum will confirm the integrity of the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
MS analysis (typically via GC-MS or LC-MS) confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the mass of the d5-isotopologue. Analysis of the isotopic cluster will provide a precise measure of the isotopic enrichment and distribution.
-
| Parameter | Expected Value / Observation | Method |
| Chemical Purity | > 98% | GC-MS, ¹H NMR |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry |
| Molecular Weight (d5) | Expected m/z for C₅H₁D₅O₂ | Mass Spectrometry |
| ¹H NMR | Absence of signals for furan ring and -OH protons. | 400 MHz NMR |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
Conclusion
The synthesis of this compound via a two-step pathway involving acid-catalyzed H/D exchange followed by selective reduction is a reliable and well-precedented method. This guide provides the necessary theoretical background and detailed protocols to enable researchers to produce this valuable stable isotope-labeled standard with high purity and isotopic enrichment. Careful execution of the purification and rigorous analytical characterization are paramount to ensuring the final product is fit for its intended use in demanding quantitative applications.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Isotopic Purity of Furfuryl-d5 Alcohol
Foreword: Beyond Chemical Purity – The Isotopic Dimension
In the realm of drug development and advanced chemical research, the identity of a molecule is defined by more than just its elemental composition and structure; the isotopic constitution is equally critical. For deuterated compounds such as this compound (C₅HD₅O₂), isotopic purity is not a secondary parameter but a primary determinant of its efficacy and reliability, particularly when used as an internal standard for mass spectrometry (MS) or in metabolic studies.[1][2] This guide provides a comprehensive framework for understanding, determining, and validating the isotopic purity of this compound, drawing from established analytical principles and field-proven methodologies. We will explore the nuances of synthesis that give rise to isotopic distributions and detail the orthogonal analytical techniques required for robust characterization.
The Genesis of this compound: Synthesis and Isotopic Distribution
The journey to a highly enriched deuterated compound begins with its synthesis. This compound is typically synthesized via the catalytic hydrogenation of furfural, a renewable platform chemical derived from lignocellulosic biomass.[3][4][5] The introduction of deuterium is strategically controlled, often through the use of a deuterium source during the reduction of the aldehyde group and saturation of the furan ring.
The industrial-scale synthesis commonly employs a copper-chromite catalyst, though more environmentally benign catalysts are under active development.[3][6] The deuteration process, however, is inherently statistical. It is practically impossible to achieve 100% isotopic purity.[7] This results in a population of molecules with varying degrees of deuteration, known as isotopologues (d₀, d₁, d₂, d₃, d₄, and the desired d₅).
A critical distinction must be made between two key terms[7]:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.
-
Species Abundance (Isotopic Purity): Refers to the percentage of the entire population of molecules that have the desired, fully deuterated composition (i.e., the d₅ isotopologue).
A high isotopic enrichment in the starting materials is a prerequisite for, but does not guarantee, high species abundance in the final product. The statistical nature of the synthesis dictates the final distribution of isotopologues.
Analytical Cornerstone: Orthogonal Methodologies for Purity Verification
To establish trustworthy data, a single analytical technique is insufficient. We rely on a dual, self-validating approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] This combination provides a complete picture, confirming both the positions of labeling and the overall isotopic distribution.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Site-Specific Investigation
NMR spectroscopy is unparalleled in its ability to provide site-specific isotopic information.[9] By examining the molecule at an atomic level, we can precisely determine where deuterium incorporation has occurred and quantify the residual, non-deuterated protons.
¹H NMR for Isotopic Enrichment
The most direct method for assessing isotopic purity via NMR is to quantify the signals from the residual protons. For a highly deuterated compound, these signals will be very small, but their integration relative to a known internal standard allows for a precise calculation of isotopic enrichment.
| Proton Position | Typical ¹H Chemical Shift (ppm) in CDCl₃ |
| H on C5 (furan ring) | ~7.37 |
| H on C3 (furan ring) | ~6.31 |
| H on C4 (furan ring) | ~6.26 |
| H on CH₂ (methylene) | ~4.54 |
| (Note: Chemical shifts can vary slightly based on solvent and concentration. Data referenced from typical spectra.)[10] |
Experimental Protocol: ¹H NMR for Isotopic Purity
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Solvent Selection: Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte's residual proton signals.[11]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being quantified to allow for full relaxation and ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton peaks.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the residual proton signals corresponding to the furan ring and methylene positions.
-
Integrate the signal from the internal standard.
-
-
Calculation: Calculate the molar quantity of residual protons at each position relative to the known molar quantity of the internal standard. The isotopic enrichment at each site is then calculated as:
-
% Enrichment = (1 - [moles of residual H / (moles of sample × # of sites)]) × 100
-
Mass Spectrometry: Quantifying Isotopologue Distribution
While NMR excels at site-specific analysis, high-resolution mass spectrometry (HRMS) is the definitive technique for determining the relative abundance of each isotopologue in the sample.[12][13] This provides the overall isotopic purity value.
HRMS for Species Abundance
By using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF), we can resolve the signals of each H/D isotopologue (d₀ to d₅), which differ by the mass of a neutron.
Experimental Protocol: LC-HRMS for Isotopologue Distribution
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to separate the analyte from any potential chemical impurities, ensuring the mass spectrum is clean.
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Operate in full scan mode with high resolution (>70,000) to clearly resolve the isotopic peaks.
-
-
Data Acquisition: Infuse the sample or inject it into the LC system and acquire the full scan mass spectrum of the molecular ion (e.g., [M+H]⁺).
-
Data Processing:
-
Extract the ion chromatograms or view the mass spectrum for the mass range covering all isotopologues (from d₀ to d₅).
-
Record the intensity (area under the curve) for each isotopic peak.
-
-
Calculation: The isotopic purity (species abundance of the d₅ molecule) is calculated by normalizing the intensity of the d₅ peak to the sum of the intensities of all isotopologue peaks:
-
% Isotopic Purity (d₅) = [Intensity(d₅) / (Intensity(d₀) + ... + Intensity(d₅))] × 100
-
Synthesizing the Data: A Complete Purity Profile
The final step is to consolidate the findings from both NMR and MS into a single, comprehensive report. The NMR data validates the positions of deuteration and provides the isotopic enrichment at each site, while the MS data delivers the overall isotopic purity by quantifying the species abundance.
Example Purity Data Summary for a Batch of this compound
| Parameter | Method | Result |
| Isotopic Enrichment (Ring Positions) | ¹H NMR | > 99.5% |
| Isotopic Enrichment (Methylene Position) | ¹H NMR | > 99.5% |
| Isotopologue Distribution | HRMS | |
| d₀ Abundance | HRMS | < 0.1% |
| d₁ Abundance | HRMS | < 0.1% |
| d₂ Abundance | HRMS | 0.1% |
| d₃ Abundance | HRMS | 0.5% |
| d₄ Abundance | HRMS | 1.2% |
| d₅ Abundance | HRMS | 98.2% |
| Overall Isotopic Purity | HRMS | 98.2% |
This integrated approach ensures that the material is not only highly deuterated but also that the deuterium is in the correct positions, providing the highest level of confidence for researchers and drug development professionals.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Furfuryl-d5 Alcohol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and material science, NMR is a cornerstone for structural elucidation, purity assessment, and reaction monitoring.[1] This guide focuses on furfuryl alcohol, a key platform chemical derived from renewable biomass, and its isotopically labeled analog, furfuryl-d5 alcohol.[2][3]
The strategic replacement of protons (¹H) with deuterium (²H or D), a technique known as isotopic labeling, is a powerful method for simplifying complex ¹H NMR spectra and confirming signal assignments.[4] By analyzing the predicted ¹H and ¹³C NMR spectra of this compound, where the five non-hydroxyl protons have been replaced by deuterium, we can demonstrate the utility of this technique and provide a detailed framework for its application. This guide will serve as a practical resource, blending theoretical principles with field-proven experimental protocols.
Rationale for Isotopic Labeling: The Case of this compound
In the standard ¹H NMR spectrum of furfuryl alcohol, the signals for the three protons on the furan ring and the two protons on the adjacent methylene group create a complex and overlapping series of multiplets. While analyzable, definitively assigning these signals and studying the behavior of the hydroxyl proton can be challenging.
By synthesizing this compound (structure shown below), we eliminate the signals from the five C-H protons. This allows for:
-
Simplified ¹H NMR: The spectrum is reduced to a single signal for the remaining hydroxyl (-OH) proton, allowing for its unambiguous study without interference or scalar coupling from neighboring protons.
-
Confirmation of Assignments: Comparing the simplified spectrum to that of the unlabeled compound provides definitive proof of the original signal assignments.
-
Advanced ¹³C NMR Analysis: The ¹³C spectrum reveals the effect of deuterium substitution on the carbon signals, including the observation of carbon-deuterium (C-D) coupling and changes in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE).
Experimental Protocols
A successful NMR analysis hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.[5][6] The protocols described here represent a self-validating system to ensure high-quality, reproducible data.
I. Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Methodology:
-
Solvent Selection: Choose a high-purity deuterated solvent. For furfuryl alcohol, chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[7] The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying hydrogen-bonding interactions.[8][9] A comprehensive list of chemical shifts for common impurities in various deuterated solvents is an essential reference.[10][11][12]
-
Sample Concentration: For ¹H NMR, a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Preparation:
-
Accurately weigh the this compound sample and transfer it to a clean, dry vial.
-
Add the chosen deuterated solvent (0.6-0.7 mL) using a calibrated pipette.
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
II. NMR Data Acquisition
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz).[6]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~12-16 ppm. This range is sufficient to cover most organic protons.
-
Number of Scans (NS): 8 to 16 scans. Due to the expected simplicity of the this compound spectrum, a high number of scans is not necessary.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures the magnetization returns to equilibrium between pulses for accurate integration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): ~220-240 ppm. This covers the full range of carbon chemical shifts in organic molecules.[13]
-
Number of Scans (NS): 1024 or more. A higher number of scans is required due to the low natural abundance of ¹³C and the expected lower intensity of deuterated carbon signals.
-
Relaxation Delay (D1): 2 seconds. A longer delay (5-10 s) may be necessary for quantitative analysis, especially for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
General NMR Workflow Diagram
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Spectral Analysis and Interpretation
A comparative analysis between furfuryl alcohol and its deuterated analog is the most effective way to understand the spectral data.
Reference: ¹H and ¹³C NMR of Furfuryl Alcohol
The spectra of standard, non-deuterated furfuryl alcohol provide a baseline for our analysis. The signals are assigned based on established data for furan derivatives.[14][15][16]
Caption: Structure of Furfuryl Alcohol with atom numbering for NMR assignment.
Table 1: ¹H NMR Data for Furfuryl Alcohol (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H5 | ~7.37 | dd | J₅₄ = 1.8, J₅₃ = 0.9 | 1H |
| H4 | ~6.31 | dd | J₄₅ = 1.8, J₄₃ = 3.2 | 1H |
| H3 | ~6.26 | dd | J₃₄ = 3.2, J₃₅ = 0.9 | 1H |
| -CH₂- | ~4.54 | s | - | 2H |
| -OH | ~2.70 | br s | - | 1H |
Data compiled from reference sources.[17]
Table 2: ¹³C NMR Data for Furfuryl Alcohol (100 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~153.9 |
| C5 | ~142.5 |
| C4 | ~110.3 |
| C3 | ~107.5 |
| -CH₂- | ~57.2 |
Data compiled from reference sources.[18][19]
Interpretation:
-
¹H Spectrum: The three furan protons (H3, H4, H5) are in distinct chemical environments and couple with each other, resulting in three separate doublet of doublets (dd) signals.[14][17] The methylene protons (-CH₂-) appear as a singlet as there are no adjacent protons to couple with, though very fine long-range coupling to H3 may sometimes be observed. The hydroxyl proton (-OH) is a broad singlet, and its position is variable.
-
¹³C Spectrum: Five distinct signals are observed, corresponding to the five carbon atoms in the molecule. The signal for C2 is shifted furthest downfield due to its attachment to two electronegative oxygen atoms (the ring oxygen and the hydroxyl group oxygen).[20]
Predicted Spectra of this compound
With the five C-H bonds replaced by C-D bonds, the spectra change dramatically.
¹H NMR Spectrum Analysis: The ¹H NMR spectrum of this compound is expected to show only a single signal.
-
Signal: A singlet corresponding to the hydroxyl proton (-OH).
-
Chemical Shift: The chemical shift will be highly dependent on the solvent, concentration, and temperature, typically appearing between δ 2.0 and 5.0 ppm. In CDCl₃, it would be expected around δ 2.7 ppm, similar to the unlabeled compound, but this can vary.[17]
-
Confirmation: The identity of this peak can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The -OH proton will exchange with deuterium from D₂O, causing the signal to disappear. This is a classic "D₂O shake" experiment.
¹³C NMR Spectrum Analysis: All five carbon signals remain, but their appearance and characteristics are altered by the attached deuterium.
-
Multiplicity: Deuterium has a nuclear spin (I) of 1. Therefore, a carbon attached to a single deuterium atom (a C-D group) will be split into a triplet (following the 2nI+1 rule, where n=1, I=1). The C3, C4, C5, and methylene carbons are all expected to appear as low-intensity triplets.
-
Coupling Constants: The one-bond carbon-deuterium coupling constant (¹J_CD) is observable and is approximately 1/6.5 of the corresponding one-bond carbon-proton coupling constant (¹J_CH) due to the difference in the gyromagnetic ratios of the two nuclei.
-
Signal Intensity: The signals for the deuterated carbons will be significantly less intense than in the protonated spectrum. This is due to two factors: (1) the splitting of the signal into a triplet reduces the peak height, and (2) the absence of attached protons leads to a near-complete loss of the Nuclear Overhauser Effect (NOE), which normally enhances the signal intensity of protonated carbons during broadband proton decoupling.
-
Quaternary Carbon (C2): The C2 carbon, which is not directly bonded to deuterium, will remain a singlet. However, it may exhibit small, long-range (two-bond) coupling to the deuterium atoms at the C3 and methylene positions, which could lead to some signal broadening or fine splitting.
Table 3: Predicted ¹³C NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C2 | ~153.9 | Singlet (or broadened) |
| C5 | ~142.5 | Triplet |
| C4 | ~110.3 | Triplet |
| C3 | ~107.5 | Triplet |
| -CD₂- | ~57.2 | Triplet |
Conclusion
This technical guide provides a comprehensive framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. By contrasting the predicted spectra of the deuterated compound with the known spectra of its non-deuterated counterpart, we highlight the power of isotopic labeling as a tool for spectral simplification and assignment verification. The detailed experimental protocols and workflow diagrams offer a robust system for obtaining high-quality data, ensuring scientific integrity. For researchers in drug development and chemical sciences, a thorough understanding of these principles and techniques is paramount for accurate molecular characterization and advancing scientific discovery.
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Foreword: The Pursuit of Precision in Quantitative Analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of Furfuryl Alcohol Using a Deuterated Internal Standard
In modern analytical science, particularly within the realms of drug development, food safety, and environmental monitoring, the objective is not merely to detect a compound but to quantify it with unimpeachable accuracy and precision. The analysis of small, volatile molecules like furfuryl alcohol presents a unique set of challenges, from sample preparation variability to complex matrix effects that can suppress or enhance instrument response. This guide provides a comprehensive, field-proven methodology for the robust quantification of furfuryl alcohol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Central to this methodology is the use of Furfuryl-d5 Alcohol as a stable, isotopically labeled internal standard—the cornerstone of a self-validating system that ensures data integrity. This document is structured to provide not just a protocol, but the scientific rationale behind each step, empowering researchers to adapt and troubleshoot with a deep understanding of the underlying principles.
The Rationale: Why this compound is the Gold Standard
Quantitative analysis by mass spectrometry hinges on the ability to correct for inevitable variations that occur during the analytical workflow. An ideal internal standard (IS) must behave as a chemical and physical doppelgänger to the analyte of interest.[1] Stable, isotopically labeled (SIL) analogues, such as this compound, are the superior choice for this purpose.[2]
The Core Advantages of a Deuterated Internal Standard:
-
Physicochemical Equivalence : this compound is chemically identical to furfuryl alcohol, ensuring they co-elute during chromatographic separation and exhibit nearly identical behavior during sample extraction and ionization.[1][3] This co-elution is critical for correcting matrix effects, which occur at the specific time the compounds enter the mass spectrometer source.[4]
-
Correction for Variability : By adding a known concentration of the deuterated standard at the very beginning of the sample preparation process, it experiences the same potential losses or variations as the analyte.[5] Any sample loss during extraction, inconsistency in injection volume, or fluctuation in ionization efficiency affects both the analyte and the IS proportionally.[3][5] The final quantification is based on the ratio of the analyte signal to the IS signal, effectively normalizing these variations and leading to highly reproducible results.[2]
-
Mass-Based Distinction : The five deuterium atoms increase the mass of this compound by five Daltons (Da) compared to the native compound.[6][7] This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but distinct detection without isotopic interference.[1]
The diagram below illustrates the foundational principle of using a deuterated internal standard to ensure analytical accuracy.
Caption: Workflow for accurate quantification using a deuterated internal standard.
The Method: From Sample to Signal
This section details the complete analytical workflow, grounded in the principles of robust bioanalysis. The method of choice is Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) operating in Selected Reaction Monitoring (SRM) mode.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract furfuryl alcohol from the sample matrix while removing interfering components like proteins and salts. A simple protein precipitation is often sufficient for many matrices.
Step-by-Step Protocol: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the sample (e.g., plasma, serum, or aqueous food extract) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to every sample, calibrator, and quality control (QC) sample. This early addition is crucial for correcting extraction variability.[5]
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates proteins, while the acid ensures the analytes remain protonated for optimal ionization.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant (the clear liquid) to a new vial for LC-MS/MS analysis.
Chromatographic Separation: Ensuring Specificity
Chromatography separates furfuryl alcohol from other components in the extract that might have the same mass, thereby reducing matrix interference and improving specificity. A reverse-phase C18 column is well-suited for this polar analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides excellent separation efficiency for small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase for reverse-phase chromatography. Formic acid aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the analyte from the column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, providing a good balance between speed and separation. |
| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A rapid gradient ensures a short run time, suitable for high-throughput analysis, while effectively eluting the analyte. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Mass Spectrometric Detection: The Core of Quantification
Tandem mass spectrometry provides two layers of filtering, making it highly selective and sensitive.[8] We will use Electrospray Ionization (ESI) in positive ion mode, as the alcohol group is readily protonated.[9][10] The detection will be performed using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[11][12]
The SRM Principle:
-
Q1 (First Quadrupole): Selects only the protonated molecular ion (the "precursor ion") of a specific mass-to-charge ratio (m/z). For furfuryl alcohol, this is [M+H]+ at m/z 99.1.
-
Q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Selects only a specific, high-intensity fragment ion (the "product ion") for detection.
This process creates a highly specific "transition" that is unique to the analyte, effectively filtering out chemical noise.[13]
Fragmentation Pathway and SRM Transitions
The molecular weight of Furfuryl Alcohol (C₅H₆O₂) is approximately 98.10 g/mol .[14] Upon protonation in the ESI source, it forms the precursor ion [M+H]+ with an m/z of 99.1. The molecular weight of this compound (C₅D₅H₁O₂) is approximately 103.13 g/mol ,[7] yielding a precursor ion [M+H]+ at m/z 104.1.
Collision-induced dissociation (CID) of the protonated furfuryl alcohol likely involves the loss of water (H₂O) or rearrangement of the furan ring. A common and stable fragment results from the loss of the hydroxymethyl group and subsequent rearrangement, leading to a prominent product ion. The most abundant fragment ion in the electron ionization mass spectrum of furfuryl alcohol is often observed at m/z 81.[15][16] This corresponds to the loss of the hydroxyl group and a hydrogen atom. Another significant fragment is at m/z 98, the molecular ion. For our ESI-MS/MS experiment, we will target the transition from the protonated molecule. A logical and stable product ion for the [M+H]+ precursor is m/z 81.1, corresponding to the loss of H₂O.
The diagram below illustrates the proposed fragmentation and the resulting SRM transitions for both the analyte and the internal standard.
Caption: SRM transitions for Furfuryl Alcohol and its deuterated internal standard.
Optimized Mass Spectrometer Parameters
| Parameter | Analyte (Furfuryl Alcohol) | IS (this compound) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Alcohols are readily protonated. |
| Precursor Ion (Q1) | m/z 99.1 | m/z 104.1 | Corresponds to the [M+H]⁺ species. |
| Product Ion (Q3) | m/z 81.1 | m/z 84.1 | A stable and abundant fragment ion, providing specificity. |
| Collision Energy (CE) | 15 eV (Optimize empirically) | 15 eV (Optimize empirically) | The voltage required to induce optimal fragmentation. Should be determined by infusing the compound and varying the CE. |
| Dwell Time | 50 ms | 50 ms | The time spent monitoring each transition. 50 ms provides sufficient data points across a chromatographic peak. |
Method Validation: Establishing Trustworthiness
A quantitative method is only reliable if it has been thoroughly validated. Validation demonstrates that the method is suitable for its intended purpose.[17] The protocols should adhere to guidelines from regulatory bodies like the FDA or ICH.[18][19][20]
Key Validation Parameters:
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of calibrators. The method should be linear over a defined range, with a correlation coefficient (r²) of >0.995.[21]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples at low, medium, and high concentrations in triplicate on multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).[21]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[21]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to the response in a pure solvent. The deuterated internal standard is designed to compensate for matrix effects.[4]
Example Validation Data Summary
| QC Level | Nominal Conc. (ng/mL) | N | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria |
| LLOQ | 1.0 | 6 | +5.2% | 8.9% | ±20% Accuracy, ≤20% RSD |
| Low QC | 3.0 | 6 | -2.1% | 6.5% | ±15% Accuracy, ≤15% RSD |
| Mid QC | 30 | 6 | +1.5% | 4.2% | ±15% Accuracy, ≤15% RSD |
| High QC | 80 | 6 | -0.8% | 3.1% | ±15% Accuracy, ≤15% RSD |
Conclusion
This guide outlines a robust, sensitive, and specific LC-MS/MS method for the quantification of furfuryl alcohol. By leveraging the power of a stable, isotopically labeled internal standard (this compound) and the selectivity of tandem mass spectrometry, this approach overcomes common analytical challenges to produce data of the highest integrity. The principles and protocols described herein provide a comprehensive framework for researchers, scientists, and drug development professionals to implement a self-validating and reliable analytical system, ensuring that quantitative results are not just a number, but a trustworthy measure of reality.
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A Technical Guide to the Physical Characteristics of Deuterated Furfuryl Alcohol
Abstract
Isotopic labeling is a powerful technique used to trace the pathways of molecules in chemical reactions and biological systems.[1] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a common choice for these studies. Substituting hydrogen with deuterium in a molecule like furfuryl alcohol creates a compound with nearly identical chemical properties but a different mass, allowing it to be tracked and distinguished by various analytical methods.[2] This guide provides an in-depth examination of the core physical and spectroscopic characteristics of deuterated furfuryl alcohol, offering valuable insights for researchers in drug development, metabolic studies, and materials science. We will explore how deuteration influences its molecular weight, density, boiling point, and spectroscopic signatures, providing a comparative analysis with its non-deuterated analog.
Introduction: The Significance of Deuteration
Furfuryl alcohol (C₅H₆O₂) is an organic compound derived from the hydrogenation of furfural, which is produced from agricultural byproducts.[3][4] It serves as a key monomer in the synthesis of furan resins, which are utilized in thermoset polymer matrix composites, adhesives, and coatings.[5]
Deuteration, the process of replacing hydrogen atoms with deuterium, is a fundamental tool in scientific research.[6] In drug development, for instance, deuterated compounds are used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME). The increased mass of deuterium can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect," which can be leveraged to improve a drug's metabolic stability. Furthermore, stable isotope-labeled compounds are indispensable in environmental studies for monitoring chemical movements and in regulatory testing.[2] This guide focuses on the physical attributes of deuterated furfuryl alcohol, providing a foundational understanding for its application in these advanced fields.
Comparative Physical Properties: Deuterated vs. Non-Deuterated Furfuryl Alcohol
The substitution of hydrogen (¹H) with deuterium (²H) results in predictable changes to the physical properties of furfuryl alcohol. The most immediate effect is an increase in molecular weight. While this change is subtle, it influences other macroscopic properties such as density and, to a lesser extent, boiling and melting points.
Below is a table summarizing the key physical properties of both furfuryl alcohol and its deuterated form, Furfuryl-d5 Alcohol.
| Property | Furfuryl Alcohol (C₅H₆O₂) | Deuterated Furfuryl Alcohol (C₅D₅HO₂) | Primary Effect of Deuteration |
| Molecular Weight | 98.10 g/mol [7] | ~103.13 g/mol [8] | Increase due to heavier isotope |
| Boiling Point | 170-171 °C[5][9] | ~170 °C (Predicted)[8] | Minimal change |
| Melting Point | -29 °C[5] | No data available | Expected to be similar |
| Density | ~1.135 g/mL at 25 °C[10] | ~1.1 g/cm³ (Predicted)[8] | Slight increase expected |
| Refractive Index (n20/D) | ~1.486 | ~1.493 (Predicted)[8] | Minor increase |
The carbon-deuterium bonds in deuterated furfuryl alcohol are slightly shorter and stronger than the corresponding carbon-hydrogen bonds in the non-deuterated version. This is a result of the lower zero-point energy of the heavier deuterium isotope.[11]
Spectroscopic Characterization: The Fingerprint of Deuteration
The most significant differences between deuterated and non-deuterated furfuryl alcohol are observed in their spectroscopic profiles. These differences are the primary means by which researchers can identify and quantify these molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the nuclear spin of isotopes.
-
¹H NMR: In a fully deuterated furan ring and methylene group (this compound), the characteristic proton signals of furfuryl alcohol would be absent or significantly diminished. The typical ¹H NMR spectrum of standard furfuryl alcohol shows signals around 4.5 ppm for the CH₂ group and between 6.2 and 7.4 ppm for the furan ring protons.[12]
-
²H NMR: Conversely, a ²H (Deuterium) NMR spectrum would show signals corresponding to the positions of the deuterium atoms.
-
¹³C NMR: The ¹³C NMR spectrum is also affected. Carbon atoms bonded to deuterium will exhibit multiplet patterns due to C-D coupling, in contrast to the singlets or simple doublets seen for carbons bonded to hydrogen in the non-deuterated molecule.[11]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. The heavier mass of deuterium causes C-D bonds to vibrate at a lower frequency than C-H bonds.
-
C-H Stretch: Typically observed in the 2850-3000 cm⁻¹ region.
-
C-D Stretch: Appears in a less congested region of the spectrum, generally between 2000-2300 cm⁻¹. This distinct shift provides a clear diagnostic window for confirming deuteration.[13]
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing between isotopically labeled and unlabeled compounds.[2]
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for deuterated furfuryl alcohol will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, this compound would have a molecular weight of approximately 103.13, compared to 98.10 for the standard compound.[7][8]
-
Fragmentation Patterns: The fragmentation patterns will also differ, providing further structural confirmation. Fragments retaining the deuterium labels will have correspondingly higher masses.
Experimental Protocols
Synthesis and Purification of Deuterated Furfuryl Alcohol
A common method for synthesizing furfuryl alcohol is the catalytic hydrogenation of furfural.[4] A similar principle applies to the synthesis of its deuterated counterpart.
Objective: To synthesize deuterated furfuryl alcohol via the reduction of deuterated furfural.
Materials:
-
Deuterated Furfural (e.g., Furfural-d4)
-
Reducing agent (e.g., Sodium borodeuteride, NaBD₄, for deuteration at the alcohol position, or H₂/D₂ gas with a catalyst)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Standard laboratory glassware and purification apparatus (distillation setup)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated furfural in the anhydrous solvent.
-
Catalyst Addition: Add the chosen catalyst to the solution. For industrial-scale synthesis, a copper chromite catalyst is often used.[14]
-
Reduction:
-
For NaBD₄: Slowly add sodium borodeuteride to the cooled solution. The reaction is typically stirred at room temperature until completion (monitored by TLC or GC).
-
For Catalytic Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the vessel with deuterium gas (D₂) to the desired pressure (e.g., 20 bar) and heat to the required temperature (e.g., 150 °C).[4]
-
-
Quenching and Workup: After the reaction is complete, cool the mixture and carefully quench any remaining reducing agent. Filter off the catalyst.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude deuterated furfuryl alcohol by vacuum distillation to obtain a clear, colorless liquid.[15]
Characterization Workflow
Objective: To confirm the identity, purity, and extent of deuteration of the synthesized furfuryl alcohol.
Methodology:
-
Mass Spectrometry (GC-MS or LC-MS):
-
Inject a diluted sample into the MS system.
-
Confirm the molecular weight by identifying the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure and location of the deuterium atoms.
-
-
NMR Spectroscopy (¹H, ¹³C, and ²H):
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum to confirm the absence of proton signals at the deuterated positions.
-
Acquire a ¹³C NMR spectrum to observe the C-D coupling patterns.
-
If available, acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
-
Infrared Spectroscopy (FTIR):
-
Obtain an IR spectrum of the neat liquid sample.
-
Identify the characteristic C-D stretching vibrations in the 2000-2300 cm⁻¹ region.
-
Confirm the reduction of the C-H stretching bands corresponding to the deuterated positions.
-
Visualizations
Caption: Workflow for the characterization of deuterated furfuryl alcohol.
Caption: Molecular structure of this compound.
Conclusion
Deuterated furfuryl alcohol is a valuable tool for researchers, offering a non-radioactive method for tracing molecular pathways. Its physical properties are subtly but predictably altered by the increased mass of deuterium, with the most pronounced differences appearing in its spectroscopic signatures. A clear understanding of these characteristics, particularly in NMR, IR, and mass spectra, is essential for its effective use. The protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of this important isotopically labeled compound, ensuring its purity and proper identification for advanced research applications.
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Navigating the Isotopic Frontier: A Guide to the Stability and Storage of Furfuryl-d5 Alcohol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, is a cornerstone of modern pharmaceutical development. This isotopic labeling, particularly in metabolically labile positions, can profoundly alter a molecule's pharmacokinetic profile through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and thereby enhancing metabolic stability.[1] Furfuryl-d5 Alcohol (CAS 1398065-62-7), a deuterated analog of Furfuryl Alcohol, serves as a critical building block and analytical standard in this context.[2][3] However, realizing the full potential of such a valuable reagent hinges on preserving its chemical and isotopic integrity. This guide provides a comprehensive framework for the optimal storage, handling, and stability assessment of this compound, grounded in an understanding of its underlying chemical principles.
Core Chemical Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. While its properties are very similar to its non-deuterated counterpart, the deuteration slightly increases its molecular weight.
Table 1: Physicochemical Properties of this compound and Furfuryl Alcohol
| Property | This compound | Furfuryl Alcohol | Source(s) |
| CAS Number | 1398065-62-7 | 98-00-0 | [4][5] |
| Molecular Formula | C₅HD₅O₂ | C₅H₆O₂ | [2] |
| Molecular Weight | 103.13 g/mol | 98.10 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | Colorless liquid, turns amber on aging | [4][6] |
| Boiling Point | ~170 °C | 170 °C | [4][7] |
| Melting Point | ~-29 °C | -29 °C | [4][7] |
| Density | ~1.135 g/cm³ at 25 °C | 1.135 g/cm³ at 25 °C | [4] |
| Flash Point | 65 °C (149 °F) | 65 °C (149 °F) | [4][8] |
| Solubility | Soluble in water and common organic solvents | Miscible with water (but unstable), soluble in common organic solvents | [4][7] |
Understanding Degradation Pathways
The stability of this compound is dictated by three primary degradation pathways. An awareness of these mechanisms is crucial for developing effective mitigation strategies during storage and handling.
Acid-Catalyzed Polymerization
The most significant and hazardous reactivity of furfuryl alcohol is its propensity to undergo highly exothermic and potentially explosive polymerization in the presence of acids.[9][10] This reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, which then attacks another furfuryl alcohol molecule. This process can cascade, leading to the formation of poly(furfuryl alcohol) resin.
Causality: The furan ring activates the hydroxymethyl group, making it susceptible to acid-catalyzed dehydration. The resulting carbocation is stabilized by the aromatic furan system, facilitating rapid polymerization. This violent reactivity necessitates the strict avoidance of acidic contaminants.[9][11]
Oxidation and Discoloration
This compound is sensitive to both air and light.[10][12] Prolonged exposure leads to oxidation, which manifests as a color change from colorless to yellow, brown, or even dark red.[6][10] While the precise oxidation products can vary, this process compromises the chemical purity of the material.
Causality: The furan ring is an electron-rich heterocycle, making it susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of various degradation products, altering the compound's structure and purity.[13]
Isotopic Exchange (H/D Exchange)
A critical consideration for all deuterated compounds is the risk of isotopic dilution through hydrogen-deuterium (H/D) exchange. For this compound, this is most pertinent for the hydroxyl (-OD) group if the compound were deuterated at that position. However, even with deuteration on the furan ring, exposure to protic sources like atmospheric moisture (H₂O) can pose a risk, particularly under non-neutral pH conditions.
Causality: Protic solvents and atmospheric moisture create an environment where deuterium atoms can be exchanged for hydrogen atoms.[1][14] To preserve the high isotopic enrichment (>98% for most commercial grades), it is paramount to handle the compound in a dry, inert atmosphere.[14][15]
Caption: Key degradation pathways for this compound.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, a multi-faceted approach to storage and handling is required, addressing each potential degradation pathway.
Long-Term Storage
The primary objective of long-term storage is to minimize thermal energy, and exposure to air, light, and moisture.
Table 2: Summary of Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 – 8 °C | Slows the rate of oxidation and potential polymerization.[8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture, thus preventing H/D exchange.[14][15] |
| Container | Tightly sealed, amber glass vial or ampoule | Prevents leakage and ingress of air/moisture. Amber glass protects from light.[10][15] Single-use ampoules are ideal to prevent repeated exposure.[15] |
| Location | Cool, dry, dark, well-ventilated area | Ensures stable temperature and protection from light.[10][12][15] |
| Incompatibilities | Store away from strong acids and oxidizers | Prevents violent, hazardous reactions like explosive polymerization.[8][9][12] |
Experimental Handling Workflow
Maintaining compound integrity during experimental use requires meticulous technique. The following protocol outlines a self-validating system for handling the compound in a laboratory setting.
Caption: Workflow for handling this compound.
Protocol for Stability Verification
For long-term studies or when using a compound that has been stored for an extended period (e.g., >3 years), it is prudent to re-analyze its purity.[5]
Objective
To verify the chemical and isotopic purity of a stored sample of this compound.
Methodology
-
Baseline Analysis (Time = 0): Upon receiving a new batch, perform a baseline analysis.
-
Isotopic Purity: Acquire a ¹H NMR spectrum in a suitable anhydrous deuterated solvent (e.g., Chloroform-d). Integrate the residual proton signals on the furan ring and compare them to a known internal standard to confirm the level of deuteration.
-
Chemical Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the chemical purity and identify any potential degradation products.
-
-
Sample Preparation for Re-analysis:
-
Following the Experimental Handling Workflow (Figure 2), carefully withdraw a small aliquot (e.g., 1-2 mg) from the stored container.
-
Prepare the sample for NMR and GC-MS analysis in the same manner as the baseline sample.
-
-
Data Analysis:
-
¹H NMR: Compare the new spectrum to the baseline. Look for any increase in the intensity of residual proton signals on the furan ring, which would indicate H/D exchange.
-
GC-MS: Compare the chromatogram to the baseline. A decrease in the main peak area relative to the total ion chromatogram, or the appearance of new peaks, indicates chemical degradation.
-
-
Acceptance Criteria: The re-analyzed sample should meet the purity specifications required for the intended application (e.g., isotopic enrichment >98%, chemical purity >99%).
Conclusion
This compound is a powerful tool for scientific research, but its utility is directly linked to its stability. By understanding its primary degradation pathways—acid-catalyzed polymerization, oxidation, and isotopic exchange—researchers can implement robust storage and handling procedures. Storing the compound at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light, while adhering to meticulous handling techniques, will ensure its chemical and isotopic integrity, leading to more reliable and reproducible experimental outcomes.
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A Senior Application Scientist's Guide to the Certificate of Analysis for Furfuryl-d5 Alcohol: Ensuring Data Integrity in Quantitative Analysis
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis is paramount. In mass spectrometry-based assays, stable isotope-labeled (SIL) compounds, such as Furfuryl-d5 Alcohol, serve as the gold standard for internal standards. Their utility, however, is directly proportional to their quality. The Certificate of Analysis (CoA) is not merely a document of compliance but the foundational evidence of that quality.[1][2][3] It is the passport that validates a specific batch of material, ensuring that it will perform reliably in your experiments.
This guide deconstructs the CoA for this compound from a first-principles perspective. We will move beyond a simple recitation of specifications to explore the causality behind the analytical choices, demonstrating how a series of orthogonal analytical techniques creates a self-validating system for quality assurance. Understanding this system is critical for troubleshooting assays, ensuring regulatory compliance, and producing reproducible, high-quality scientific data.[4][5]
Part 1: Foundational Identity Confirmation - Is This the Right Molecule?
Before any quantitative assessment, we must unequivocally confirm the molecular identity. For a deuterated standard, this is a two-fold challenge: confirming the core chemical structure of furfuryl alcohol and verifying the presence and location of the deuterium labels.
Core Structural Verification
The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive information about molecular structure. For this compound, two complementary NMR experiments are crucial.
-
¹H NMR (Proton NMR): In a fully deuterated sample, the proton signals corresponding to the labeled positions should be absent or significantly diminished to small residual peaks. The presence of these residual signals at the expected chemical shifts for furfuryl alcohol confirms that the underlying molecular scaffold is correct.[6][7]
-
²H NMR (Deuterium NMR): This is a more direct and powerful technique for highly enriched compounds.[8] It directly observes the deuterium nuclei, providing a clean spectrum where peaks confirm the exact locations of the deuterium labels on the furan ring and the methylene group. A combination of ¹H and ²H NMR offers a highly accurate method for determining isotopic abundance.[9]
-
-
Mass Spectrometry (MS): MS confirms the molecular weight. Unlabeled furfuryl alcohol has a molecular weight of approximately 98.10 g/mol .[10] The successful incorporation of five deuterium atoms increases this to approximately 103.13 g/mol .[11] This mass shift is a primary and rapid check for successful deuteration.
Part 2: Assessment of Chemical Purity - How Clean Is the Standard?
Chemical purity quantifies the percentage of this compound relative to any other chemical entities, such as starting materials, side-products, or residual solvents. For a volatile organic compound like furfuryl alcohol, Gas Chromatography (GC) is the industry-standard technique.[12][13]
Primary Technique: Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase within a column. A Flame Ionization Detector (FID) is often used for quantification due to its broad, linear response to hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification of the main peak and any impurities.[14][15]
| Parameter | Typical Specification | Rationale |
| Appearance | Clear, colorless to light yellow liquid | A significant color change (e.g., to dark brown) can indicate polymerization or degradation.[10] |
| Purity by GC | ≥98.0% | Ensures that the vast majority of the material is the compound of interest, minimizing interference from impurities. |
| Water Content | ≤0.5% (by Karl Fischer) | Water can affect solubility and stability, and in some cases, interfere with derivatization reactions. |
| Residual Solvents | Reported (e.g., <0.1%) | Ensures that solvents used in synthesis and purification are removed and will not interfere with experiments. |
Experimental Protocol: GC-MS Purity Determination
This protocol describes a typical self-validating method for determining the chemical purity of this compound.
-
Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent like acetone or ethyl acetate.
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[16]
-
Inlet: Split/Splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
MS Detector: Mass range of 35-350 amu, electron impact (EI) ionization at 70 eV.
-
-
Analysis: Inject 1 µL of the prepared standard solution.
-
Data Processing:
-
Integrate the total ion chromatogram (TIC).
-
Calculate purity by the area percent method: (Area of Furfuryl-d5 Peak / Total Area of All Peaks) * 100.
-
Examine the mass spectrum of the main peak to confirm it corresponds to this compound. Identify any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
-
Part 3: Quantifying Isotopic Enrichment - The Critical Parameter
For a SIL standard, isotopic enrichment is the most critical quality attribute. It defines the proportion of molecules that are fully labeled (d5) relative to the distribution of partially labeled (d4, d3...) and unlabeled (d0) isotopologues. High isotopic enrichment (typically >98 atom % D) is essential to prevent signal interference at the mass channel of the analyte being quantified.[4][5]
Orthogonal Methodologies for Isotopic Purity
Confidence in the isotopic enrichment value is achieved by using at least two independent analytical techniques.
-
Quantitative NMR (qNMR): As discussed, NMR is highly sensitive to isotopic substitution. By integrating the residual ¹H signals against a certified quantitative internal standard, one can calculate the amount of unlabeled material. More advanced methods combining both ¹H and ²H NMR can provide a highly accurate determination of the isotopic abundance without an external standard.[9]
-
Mass Spectrometry: High-resolution mass spectrometry can resolve the isotopic cluster of the molecular ion. By comparing the observed isotopic distribution pattern to the theoretical pattern for a given enrichment, one can calculate the percentage of d0, d1, d2, d3, d4, and d5 species. This method provides a detailed view of the isotopic purity of the material.[4][5]
| Isotopologue | Specification | Rationale |
| d0 (Unlabeled) | <0.5% | Minimizes "crosstalk" or interference with the analyte being measured in an LC-MS/MS assay. |
| d1-d4 | Reported | Provides a complete profile of the material's isotopic composition. |
| d5 (Fully Labeled) | ≥98% | Ensures a strong, clean signal for the internal standard. |
| Isotopic Enrichment | ≥99 atom % D | A summary statistic confirming the high degree of deuterium incorporation across all labeled positions. |
Part 4: The Complete Picture - A Self-Validating System
The trustworthiness of a Certificate of Analysis comes from the convergence of these independent analyses. Each test validates the others, creating a robust and defensible quality profile.
-
GC-MS confirms high chemical purity and verifies the identity of the main component.
-
NMR confirms the structural identity , verifies the labeling positions , and provides a quantitative measure of isotopic enrichment .
-
MS analysis of the neat material provides an orthogonal measure of isotopic enrichment and confirms the molecular weight .
When the data from all three approaches are in agreement, a scientist can have a high degree of confidence in the material. A high chemical purity by GC is essential, but it is insufficient without confirmation of high isotopic purity by NMR and/or MS.
Conclusion: The CoA as a Mandate for Quality
The Certificate of Analysis for a high-purity, isotopically labeled standard like this compound is the culmination of a rigorous, multi-faceted analytical investigation. For the end-user in research or drug development, it is the ultimate assurance that the internal standard will not compromise the accuracy, precision, or validity of their quantitative results. By understanding the methodologies behind the numbers and appreciating how they form a self-validating system, scientists can critically evaluate the quality of their critical reagents and build a stronger foundation for their research.
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A Technical Guide to the Synthesis and Application of Deuterium-Labeled Furfuryl Alcohol in Scientific Research
Abstract: This guide provides a comprehensive technical overview of deuterium-labeled furfuryl alcohol, a critical tool for researchers in drug development, toxicology, and mechanistic chemistry. We delve into the causality behind synthetic strategies, provide validated experimental protocols, and explore its principal applications as a metabolic tracer and an internal standard for mass spectrometry. Through detailed explanations, data-driven tables, and workflow diagrams, this document serves as an in-depth resource for scientists aiming to leverage stable isotope labeling to achieve precision and accuracy in their research.
Introduction: The Strategic Value of Deuterium Labeling
Furfuryl alcohol (FFA) is a prevalent compound, formed during the thermal processing of food and used as an industrial chemical.[1] Its metabolism and potential toxicity are of significant interest to regulatory bodies and the pharmaceutical industry.[2][3] The study of such molecules often requires methods that can precisely track their fate in complex biological systems or elucidate the intricate steps of chemical reactions. Isotopic labeling, specifically the replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), is a powerful technique to meet this need.[4]
Deuterium-labeled compounds are chemically identical to their unlabeled counterparts, ensuring they follow the same metabolic and reaction pathways.[] However, the increased mass imparted by deuterium makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This seemingly simple substitution provides two profound advantages for researchers:
-
Mechanistic Elucidation via the Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, reactions where the rate-limiting step involves the cleavage of this bond will proceed more slowly for the deuterated compound.[] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a crucial tool for probing reaction mechanisms, particularly in enzyme-catalyzed processes like those mediated by cytochrome P450 (P450) enzymes.[6][7] A significant KIE provides strong evidence that C-H bond breaking is a key step in the metabolic activation of a molecule.[6]
-
Quantitative Accuracy in Mass Spectrometry: Deuterated molecules are the "gold standard" for use as internal standards (IS) in quantitative LC-MS analysis.[8][9] They co-elute chromatographically with the unlabeled analyte and experience identical ionization suppression or enhancement effects, correcting for variability during sample preparation and analysis.[10][11] This ensures highly accurate and reproducible quantification of the target analyte in complex matrices like blood, plasma, or tissue homogenates.[8]
This guide will focus on the practical synthesis, characterization, and application of deuterium-labeled furfuryl alcohol, providing researchers with the foundational knowledge to confidently apply this tool in their own work.
Synthesis and Characterization of Deuterium-Labeled Furfuryl Alcohol
The most direct and cost-effective method for preparing furfuryl alcohol deuterated at the alcohol-bearing carbon (α-position) is through the reduction of its corresponding aldehyde, furfural.
Synthetic Strategy: Reductive Deuteration
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[12] To introduce deuterium at the α-position, a deuterium source is required. Sodium borodeuteride (NaBD₄) is the reagent of choice for this purpose. It is a mild, selective reducing agent that efficiently delivers a deuteride ion (D⁻) to the electrophilic carbonyl carbon of furfural.
The causality behind this choice is rooted in selectivity and efficiency. Unlike more powerful reducing agents like lithium aluminum deuteride (LiAlD₄), NaBD₄ is compatible with protic solvents like ethanol or methanol and does not readily reduce other functional groups, ensuring the furan ring remains intact.[13] The reaction proceeds via the nucleophilic addition of a deuteride to the carbonyl group, followed by protonation (from the solvent) of the resulting alkoxide to yield the desired α,α-dideuterio-furfuryl alcohol.
Caption: Synthetic workflow for α,α-dideuterio-furfuryl alcohol.
Experimental Protocol: Synthesis of α,α-dideuterio-Furfuryl Alcohol
This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety procedures.
Materials:
-
Furfural (freshly distilled to remove oxidized impurities)
-
Sodium borodeuteride (NaBD₄, ≥98% isotopic purity)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve freshly distilled furfural (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate container, carefully dissolve sodium borodeuteride (approx. 0.3 eq) in a small amount of cold ethanol. Add this solution dropwise to the stirring furfural solution over 15-20 minutes, maintaining the temperature at 0 °C. Rationale: The portion-wise addition controls the exothermic reaction and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting furfural spot is consumed.
-
Workup and Extraction: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose excess NaBD₄. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). Rationale: The aqueous workup removes inorganic salts, and extraction isolates the organic product.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure α,α-dideuterio-furfuryl alcohol as a colorless liquid.
Analytical Characterization
Self-validation of the protocol requires rigorous confirmation of the product's identity, chemical purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the α-methylene protons (the -CH₂OH group), which is typically observed around 4.5 ppm in unlabeled furfuryl alcohol.
-
¹³C NMR: The signal for the deuterated carbon will appear as a multiplet (due to C-D coupling) and may be slightly shifted upfield compared to the unlabeled compound.
-
-
Mass Spectrometry (MS):
-
Analysis by Gas Chromatography-MS (GC-MS) or Electrospray Ionization-MS (ESI-MS) will show a clear mass shift. The molecular ion (M⁺) of α,α-dideuterio-furfuryl alcohol will be two mass units (m/z) higher than its unlabeled analog. This provides definitive confirmation of deuterium incorporation.
-
| Parameter | Unlabeled Furfuryl Alcohol | α,α-dideuterio-Furfuryl Alcohol | Rationale for Analysis |
| Molecular Formula | C₅H₆O₂ | C₅H₄D₂O₂ | Isotopic substitution |
| Molecular Weight | 98.10 g/mol | 100.11 g/mol | Increased mass due to two deuterons |
| ¹H NMR (α-H signal) | ~4.5 ppm (singlet, 2H) | Absent or significantly reduced | Confirms site-specific labeling |
| Mass Spec (M⁺) | m/z 98 | m/z 100 | Confirms incorporation of two deuterons |
Applications in Research and Drug Development
Probing Metabolic Pathways and Toxicity Mechanisms
Furan-containing compounds, including furfuryl alcohol, require metabolic activation by P450 enzymes to exert their toxic effects.[14][15] This activation often involves oxidation of the furan ring to form reactive electrophilic intermediates, such as cis-2-butene-1,4-dial (BDA), which can then bind to cellular macromolecules like proteins and DNA.[16][17]
Using deuterium-labeled furfuryl alcohol can help elucidate these complex pathways. For instance, if the rate-limiting step of toxicity is the P450-mediated oxidation at a specific position on the furan ring, labeling that position with deuterium would slow down the reaction (a KIE), potentially reducing the toxicity.[7] While the synthesis described here focuses on the α-position, similar principles apply to ring-deuterated analogs.[18]
Caption: Tracking deuterium-labeled furfuryl alcohol in metabolic pathways.
The Gold Standard Internal Standard for Bioanalysis
In drug development and toxicology, accurate quantification of xenobiotics and their metabolites is non-negotiable. Stable isotope-labeled internal standards are indispensable for this purpose.[9][10] Deuterated furfuryl alcohol is an ideal internal standard for quantifying its unlabeled counterpart for several reasons:
-
Identical Chemical Behavior: It has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[11]
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer.
This combination allows it to perfectly compensate for variations that can occur at every step of the analytical process, from sample extraction to MS detection, thereby dramatically improving the accuracy, precision, and robustness of the assay.[8][19]
Conclusion
Deuterium-labeled furfuryl alcohol is more than just a specialty chemical; it is a precision tool that enables researchers to ask and answer fundamental questions in chemistry, toxicology, and pharmacology. Its synthesis via reductive deuteration is straightforward and accessible, and its applications are profound. By leveraging the kinetic isotope effect, scientists can dissect complex reaction mechanisms, while its use as an internal standard provides the highest level of confidence in quantitative bioanalysis. This guide provides the core technical knowledge for researchers to effectively synthesize, characterize, and deploy this versatile molecule to advance their scientific objectives.
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
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Liu, Y., et al. (2018). Mechanism and kinetics of the electrocatalytic hydrogenation of furfural to furfuryl alcohol. ResearchGate. Available at: [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
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Wang, K. (2017). The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. Available at: [Link]
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ResearchGate. (n.d.). Suggested mechanism for furfural hydrogenation into furfuryl alcohol on acid–base pair sites in ZrOx through transfer hydrogenation from propan-2-ol. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2018). Selective Transfer Hydrogenation of Furfural into Furfuryl Alcohol on Zr-Containing Catalysts Using Lower Alcohols as Hydrogen Donors. ACS Omega. Available at: [Link]
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National Toxicology Program. (1999). TR-482: Furfuryl Alcohol (CASRN 98-00-0) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program. Available at: [Link]
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Occupational Safety and Health Administration. (n.d.). FURFURYL ALCOHOL. OSHA. Available at: [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
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Liu, Y., et al. (2018). Selective Transfer Hydrogenation of Furfural into Furfuryl Alcohol on Zr-Containing Catalysts Using Lower Alcohols as Hydrogen Donors. PMC. Available at: [Link]
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Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
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MDPI. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Adsorption and Reaction of Furfural and Furfuryl Alcohol on Pd(111): Unique Reaction Pathways for Multifunctional Reagents. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ResearchGate. Available at: [Link]
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University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. UCSB. Available at: [Link]
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Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
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MDPI. (2025). Boosting Furaldehyde Hydrogenation to Furfuryl Alcohol: Role of Ni in Cu 5 Ni x /SiO 2 Bimetallic Catalysts. MDPI. Available at: [Link]
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Wiley Online Library. (n.d.). Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. Wiley Online Library. Available at: [Link]
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ResearchGate. (n.d.). Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. ResearchGate. Available at: [Link]
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Furfuryl-d5 Alcohol CAS number lookup
An In-Depth Technical Guide to Furfuryl-d5 Alcohol for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound (FFA-d5), a deuterated isotopologue of furfuryl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple CAS number lookup to deliver in-depth insights into its physicochemical properties, synthesis, and critical applications. The primary focus is on its role as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. Detailed experimental protocols, workflow diagrams, and an exploration of the scientific principles behind its use are provided to ensure both theoretical understanding and practical applicability in a laboratory setting.
Introduction: The Significance of Furfuryl Alcohol and Isotopic Labeling
Furfuryl alcohol (FA), an organic compound derived from the dehydration of sugars from biomass like corncobs and sugarcane bagasse, is a pivotal platform chemical.[1][2] Its furan structure makes it a versatile precursor for a wide array of products, including furan resins, specialty solvents, plasticizers, and key intermediates in the synthesis of pharmaceutical compounds.[3][4][5][6] Given its prevalence in thermally processed foods and its use in various industrial applications, the accurate quantification and metabolic tracking of furfuryl alcohol are of significant interest in food science, toxicology, and drug metabolism studies.[7][8]
Stable Isotope Labeling (SIL) is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium). This compound is the deuterated analog of furfuryl alcohol, where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is easily distinguishable by mass spectrometry, making FFA-d5 an ideal tool for applications requiring high precision and accuracy.
Core Identification and Physicochemical Properties
A fundamental requirement for any chemical's use in a research or regulatory setting is its unambiguous identification via its Chemical Abstracts Service (CAS) number.
The key physicochemical properties of both the labeled and unlabeled compounds are summarized below for direct comparison.
| Property | This compound (FFA-d5) | Furfuryl Alcohol (FA) |
| CAS Number | 1398065-62-7[9][10] | 98-00-0[11][12] |
| Molecular Formula | C₅HD₅O₂ | C₅H₆O₂[11] |
| Molecular Weight | 103.13 g/mol [9] | 98.10 g/mol [11][14] |
| Isotopic Enrichment | Typically ≥99 atom % D[9] | Not Applicable |
| Appearance | Colorless to pale yellow liquid[6][11] | Colorless liquid, turns amber with age[11] |
| Boiling Point | ~170 °C (338 °F)[11] | 170 °C (338 °F)[11] |
| Density | ~1.13 g/cm³[11] | 1.128 g/cm³[11] |
| Solubility | Miscible with water and common organic solvents[11][13] | Miscible with water and common organic solvents[11][13] |
Synthesis and Quality Control
The industrial production of furfuryl alcohol is primarily achieved through the catalytic hydrogenation of furfural, a process that targets the aldehyde group for reduction.[1][6][15]
Caption: General synthesis route for Furfuryl Alcohol.
The synthesis of this compound requires a specialized multi-step process. While specific proprietary methods vary, a common strategy involves the deuteration of the furan ring and the aldehyde group of a precursor molecule before the final reduction step. Quality control for FFA-d5 is critical, focusing on two main parameters:
-
Chemical Purity: Assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to ensure the absence of other chemical contaminants.
-
Isotopic Enrichment: Determined by Mass Spectrometry (MS) to confirm the percentage of deuterium incorporation is high (typically >99%), which is crucial for its function as an internal standard to avoid signal overlap.[9]
Applications in Advanced Research and Development
The utility of FFA-d5 is most pronounced in quantitative and mechanistic studies, where precision is paramount.
Gold-Standard Internal Standard for Quantitative Analysis
In analytical chemistry, particularly for chromatography-mass spectrometry (GC-MS, LC-MS), an internal standard (IS) is added to samples to correct for analyte loss during sample preparation and for variations in instrument response.
Expertise & Causality: A stable isotope-labeled internal standard like FFA-d5 is considered the "gold standard." Because it is chemically identical to the analyte (unlabeled Furfuryl Alcohol), it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). This allows for highly accurate quantification, as the ratio of the analyte signal to the IS signal remains constant even if sample loss occurs. This approach provides a self-validating system for quantification in complex matrices like food, beverages, or biological fluids.[7][16]
Caption: Quantitative workflow using FFA-d5 as an internal standard.
Exemplary Protocol: Determination of Furfuryl Alcohol in Dairy Products via HS-GC-MS
This protocol is adapted from methodologies used for analyzing furfuryl alcohol in complex food matrices.[7]
-
Preparation of Standards:
-
Prepare a primary stock solution of unlabeled Furfuryl Alcohol (FA) in methanol (e.g., 1000 mg/L).
-
Prepare a primary stock solution of this compound (FFA-d5) in methanol (e.g., 100 mg/L).
-
Create a series of calibration standards by spiking blank matrix (e.g., water or FA-free milk) with varying concentrations of the FA stock and a fixed concentration of the FFA-d5 internal standard stock.
-
-
Sample Preparation:
-
Weigh 5 grams of the dairy product sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water.
-
Spike the sample with a precise volume of the FFA-d5 internal standard solution to achieve a final concentration of, for example, 50 µg/kg.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-GC-MS Analysis:
-
System: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.
-
Column: Use a polar column suitable for alcohol analysis, such as a Stabilwax or DB-WAX column (e.g., 30 m x 0.25 mm x 0.25 µm).[7][16]
-
Headspace Parameters: Incubate the vial at 80°C for 20 minutes to allow volatile compounds to partition into the headspace.
-
GC Parameters:
-
Injector Temperature: 220°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Monitor characteristic ions for Furfuryl Alcohol (e.g., m/z 98, 97, 81).
-
Monitor characteristic ions for this compound (e.g., m/z 103, 102, 84).
-
-
-
Quantification:
-
Integrate the peak areas for both the analyte (FA) and the internal standard (FFA-d5).
-
Calculate the peak area ratio (FA Area / FFA-d5 Area).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of FA in the unknown sample using the linear regression equation from the calibration curve.
-
Elucidating Metabolic Pathways
FFA-d5 is an invaluable tool for studying the in vivo fate of furfuryl alcohol. When administered to a biological system, the deuterated compound follows the same metabolic pathways as its unlabeled counterpart. By analyzing biological samples (urine, plasma) with LC-MS/MS, researchers can identify and quantify metabolites containing the deuterium label, distinguishing them from endogenous compounds.
Studies in rodents have shown that the primary metabolic pathway for furfuryl alcohol involves a two-step oxidation followed by conjugation.[8][17]
Caption: Primary metabolic pathway of Furfuryl Alcohol.
This pathway shows that furfuryl alcohol is first oxidized to furfural, then to 2-furoic acid.[18] The body then conjugates furoic acid with the amino acid glycine to form furoylglycine, which is the major metabolite excreted in urine.[8][18] Using FFA-d5 allows researchers to confirm this pathway and quantify the flux through it without interference from other metabolic processes.
Storage, Handling, and Stability
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored at room temperature, protected from light and air.[9][19] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[19]
-
Stability: this compound is stable if stored under the recommended conditions. However, like its unlabeled analog, it can polymerize in the presence of strong acids or heat.[11][20] It is advisable to re-analyze the chemical purity of the material after extended storage (e.g., three years) before use in sensitive quantitative applications.[9]
-
Safety: Furfuryl alcohol is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and may be fatal if inhaled.[12] It is also suspected of causing cancer.[12][21] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is more than a chemical with a CAS number; it is a sophisticated research tool that enables a higher level of precision and certainty in scientific investigation. Its role as a gold-standard internal standard is critical for accurate quantification in complex matrices, directly impacting fields from food safety to clinical diagnostics. Furthermore, its application in metabolic studies provides clear, unambiguous insights into the biological fate of furfuryl compounds. By understanding the properties, applications, and methodologies associated with this compound, researchers can leverage its unique characteristics to produce robust, reliable, and high-impact data.
References
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ResearchGate. (PDF) Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. [Link]
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PubMed. Concentration of furfuryl alcohol in fluid milk, dried dairy ingredients, and cultured dairy products. [Link]
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Wikipedia. Furfuryl alcohol. [Link]
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The Good Scents Company. Furfuryl alcohol. [Link]
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MDPI. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. [Link]
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Biazzi. Furfuryl Alcohol - The Biazzi Process. [Link]
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INCHEM. FURFURYL ALCOHOL AND RELATED SUBSTANCES. [Link]
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Catalysis Science & Technology (RSC Publishing). Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. [Link]
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Indiana University. Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. [Link]
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OSTI.GOV. Direct Synthesis of Furfuryl Alcohol from Furfural: Catalytic Performance of Monometallic and Bimetallic Mo and Ru Phosphides. [Link]
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PSE Community.org. Efficient Synthesis of Furfuryl Alcohol from Corncob in a Deep Eutectic Solvent System. [Link]
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Yino. What are the future development prospects of furfuryl alcohol? [Link]
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National Toxicology Program. TR-482: Furfural Alcohol (CASRN 98-00-0) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). [Link]
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PubMed Central. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. [Link]
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NIH. Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. [Link]
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ResearchGate. Metabolic activation of furfuryl alcohol: Formation of 2-methylfuranyl DNA adducts in Salmonella typhimurium strains expressing human sulfotransferase 1A1 and in FVB/N mice. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Furfuryl Alcohol in Food Matrices by Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) using Furfuryl-d5 Alcohol as an Internal Standard
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of furfuryl alcohol in various food samples using static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). Furfuryl alcohol, a compound formed during thermal processing, is of increasing interest due to its potential carcinogenicity.[1][2][3][4][5] The method described herein utilizes furfuryl-d5 alcohol as a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection.[6][7] This document provides a comprehensive guide for researchers, food safety scientists, and quality control professionals, covering the scientific principles, a step-by-step experimental protocol, method validation in accordance with ISO 17025 principles, and data interpretation.
Introduction: The Significance of Furfuryl Alcohol Analysis in Food
Furfuryl alcohol is a furanic compound that naturally occurs in a wide variety of thermally processed foods and beverages.[1][3] Its formation is primarily a result of the Maillard reaction and caramelization, common chemical transformations that occur during baking, roasting, and frying.[1] Foods such as coffee, baked goods, and fruit juices can contain significant levels of furfuryl alcohol.[1][4][5] The International Agency for Research on Cancer (IARC) has classified furfuryl alcohol as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[8][9] This classification necessitates the development of reliable and sensitive analytical methods for its quantification in foodstuffs to ensure consumer safety and regulatory compliance.
Headspace gas chromatography-mass spectrometry (HS-GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like furfuryl alcohol in complex food matrices.[10][11][12][13] The headspace technique allows for the direct analysis of the vapor phase in equilibrium with the sample, minimizing sample preparation and preventing contamination of the GC system with non-volatile matrix components.[14][15] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[16] Deuterated standards are chemically almost identical to their native counterparts, ensuring they behave similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.[6][7][17][18]
Principles of Static Headspace GC-MS
Static headspace analysis involves placing a sample in a sealed vial, heating it to a specific temperature to facilitate the release of volatile compounds into the headspace (the gas phase above the sample), and then injecting a portion of this headspace gas into the GC-MS system.[14][19][20][21] The process relies on achieving equilibrium between the sample and the headspace for the analytes of interest. The concentration of an analyte in the headspace is governed by its partition coefficient (K), which is the ratio of its concentration in the sample phase to its concentration in the gas phase.[15]
Key factors influencing this equilibrium include:
-
Temperature: Higher temperatures increase the vapor pressure of the analyte, driving more of it into the headspace. However, excessively high temperatures can lead to the degradation of the sample or the formation of artifacts.[22][23]
-
Matrix Effects: The composition of the food matrix (e.g., fat, protein, carbohydrate content) can significantly affect the partitioning of the analyte. Matrix modifiers, such as salts, are often added to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[21]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring reproducible results.
Following headspace sampling, the volatile compounds are separated by gas chromatography based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
Experimental Protocol
This protocol provides a validated method for the determination of furfuryl alcohol in food samples. Adherence to quality management systems such as ISO/IEC 17025 is recommended for ensuring the reliability of results.[24][25][26]
Reagents and Materials
-
Furfuryl alcohol (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (HPLC or GC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
-
Crimper and decrimper
-
Analytical balance (0.0001 g readability)
-
Vortex mixer
-
Pipettes and tips
Standard Preparation
Causality: Accurate standard preparation is fundamental for generating a reliable calibration curve, which is the basis for quantification. Using a deuterated internal standard corrects for variations throughout the analytical process.[17][27]
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 100 mg of furfuryl alcohol and this compound into separate 100 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solution (10 µg/mL Furfuryl Alcohol):
-
Dilute the furfuryl alcohol primary stock solution 1:100 with deionized water.
-
-
Internal Standard Working Solution (10 µg/mL this compound):
-
Dilute the this compound primary stock solution 1:100 with deionized water.
-
-
Calibration Standards:
-
Prepare a series of calibration standards in 20 mL headspace vials by adding a constant amount of the internal standard working solution and varying amounts of the furfuryl alcohol working standard solution, as detailed in the table below.
-
Bring the final volume to 5 mL with deionized water.
-
| Calibration Level | Concentration (µg/L) | Volume of 10 µg/mL Furfuryl Alcohol (µL) | Volume of 10 µg/mL this compound (µL) | Final Volume (mL) |
| 1 | 10 | 5 | 50 | 5 |
| 2 | 25 | 12.5 | 50 | 5 |
| 3 | 50 | 25 | 50 | 5 |
| 4 | 100 | 50 | 50 | 5 |
| 5 | 250 | 125 | 50 | 5 |
| 6 | 500 | 250 | 50 | 5 |
Sample Preparation
Causality: The goal of sample preparation is to create a homogenous sample and facilitate the efficient partitioning of furfuryl alcohol into the headspace. The addition of salt ("salting out") increases the vapor pressure of the analyte, improving sensitivity.[21]
-
Solid Samples (e.g., baked goods, coffee beans):
-
Homogenize the sample to a fine powder.
-
Weigh 1.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
-
Liquid/Semi-solid Samples (e.g., juices, sauces):
-
Weigh 1.0 ± 0.1 g of the sample directly into a 20 mL headspace vial.
-
-
Procedure:
-
To each vial, add 4.0 mL of deionized water.
-
Spike each sample and quality control (QC) sample with 50 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 2 g of sodium chloride to each vial.
-
Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.
-
Vortex the vials for 30 seconds to ensure thorough mixing.
-
HS-GC-MS Parameters
Causality: The selected parameters are optimized to achieve a balance between sensitivity, chromatographic resolution, and run time. The transfer line temperature is kept high to prevent condensation of the analytes.
Table 1: Headspace Autosampler Parameters
| Parameter | Value |
|---|---|
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Equilibration Time | 20 min |
| Pressurization Time | 0.5 min |
| Injection Time | 0.1 min |
| Vial Shaking | On (Medium) |
Table 2: GC-MS Parameters
| Parameter | Value |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |
| Inlet Temperature | 220 °C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C @ 15 °C/min, hold 3 min |
| MS Transfer Line Temp. | 230 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 3: SIM Ions
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|
| Furfuryl Alcohol | 98 | 97, 81 |
| This compound | 103 | 102, 84 |
Data Analysis and Quantification
Causality: Using the ratio of the analyte peak area to the internal standard peak area for calibration and quantification corrects for any variations in injection volume or instrument response, leading to more accurate and precise results.[6][17]
-
Calibration Curve:
-
Generate a calibration curve by plotting the peak area ratio (Furfuryl Alcohol / this compound) against the concentration of furfuryl alcohol in the calibration standards.
-
Perform a linear regression analysis on the data. The coefficient of determination (R²) should be ≥ 0.995.
-
-
Quantification:
-
Calculate the peak area ratio for each sample.
-
Determine the concentration of furfuryl alcohol in the sample using the equation from the linear regression of the calibration curve.
-
The final concentration in the original food sample is calculated considering the initial sample weight and any dilution factors.
-
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the analytical results.[24] The method should be validated according to established guidelines such as those from AOAC or ISO 17025.[26][27][28][29][30] Key validation parameters include:
-
Linearity: Assessed through the calibration curve (R² ≥ 0.995).
-
Accuracy (Recovery): Determined by spiking blank food matrices with known concentrations of furfuryl alcohol at low, medium, and high levels. Acceptable recovery is typically within 80-120%.[16]
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (%RSD) of replicate analyses of spiked samples. Repeatability (intra-day precision) should be <15%, and intermediate precision (inter-day precision) should be <20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally by analyzing low-level spiked samples. LOD is typically defined as 3 times the signal-to-noise ratio, and LOQ as 10 times the signal-to-noise ratio or the lowest validated spike level.
Table 4: Example Method Performance
| Parameter | Result |
|---|---|
| Linearity (R²) | >0.998 |
| LOD | ~5 µg/kg |
| LOQ | ~15 µg/kg |
| Accuracy (Recovery) | 92-108% |
| Precision (%RSD) | <10% |
Visualizations
Experimental Workflow
Caption: HS-GC-MS analysis workflow from sample preparation to final reporting.
Logical Relationship of HS-GC-MS System
Caption: Key components and their logical flow in the HS-GC-MS system.
Conclusion
The HS-GC-MS method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of furfuryl alcohol in a variety of food matrices. The use of a deuterated internal standard, this compound, is essential for mitigating matrix effects and ensuring the high quality of the analytical data. This protocol is fit for purpose for routine monitoring in food safety and quality control laboratories, as well as for research applications investigating the formation of process-induced contaminants in food.
References
-
Baxter, D. (n.d.). Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry. PMC - NIH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Determination of Furan in Foods. FDA. Retrieved from [Link]
-
Okaru, A. O., & Lachenmeier, D. W. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? NIH. Retrieved from [Link]
-
Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH. Retrieved from [Link]
-
Okaru, A. O., & Lachenmeier, D. W. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? Semantic Scholar. Retrieved from [Link]
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Kim, J., Lee, H., & Lee, S. J. (2022). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. PubMed. Retrieved from [Link]
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NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Analysis of volatile organic compounds and potential odour compounds in food contact paperboard using headspace two-dimensional GC-QTOF-MS. Retrieved from [Link]
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Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Retrieved from [Link]
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ACS Publications - American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Development and validation of a headspace method for determination of furan in food. Retrieved from [Link]
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MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]
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Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Retrieved from [Link]
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INAB. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
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AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
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ResearchGate. (2023). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food. Retrieved from [Link]
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Snow, N. H. (2020). From Gas to Gas: Fundamentals of Static Headspace Extraction-Gas Chromatography. LCGC International. Retrieved from [Link]
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ResearchGate. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]
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ResearchGate. (2008). In-house validation of a simple headspace gas chromatographymass spectrometry method for determination of furan levels in food. Retrieved from [Link]
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MDPI. (n.d.). Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. Retrieved from [Link]
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Advanced Quantification of Furfuryl Alcohol in Flavor and Fragrance Matrices Using Furfuryl-d5 Alcohol
An Application Guide for Researchers
Abstract
Furfuryl alcohol is a pivotal compound, shaping the sensory profile of countless thermally processed foods and beverages, yet its presence is also monitored for toxicological considerations.[1][2][3] Accurate quantification in complex matrices like coffee, baked goods, and aged spirits presents significant analytical challenges due to matrix effects and analyte volatility. This guide provides a comprehensive overview and detailed protocols for the use of Furfuryl-d5 Alcohol (FFA-d5) as a stable isotope-labeled internal standard in Stable Isotope Dilution Analysis (SIDA). We will explore the theoretical basis for SIDA, best practices for standard selection, and provide a step-by-step workflow for Headspace-Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for the precise and accurate determination of furfuryl alcohol.
Introduction: The Analytical Challenge of Furfuryl Alcohol
Furfuryl alcohol (FFA) is a volatile organic compound formed primarily through the Maillard reaction and caramelization during the heating of foods containing carbohydrates.[1][2][4] It imparts characteristic sweet, bready, and slightly burnt notes, making it a key aroma component in products like coffee, bread, and fruit juices.[1][5] However, FFA is also classified as a potential carcinogen, leading to regulatory scrutiny and the need for reliable monitoring in consumer products.[1][3]
Quantifying a volatile, reactive compound like FFA in diverse and complex food matrices is non-trivial. Sample preparation can lead to analyte loss, and matrix components can cause signal suppression or enhancement during instrumental analysis, compromising accuracy and precision.[6] The gold-standard solution to this challenge is the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Analysis (SIDA) workflow.[7] this compound, a deuterated analogue of the target analyte, is the ideal internal standard for this purpose.
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the sample preparation process.[6][8] The labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic separation.[6] Any analyte loss or signal fluctuation affects both the native and labeled compounds equally. Because they are separable by mass spectrometry due to their mass difference, the ratio of the native analyte to the labeled standard remains constant. This allows for highly accurate quantification, as the measurement is based on this stable ratio rather than the absolute signal of the analyte.
Selecting the Ideal Internal Standard: Why this compound?
The efficacy of SIDA is entirely dependent on the quality of the internal standard.[9] this compound (FFA-d5) is an excellent choice for FFA quantification for several key reasons:
-
Chemical Equivalence: It shares the same chemical structure and properties as FFA, ensuring it co-elutes chromatographically and experiences identical matrix effects and extraction efficiencies.[6] A slight retention time shift may be observed due to the deuterium labeling, but this is typically minimal and manageable.[6][10]
-
Sufficient Mass Difference: The +5 Dalton mass shift is ideal. It is large enough to prevent spectral overlap from the natural isotopic peaks (M+1, M+2) of the unlabeled FFA but not so large as to cause significant differences in chemical behavior.[6][8]
-
Label Stability: The deuterium labels are placed on the furan ring and the methylene group, which are non-exchangeable positions. This prevents the loss or exchange of deuterium with protons from the sample matrix or solvent, which would compromise quantification.[9] Placing labels on exchangeable sites, like the hydroxyl group's hydrogen, must be avoided.[9]
Logical Framework for SIDA
The diagram below illustrates the core principle of using a stable isotope-labeled internal standard to correct for variability throughout the analytical workflow.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Application Protocol: Quantification of Furfuryl Alcohol in Coffee
This protocol details the quantification of furfuryl alcohol in roasted coffee beans using FFA-d5 and a Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method.[4][10]
Materials and Reagents
| Item | Specifications |
| Standards | Furfuryl alcohol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%) |
| Solvents | Methanol (HPLC grade), Deionized Water (Type 1) |
| Salts | Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatiles |
| SPME Fiber | e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) |
| Vials | 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa |
| Equipment | Analytical balance, GC-MS system with autosampler, SPME fiber conditioning station |
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~25 mg of Furfuryl Alcohol into a 25 mL volumetric flask. Dilute to volume with methanol.
-
Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dilute to volume with methanol.
-
Store stocks at -20°C.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the FFA-d5 primary stock 1:100 with deionized water. Prepare this solution fresh daily.
-
-
Calibration Standards (0.05 - 10 µg/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the FFA primary stock solution into separate vials.
-
Add a constant amount of the IS working solution to each calibration standard vial.
-
The final matrix for all standards should be consistent (e.g., deionized water with NaCl).
-
Sample Preparation and Extraction Workflow
The following diagram outlines the complete experimental procedure from sample receipt to data analysis.
Caption: HS-SPME-GC-MS Workflow for Furfuryl Alcohol Analysis.
Detailed Steps:
-
Homogenization: Cryogenically grind roasted coffee beans to a fine, consistent powder.
-
Sample Aliquoting: Accurately weigh 1.0 g (± 0.01 g) of ground coffee into a 20 mL headspace vial.
-
Matrix Modification: Add 5.0 mL of a saturated NaCl solution. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of FFA and promotes its partitioning into the headspace, thereby increasing sensitivity.[4][10]
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL FFA-d5 working solution to the vial. This step must be done at the very beginning to account for all subsequent analyte loss and matrix effects.[6][8]
-
Equilibration: Immediately cap the vial and vortex for 30 seconds. Place the vial in the autosampler tray and allow it to equilibrate at 60°C for 15 minutes with agitation.
-
HS-SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C. This fiber is chosen for its high affinity for a broad range of volatile and semi-volatile compounds like FFA.[4]
-
Desorption and GC-MS Analysis: Immediately transfer the fiber to the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes) and analysis.
Instrumental Parameters (GC-MS)
The following are typical starting parameters. Method optimization is required for specific instrumentation.
| Parameter | Suggested Value | Rationale |
| GC Inlet | 250°C, Splitless mode (1 min) | Ensures complete and rapid desorption of analytes from the SPME fiber. |
| Column | e.g., DB-624 or equivalent (60 m x 0.25 mm, 1.4 µm) | Mid-polarity column provides good separation for volatile polar compounds.[4] |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | Optimized to separate FFA from other matrix components. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS Transfer Line | 250°C | Prevents condensation of analytes. |
| Ion Source | 230°C, Electron Ionization (EI) at 70 eV | Standard conditions for creating reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |
Data Acquisition and Processing
For high sensitivity and specificity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Furfuryl Alcohol (FFA) | Analyte | 98 | 97, 69 |
| This compound (FFA-d5) | Internal Standard | 103 | 102, 72 |
-
Calibration Curve: Plot the peak area ratio (Area FFA / Area FFA-d5) against the concentration of FFA for the prepared calibration standards. Perform a linear regression to establish the calibration function.
-
Quantification: Determine the peak area ratio for the unknown samples. Use the calibration curve to calculate the concentration of FFA in the sample, taking into account the initial sample weight and dilution factors.
Application in Sensory Studies: Gas Chromatography-Olfactometry (GC-O)
In flavor and fragrance research, identifying which specific compounds are responsible for the perceived aroma is crucial. Gas Chromatography-Olfactometry (GC-O) is a technique where the column effluent is split between a chemical detector (like MS or FID) and a "sniff port" where a trained panelist can assess the odor of the eluting compounds.[11]
A persistent challenge in GC-O is accurately aligning the human sensory response (the "aromagram") with the instrumental peak on the chromatogram.[12] Using an aroma-active deuterated internal standard like FFA-d5 can be highly beneficial. While deuterium substitution can sometimes lead to slight changes in odor perception, it is often minimal.[13] The analyst can use the distinct burnt-sugar odor of both FFA and FFA-d5 as retention time alignment markers, ensuring that an odor detected by the panelist is correctly assigned to the corresponding peak on the mass spectrometer.[12]
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of furfuryl alcohol in complex flavor and fragrance matrices. The SIDA methodology effectively compensates for matrix interference and variations in sample preparation, leading to highly reliable and defensible data. The detailed HS-SPME-GC-MS protocol provided herein serves as a robust starting point for researchers in quality control, product development, and regulatory compliance, ensuring the integrity of analytical results for this important flavor compound.
References
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Moro, A., Lachenmeier, D. W., & Schieberle, P. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? Toxics, 5(1), 9. [Link]
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Elsinghorst, P. W., et al. (2021). Quantification of Furan Derivatives in Coffee Products by SIDA-HS-SPME-GC/MS. ResearchGate. [Link]
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Okaru, A. O., & Lachenmeier, D. W. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? ResearchGate. [Link]
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Applied Technical Services. (n.d.). Furfuryl Alcohol Analysis - Prop 65. ATS. [Link]
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Sannino, A., et al. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 16(3). [Link]
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Lachenmeier, D. W., et al. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? Versatile Vinegar. [Link]
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Benzenberg, L. R., et al. (2021). Quantification of Furan Derivatives in Coffee Products by SIDA‐HS‐SPME‐GC/MS. ResearchGate. [Link]
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Peterson, D. G., & Reineccius, G. A. (1995). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Journal of Agricultural and Food Chemistry, 43(4), 959–964. [Link]
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Wargocki, P., et al. (2020). Sensory Perception of Non‐Deuterated and Deuterated Organic Compounds. Chemosensory Perception, 13(4), 469-478. [Link]
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Schöpf, A., Oellig, C., & Granvogl, M. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Journal of Food Bioactives, 18. [Link]
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Frank, O., et al. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee. Journal of Agricultural and Food Chemistry, 69(6), 2018-2024. [Link]
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Wikipedia. (n.d.). Gas chromatography-olfactometry. Wikipedia. [Link]
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Rouseff, R., & Cadwallader, K. (2001). Aroma Active Internal Standards for Gas Chromatography-Olfactometry of Grapefruit Juices. ACS Symposium Series, 794, 14-25. [Link]
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Application Note & Protocol: Elucidating the Metabolic Fate of Furfuryl Alcohol Utilizing a Stable Isotope-Labeled Tracer, Furfuryl-d5 Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for investigating the metabolic fate of furfuryl alcohol, a compound of interest in food science, industrial chemistry, and pharmaceutical development. We detail the strategic use of Furfuryl-d5 Alcohol, a stable isotope-labeled internal standard, to achieve robust and accurate quantification in both in vitro and in vivo metabolic studies. The protocols herein are designed to be self-validating, offering insights into experimental design causality and aligning with regulatory expectations for metabolite safety testing.
Scientific Rationale & Strategic Overview
The metabolic conversion of xenobiotics is a critical determinant of their pharmacological activity and toxicological profile. Furfuryl alcohol undergoes extensive biotransformation, and a thorough understanding of its metabolic pathways is paramount for safety and risk assessment.[1][2] The primary metabolic route involves a two-step oxidation process, first to furfural and subsequently to 2-furoic acid.[1][3] The resulting 2-furoic acid is then predominantly conjugated with glycine to form furoylglycine, which is excreted in the urine.[1][3] A minor pathway involving furan ring oxidation has also been observed in rodent models.[3]
To accurately trace and quantify these metabolic transformations in complex biological matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound serves as an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis.[4][5] Its five deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte, while its physicochemical properties are nearly identical, ensuring it co-elutes and experiences similar matrix effects.[4][6] This co-elution is critical for normalizing variations in sample extraction, injection volume, and ionization efficiency, thereby ensuring high precision and accuracy in quantitative assays.[4][6]
This application note will delineate protocols for:
-
In Vitro Metabolism: Utilizing liver microsomes to investigate the initial oxidative metabolism of furfuryl alcohol.
-
In Vivo Metabolism: A rodent model to study the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).
Core Metabolic Pathway of Furfuryl Alcohol
The metabolic cascade of furfuryl alcohol is a multi-step process primarily occurring in the liver. The established pathway involves oxidation and subsequent conjugation.
Caption: Primary metabolic pathway of furfuryl alcohol.
In Vitro Metabolism: Hepatic Microsomal Stability Assay
This protocol assesses the intrinsic clearance of furfuryl alcohol in a controlled in vitro environment, providing insights into its susceptibility to Phase I metabolism.[7][8][9]
Experimental Objective
To determine the rate of disappearance of furfuryl alcohol when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[10][11]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Furfuryl Alcohol | Sigma-Aldrich | F2204 |
| This compound | ResolveMass Laboratories Inc. | RM-D5-FA |
| Pooled Male Rat Liver Microsomes | Corning | 452501 |
| NADPH Regenerating System | Corning | 451220 |
| 0.5 M Potassium Phosphate Buffer, pH 7.4 | In-house preparation | N/A |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | A955-4 |
| Water, LC-MS Grade | Fisher Scientific | W6-4 |
| Formic Acid, LC-MS Grade | Thermo Scientific | 85178 |
Experimental Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of furfuryl alcohol in DMSO.
-
On the day of the experiment, thaw the pooled rat liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: Acetonitrile containing 100 nM this compound. Keep this solution at -20°C.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Add the furfuryl alcohol working solution to achieve a final concentration of 10 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation volume should be 200 µL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 50 µL aliquot from the incubation mixture.
-
Immediately add the aliquot to a new plate containing 150 µL of the cold quenching solution. This stops the enzymatic reaction and introduces the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 1 minute.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the detection of furfuryl alcohol and this compound.
-
Data Analysis and Interpretation
The concentration of furfuryl alcohol remaining at each time point is determined by the ratio of its peak area to that of the this compound internal standard. Plot the natural logarithm of the percentage of furfuryl alcohol remaining against time. The slope of the linear regression line will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula:
t½ = 0.693 / k
A shorter half-life indicates more rapid metabolism by the liver microsomes.
In Vivo Metabolic Fate Study in Rodents
This protocol outlines a comprehensive in vivo study to characterize the absorption, metabolism, and excretion of furfuryl alcohol in a rat model. The co-administration of a tracer amount of this compound allows for accurate quantification and metabolite identification.
Experimental Objective
To identify and quantify furfuryl alcohol and its major metabolites in plasma, urine, and feces following oral administration to rats. This aligns with regulatory guidance on understanding a compound's metabolic profile.[12][13]
Materials and Animals
| Item | Specification |
| Animals | Male Sprague-Dawley rats (8-10 weeks old) |
| Test Article | Furfuryl Alcohol |
| Internal Standard | This compound |
| Dosing Vehicle | 0.5% (w/v) Methylcellulose in water |
| Cages | Metabolic cages for separate collection of urine and feces |
Experimental Design and Dosing
-
Acclimatization: Acclimate rats in metabolic cages for at least 48 hours prior to dosing.
-
Dosing Groups:
-
Group 1 (n=5): Oral gavage of furfuryl alcohol at a dose of 50 mg/kg.
-
Group 2 (n=5): Oral gavage of the vehicle only (control).
-
-
Dosing Solution: Prepare a dosing solution of furfuryl alcohol in the vehicle. A small, known amount of this compound can be co-administered as a tracer, but for quantification in biological samples, it is typically added during sample workup.
-
Administration: Administer a single oral dose to each rat.
Sample Collection
| Matrix | Time Points |
| Blood (via tail vein) | Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. |
| Urine | Pre-dose, 0-8, 8-24, and 24-48 hours post-dose. |
| Feces | Pre-dose, 0-24 and 24-48 hours post-dose. |
Sample Processing
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Record the volume of urine collected at each interval. Store an aliquot at -80°C.
-
Feces: Record the total weight of feces collected at each interval. Homogenize the feces with water (1:3 w/v) and store an aliquot of the homogenate at -80°C.
Bioanalytical Protocol
-
Sample Preparation:
-
Plasma: To 50 µL of plasma, add 150 µL of cold acetonitrile containing this compound (as an internal standard for quantification) and standards for expected metabolites (e.g., deuterated furoic acid). Vortex and centrifuge to precipitate proteins.
-
Urine: Dilute urine samples 1:10 with water. To 50 µL of diluted urine, add 150 µL of cold acetonitrile containing the internal standards.
-
Fecal Homogenate: To 50 µL of fecal homogenate, add 200 µL of cold acetonitrile containing internal standards. Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
Data Presentation and Interpretation
Table 1: Pharmacokinetic Parameters of Furfuryl Alcohol in Rats (50 mg/kg, oral)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | [Example Value: 1500 ± 350] |
| Tmax (h) | [Example Value: 0.5 ± 0.1] |
| AUC₀₋ₜ (ng*h/mL) | [Example Value: 4500 ± 800] |
| t½ (h) | [Example Value: 2.5 ± 0.7] |
Table 2: Excretion Profile of Furfuryl Alcohol and Metabolites (% of Administered Dose)
| Analyte | Urine (0-48h) | Feces (0-48h) | Total Recovery |
| Furfuryl Alcohol | [<1%] | [<0.5%] | [<1.5%] |
| 2-Furoic Acid | [10-15%] | [<1%] | [10-16%] |
| Furoylglycine | [70-80%] | [<2%] | [72-82%] |
| Total | [>85%] |
The results will provide a comprehensive picture of the metabolic fate of furfuryl alcohol. The low recovery of the parent compound and the high recovery of furoylglycine in the urine would confirm that oxidation and subsequent glycine conjugation is the major metabolic and clearance pathway.[1][3]
Conclusion
The methodologies described in this application note provide a robust framework for the detailed investigation of the metabolic fate of furfuryl alcohol. The strategic implementation of this compound as an internal standard is critical for achieving the accuracy and precision required for pharmacokinetic and safety assessments. These protocols can be adapted for other furan-containing compounds and are foundational for regulatory submissions that require a thorough understanding of a compound's metabolic disposition.
References
-
FURFURYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). INCHEM. Retrieved from [Link]
-
Furfuryl Alcohol | C5H6O2. (n.d.). PubChem. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Major reaction pathways for furfuryl alcohol hydrogenation/hydrogenolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparative metabolism and disposition of furfural and furfuryl alcohol in rats. (1992). PubMed. Retrieved from [Link]
-
Metabolic activation of furfuryl alcohol: formation of 2-methylfuranyl DNA adducts in Salmonella typhimurium strains expressing human sulfotransferase 1A1 and in FVB/N mice. (2011). Semantic Scholar. Retrieved from [Link]
-
Furfural Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]
-
Proposed reaction pathway from furfural to furfuryl alcohol, cyclopentanone, and 2‐methylfuran. (n.d.). ResearchGate. Retrieved from [Link]
-
Furfuryl alcohol. (n.d.). enviPath at MU. Retrieved from [Link]
-
Furfuryl alcohol. (n.d.). Wikipedia. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
How to detect the content of Green Chemical Furfuryl Alcohol in a sample? (2026). Yino. Retrieved from [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved from [Link]
-
Determination of free furfuryl alcohol in foundry resins by chromatographic techniques. (2025). Retrieved from [Link]
-
FURFURYL ALCOHOL. (2023). Occupational Safety and Health Administration. Retrieved from [Link]
-
Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020). MDPI. Retrieved from [Link]
-
Furfuryl Alcohol - The Biazzi Process. (n.d.). Retrieved from [Link]
-
This compound | CAS 1398065-62-7. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). Retrieved from [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved from [Link]
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020). MDPI. Retrieved from [Link]
-
Human radiolabeled mass balance studies supporting the FDA approval of new drugs. (2022). National Institutes of Health. Retrieved from [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Research @ Flinders. Retrieved from [Link]
-
An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. (n.d.). Delaware Valley Drug Metabolism Discussion Group. Retrieved from [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. (n.d.). RAPS. Retrieved from [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Retrieved from [Link]
-
Native furfural degradation pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
Furfural Produces Dose-Dependent Attenuating Effects on Ethanol-Induced Toxicity in the Liver. (2022). National Institutes of Health. Retrieved from [Link]
-
Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. (n.d.). WUR eDepot. Retrieved from [Link]
-
An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol. (2016). National Institutes of Health. Retrieved from [Link]
-
Furfural Produces Dose-Dependent Attenuating Effects on Ethanol-Induced Toxicity in the Liver. (2022). Frontiers. Retrieved from [Link]
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Application Note: Enhancing Accuracy in Environmental Furan Analysis using Furfuryl-d5 Alcohol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Quantifying Furfuryl Alcohol
Furfuryl alcohol (FFA) is a significant organic compound utilized in the manufacturing of furan resins, as a solvent, and in the synthesis of various chemical products. Its presence in the environment stems from industrial emissions, wood burning, and the thermal processing of foods.[1] Regulatory bodies have taken note of FFA due to its potential health risks, with agencies like the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) classifying it as a potential carcinogen.[1][2] This classification necessitates sensitive and reliable analytical methods for its quantification in diverse environmental matrices, including water, air, and soil.
The analysis of volatile organic compounds (VOCs) like furfuryl alcohol in complex environmental samples presents significant challenges. Matrix effects, sample preparation inconsistencies, and instrumental variability can all introduce errors, compromising the accuracy and precision of results. To overcome these obstacles, the principle of isotope dilution mass spectrometry (IDMS) is the gold standard. This application note details the use of Furfuryl-d5 alcohol (FFA-d5) as a stable, isotopically labeled internal standard for the high-fidelity quantification of furfuryl alcohol by Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle of Isotope Dilution with this compound
The internal standard method is a powerful technique in analytical chemistry used to correct for the loss of analyte during sample preparation and analysis.[3][4] The most effective internal standards are isotopically labeled analogs of the target analyte because they exhibit nearly identical chemical and physical properties.[4][5][6]
This compound is an ideal internal standard for furfuryl alcohol analysis.[7] In this molecule, five hydrogen atoms are replaced with deuterium atoms.[8][9] This substitution results in a molecule that behaves identically to the native furfuryl alcohol during extraction, derivatization, and chromatographic separation but is easily distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer.
The core of the method is straightforward: a precise, known quantity of FFA-d5 is added to every sample, standard, and blank at the very beginning of the analytical workflow. Any subsequent physical or chemical loss—whether through evaporation, incomplete extraction, or injection variability—will affect both the native analyte and the labeled standard proportionally. The mass spectrometer measures the intensity ratio of the native analyte to the internal standard. Because this ratio remains constant regardless of sample loss, it provides a highly accurate and precise measure of the analyte concentration.
Key Advantages in Environmental Analysis
Employing FFA-d5 as an internal standard provides a self-validating system that ensures the trustworthiness and authority of the generated data.
-
Mitigation of Matrix Effects : Environmental samples are notoriously complex. Co-extracted matrix components can interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement. Since FFA-d5 co-elutes with the native FFA, it experiences the same matrix effects, and the ratio-based calculation effectively cancels out this interference.
-
Correction for Procedural Variability : The method inherently corrects for variations in sample volume, extraction efficiencies, and final extract volume. This improves inter-sample precision and reduces the need for repeat measurements.[4]
-
Enhanced Instrument Performance : FFA-d5 compensates for minor fluctuations in GC injection volume and MS detector response over the course of an analytical run, leading to more rugged and reliable results.[10]
-
Unambiguous Identification : The presence of a stable isotope peak at the correct retention time relative to the native compound provides an additional layer of confidence in analyte identification.
Protocol: Quantitative Analysis of Furfuryl Alcohol in Water by HS-GC-MS
This protocol outlines a validated method for determining furfuryl alcohol in water samples, such as industrial wastewater or surface water, using headspace gas chromatography-mass spectrometry (HS-GC-MS). Headspace analysis is ideal for volatile compounds like FFA as it minimizes sample preparation and reduces matrix contamination of the GC system.[11]
4.1. Scope
This method is suitable for the quantification of furfuryl alcohol in aqueous matrices. The linear range should be determined by the user but can typically be established from 1 µg/L to 200 µg/L.
4.2. Materials and Reagents
-
Standards : Furfuryl alcohol (≥98% purity), this compound (≥99% isotopic purity).
-
Solvents : Methanol (HPLC or GC grade).
-
Water : Deionized, reagent-grade water (Type I).
-
Salting Agent : Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Vials : 20 mL glass headspace vials with PTFE-lined silicone septa and aluminum crimp caps.
4.3. Standard Preparation
-
FFA Stock Standard (1000 mg/L) : Accurately weigh 100 mg of pure furfuryl alcohol, dissolve it in methanol, and dilute to a final volume of 100 mL in a volumetric flask.
-
FFA-d5 Internal Standard (IS) Stock (100 mg/L) : Accurately weigh 10 mg of this compound, dissolve it in methanol, and dilute to a final volume of 100 mL in a volumetric flask. This will be the IS spiking solution.
-
Working Calibration Standards : Prepare a series of calibration standards by spiking reagent water with the FFA Stock Standard. For example, to prepare a 100 µg/L standard, add 10 µL of the 1000 mg/L FFA stock to a 100 mL volumetric flask and bring it to volume with reagent water.
4.4. Sample Preparation
-
Place 10.0 mL of the water sample (or calibration standard) into a 20 mL headspace vial.
-
Add 3 grams of pre-baked NaCl to the vial. The salt increases the ionic strength of the solution, promoting the partitioning of volatile analytes into the headspace.
-
Spike the sample with 20 µL of the 100 mg/L FFA-d5 IS Stock solution to achieve an IS concentration of 200 µg/L.
-
Immediately cap the vial securely with a PTFE-lined septum and aluminum crimp cap.
-
Vortex the vial for 30 seconds to ensure complete mixing and dissolution of the salt.
-
Place the vial in the headspace autosampler tray for analysis.
4.5. Instrumentation and Parameters
The following parameters serve as a guideline and may require optimization for different instrument models. A polar GC column is recommended for the analysis of polar compounds like furfuryl alcohol.[11]
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Vial Oven Temperature | 80 °C | Ensures efficient partitioning of FFA into the vapor phase.[11] |
| Loop Temperature | 90 °C | Prevents condensation of the analyte. |
| Transfer Line Temp | 100 °C | Prevents condensation during transfer to the GC. |
| Vial Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium. |
| Gas Chromatograph | ||
| GC Column | ZB-WAXplus (30m x 0.25mm, 0.25µm) or equivalent | A polar phase column provides good peak shape for alcohols.[11] |
| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas for optimal separation. |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 180°C (hold 3 min) | Provides separation from other potential volatile contaminants. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| MS Source Temperature | 230 °C | Standard operating temperature. |
| MS Quad Temperature | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
4.6. Selected Ion Monitoring (SIM) Parameters
Monitoring specific ions for the analyte and internal standard is crucial for achieving low detection limits and reducing interference.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Furfuryl Alcohol | 98 | 81 | 53 |
| This compound | 103 | 84 | 54 |
Data Analysis and Calculation
-
Calibration Curve : For each calibration standard, calculate the Response Ratio (RR) using the peak areas from the chromatogram:
-
RR = (Peak Area of Furfuryl Alcohol) / (Peak Area of this compound)
-
-
Plot the RR (y-axis) against the known concentration of furfuryl alcohol (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²), which should be ≥ 0.995.
-
Sample Quantification : For each environmental sample, calculate the RR using the same formula.
-
Calculate the concentration of furfuryl alcohol in the sample using the regression equation derived from the calibration curve:
-
Concentration (µg/L) = (Sample RR - b) / m
-
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and reliable method for the quantification of furfuryl alcohol in complex environmental matrices. The isotope dilution approach corrects for inevitable variations in sample preparation and instrument response, ensuring data of the highest integrity. This methodology is essential for researchers, environmental monitoring agencies, and industrial quality control laboratories that require defensible data for regulatory compliance and risk assessment.
References
-
Unkefer, C. J., et al. (2011). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Wikipedia. Internal standard. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). FURFURYL ALCOHOL. CDC Stacks. Available at: [Link]
-
Gholivand, M. B., et al. (2010). Spectrophotometric Determination of Trace Amounts of Furfural in Water Samples After Mixed Micelle-Mediated Extraction. Journal of the Brazilian Chemical Society. Available at: [Link]
-
SCION Instruments. (2021). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
-
Waje, S., et al. (2020). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Alzweiri, M., et al. (2013). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2024). What Is An Internal Standard In Gas Chromatography?. YouTube. Available at: [Link]
-
Government of Canada. (2023). Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characterization. Available at: [Link]
-
National Center for Biotechnology Information. Furfuryl Alcohol. PubChem. Available at: [Link]
-
Räsänen, I. (2018). Determination of Furfural from Wastewater with Headspace GC/MS. Theseus. Available at: [Link]
-
Agilent. Dioxins & Furans Analysis in Water. Available at: [Link]
-
Pérez-Palacios, T., et al. (2013). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Government of Canada. (2018). Additional Risk Characterization Document in Support of the Draft Screening Assessment for Furan Compounds Group: Furfuryl alcohol. Available at: [Link]
-
Kalal, H. S., et al. (2007). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. Taylor & Francis Online. Available at: [Link]
-
Applied Technical Services. Furfuryl Alcohol Analysis - Prop 65. Available at: [Link]
-
International Agency for Research on Cancer (IARC). (1995). Furfural. IARC Publications. Available at: [Link]
-
YL Instrument Co., Ltd. Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. Available at: [Link]
-
Ramachandran, K. N., et al. (1994). A New Method for Determination of Furfural in Food and Beverage Samples. Zenodo. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1984). furfuryl alcohol 2505. CDC. Available at: [Link]
-
Shen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Woolhiser, M. R., et al. (2006). Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. PMC - PubMed Central. Available at: [Link]
-
Chinnici, F., et al. (2003). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. ResearchGate. Available at: [Link]
-
Suttisansanee, U. (2020). Furfuryl Alcohol made from Agriculture Waste Review. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2023). Method Validation Of A Gc–Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols. Research Journal of Pharmacy and Technology. Available at: [Link]
-
CDN Isotopes. This compound. Available at: [Link]
-
aromaLAB. Furfuryl alcohol-d5. Available at: [Link]
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- 11. theseus.fi [theseus.fi]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in the Analysis of Furfuryl Alcohol with a Deuterated Internal Standard
Welcome to the technical support center for the analysis of furfuryl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects when using a deuterated internal standard (IS). Here, we will delve into the underlying causes of common issues and provide robust, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: Matrix Effects and Furfuryl Alcohol
Furfuryl alcohol is a small, polar molecule often analyzed in complex matrices such as food, beverages (like coffee and wine), and biological samples.[1][2] The analysis of such compounds using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently hampered by matrix effects . These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4][5]
A common and highly effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated furfuryl alcohol (e.g., furfuryl alcohol-d5).[6][7][8] The underlying principle is that the SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, thus allowing for a reliable analyte/IS response ratio for quantification.[8][9] However, this is not always a perfect solution, and unexpected results can still occur.[10][11][12]
This guide will walk you through troubleshooting common problems encountered during the analysis of furfuryl alcohol with a deuterated internal standard.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you might encounter during your experiments.
Question 1: My furfuryl alcohol peak area is inconsistent and shows poor reproducibility across different samples, even with a deuterated internal standard. What's going on?
Answer: This is a classic sign of differential matrix effects. While a deuterated internal standard is designed to track the analyte's behavior, several factors can lead to a breakdown in this relationship.
Causality:
-
Chromatographic Separation of Analyte and IS: Even with identical chemical properties, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS.[10][11] If this separation occurs in a region of steep ion suppression, the analyte and IS will experience different degrees of signal suppression, leading to an inaccurate response ratio.
-
Non-Co-eluting Interferences: The interfering compounds from the matrix might not be affecting the analyte and the IS in the exact same way at the point of ionization.[13] This can be due to the sheer concentration of matrix components overwhelming the ionization source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent peak areas.
Step-by-Step Protocol: Assessing Ion Suppression
-
Post-Column Infusion Experiment: This is the definitive way to visualize ion suppression zones in your chromatogram.
-
Prepare a solution of furfuryl alcohol at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Using a T-junction, continuously infuse this solution into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (a sample prepared in the same way as your study samples but without the analyte or IS).
-
Monitor the furfuryl alcohol signal. Any dips in the baseline indicate regions of ion suppression.[14]
-
-
Data Analysis: Compare the retention time of your furfuryl alcohol peak with the ion suppression profile. If your analyte elutes within a significant suppression zone, you have identified a key problem.
Question 2: My calibration curve for furfuryl alcohol is non-linear (e.g., quadratic), even when using a deuterated internal standard. Why is this happening?
Answer: Non-linearity in the presence of a co-eluting SIL-IS often points to issues with the standard itself or the concentration range being used.
Causality:
-
Isotopic Impurity of the Internal Standard: The deuterated internal standard may contain a small percentage of the non-deuterated furfuryl alcohol.[8] At higher concentrations of the IS, this unlabeled impurity can contribute to the analyte signal, artificially inflating the response at the upper end of the calibration curve.
-
Detector Saturation: At high concentrations, either the analyte or the IS signal may be saturating the detector, leading to a non-linear response.
-
Differential Matrix Effects Across the Concentration Range: The impact of the matrix may not be linear across the entire concentration range of your calibration curve.
Troubleshooting Steps:
-
Verify IS Purity: Check the certificate of analysis for your deuterated furfuryl alcohol. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[15]
-
Evaluate Detector Response: Inject a high concentration standard of both furfuryl alcohol and the deuterated IS separately to check for detector saturation. If saturation is observed, reduce the concentration of your stock solutions and remake your calibration curve.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[5] This helps to normalize the matrix effects across all calibration points.
Data Presentation: Evaluating Calibration Strategies
| Calibration Strategy | Pros | Cons | Best For |
| Solvent-Based Calibration | Simple and quick to prepare. | Does not account for matrix effects. | Initial method development, clean samples. |
| Matrix-Matched Calibration | Compensates for matrix effects.[5] | Requires a reliable source of blank matrix. Can be labor-intensive. | Complex matrices where significant matrix effects are expected. |
| Standard Addition | Most accurate for samples with variable matrix effects. | Requires multiple analyses per sample, reducing throughput. | Samples with highly variable and unpredictable matrices. |
Question 3: I'm observing a gradual decrease in the furfuryl alcohol and IS signal over a long analytical run. What could be the cause?
Answer: A gradual decline in signal for both the analyte and the IS suggests a systemic issue rather than a sample-specific matrix effect.
Causality:
-
Ion Source Contamination: Complex matrices can lead to the build-up of non-volatile components on the ion source optics, leading to a gradual loss of sensitivity.[16]
-
Column Degradation: The accumulation of matrix components on the analytical column can lead to peak shape distortion and a decrease in signal intensity over time.
-
Instability of Furfuryl Alcohol: Depending on the sample matrix and storage conditions, furfuryl alcohol can be unstable.
Preventative and Corrective Actions:
-
Implement a Robust Sample Preparation Protocol:
-
Regular Instrument Maintenance:
-
Clean the ion source regularly, following the manufacturer's recommendations.
-
Use a guard column to protect your analytical column from strongly retained matrix components.[16]
-
Periodically flush the column with a strong solvent to remove accumulated contaminants.
-
-
Assess Analyte Stability: Perform stability experiments in the sample matrix at different storage conditions (e.g., room temperature, 4°C, -20°C) to determine the optimal handling of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mass difference between furfuryl alcohol and its deuterated internal standard?
A mass difference of at least 3 mass units is generally recommended to prevent isotopic crosstalk, where the isotopes of the analyte contribute to the signal of the internal standard, and vice versa.[9]
Q2: Can I use a different ionization technique to reduce matrix effects?
Yes. While Electrospray Ionization (ESI) is common, it is also prone to significant matrix effects.[4] Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from many matrix components and can be a viable alternative.[17]
Q3: How do I choose the right concentration for my deuterated internal standard?
A good starting point is to use a concentration that is in the middle of your calibration curve's range.[18] The goal is to have a strong, reproducible signal for the IS across all samples without it being so high that it contributes to background noise or causes detector saturation.
Q4: Is it ever acceptable to use a non-isotopically labeled internal standard?
While a stable isotope-labeled internal standard is the "gold standard," a structural analog can be used if a deuterated version is unavailable or prohibitively expensive.[11][12] However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response. This often requires more extensive method validation.[19]
Q5: My deuterated internal standard appears to be eluting slightly earlier than the native furfuryl alcohol. Is this normal?
Yes, this is a known phenomenon. The replacement of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, sometimes leading to a small shift in retention time on certain chromatographic columns.[10][11] As long as the separation is minimal and they both reside in a region of consistent ionization, it should not impact quantification. However, if the separation is significant and occurs in a region of changing ion suppression, it can lead to inaccurate results.
References
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. [Link]
-
LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
LCGC. (Date unavailable). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
National Institutes of Health (NIH). (2016, May 17). Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. [Link]
-
ResearchGate. (2025, August 6). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
ResearchGate. (Date unavailable). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. [Link]
-
Providion Group. (Date unavailable). How can I identify Ion Suppression in Biological Sample Analysis?. [Link]
-
Journal of Analytical Methods in Chemistry. (Date unavailable). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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The Pharma Review. (Date unavailable). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
National Institutes of Health (NIH). (Date unavailable). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
-
YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. [Link]
-
ResearchGate. (Date unavailable). The matrix effect of various matrices on the peak area of the.... [Link]
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ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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LACCEI.org. (Date unavailable). In-house validation of analytical methods for the determination of NFCs in roasted coffee and cocoa. [Link]
-
LCGC International. (Date unavailable). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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PubMed. (Date unavailable). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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Reddit. (2025, June 12). Understanding Internal standards and how to choose them. [Link]
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ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
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LCGC. (Date unavailable). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
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National Institutes of Health (NIH). (Date unavailable). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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LCGC. (Date unavailable). Ion Suppression in LC–MS–MS — A Case Study. [Link]
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NorthEast BioLab. (Date unavailable). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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Sci-Hub. (Date unavailable). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
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Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
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ResearchGate. (Date unavailable). NMR spectra of furfuryl alcohol. [Link]
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PubMed Central. (Date unavailable). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
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PubMed. (Date unavailable). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Waters Corporation. (Date unavailable). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Improving peak shape for Furfuryl-d5 Alcohol in chromatography
Answering the call of complex analytical challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals encountering peak shape anomalies with Furfuryl-d5 Alcohol. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and resolving these issues, grounded in the fundamental principles of chromatography.
This compound, with its polar hydroxyl group, is particularly susceptible to interactions that lead to poor chromatography. This guide will navigate you through the common causes and provide robust, field-proven solutions for both Gas and Liquid Chromatography systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for polar analytes like this compound.[1] It occurs when a fraction of the analyte molecules experiences stronger or secondary retention mechanisms, causing them to elute later than the main band.[2][3] The primary cause is unwanted chemical interactions, most often with "active sites" within your system.[4]
-
In Gas Chromatography (GC): The polar hydroxyl (-OH) group of the alcohol can form hydrogen bonds with active silanol (Si-OH) groups present on the surface of untreated glass inlet liners, glass wool, or the column itself.[1][5][6]
-
In Liquid Chromatography (LC): On silica-based reversed-phase columns (like C18), residual, un-capped silanol groups can interact with the analyte, causing tailing, especially at mid-range pH.[7][8]
Q2: I see tailing for all the peaks in my chromatogram. Is it still an issue with this compound's polarity?
If all peaks in the chromatogram, including non-polar compounds, exhibit tailing, the cause is more likely a physical or mechanical issue rather than a specific chemical interaction.[5][9][10][11] This points to a system-wide problem that disrupts the flow path. Common culprits include:
-
Improper Column Installation: A poor column cut or incorrect installation depth in the GC inlet can create turbulence and unswept volumes.[5][9][10][11]
-
Column Contamination/Damage: A blocked inlet frit on an LC column or severe contamination at the head of a GC column can distort the sample band.[11][12][13]
-
Extra-Column Volume: Excessive dead volume in tubing or connections between the injector, column, and detector can cause peak broadening and tailing.[2][3]
Q3: Does the deuterium (d5) labeling affect the peak shape?
The deuterium labeling itself is not a direct cause of poor peak shape like tailing or fronting. However, it does cause a well-documented phenomenon called the "Chromatographic Isotope Effect" or "Deuterium Isotope Effect" (DIE).[14]
Due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond, deuterated molecules have slightly reduced van der Waals interactions with the stationary phase.[14] Consequently, in most GC and reversed-phase LC systems, This compound will typically elute slightly earlier than its non-deuterated counterpart .[14][15][16] While this retention time shift is important for data analysis, especially when using the deuterated compound as an internal standard, it does not inherently create asymmetrical peaks. The poor peak shape originates from the molecule's polarity, not its isotopic composition.
Troubleshooting Guide: A Symptom-Based Approach
This guide provides a systematic workflow for diagnosing and resolving peak shape issues.
Caption: General troubleshooting workflow for peak shape issues.
Issue 1: Peak Tailing
This is the most probable issue for this compound. It is caused by active sites in the system creating a secondary, stronger retention mechanism for the polar analyte.
Caption: Mechanism of peak tailing via secondary interactions.
A. Gas Chromatography (GC) Troubleshooting
Potential Cause 1: Active GC Inlet Liner The standard glass liner in a GC inlet has surface silanol groups that will strongly interact with the hydroxyl group of furfuryl alcohol.
-
Protocol: Inlet Maintenance
-
Diagnosis: If you observe tailing for polar compounds but not for hydrocarbons, inlet activity is a likely cause.[4]
-
Action: Replace the current liner with a deactivated liner .[5][6][17] These liners have been chemically treated (silanized) to cap the active silanol groups.[6] If using glass wool, ensure it is also deactivated.[6][18]
-
Verification: A significant improvement in peak symmetry after replacing the liner confirms inlet activity was the primary issue.
-
| Liner Type | Suitability for this compound | Rationale |
| Standard Glass | Poor | Active silanol groups cause strong peak tailing.[6] |
| Deactivated (Silanized) | Excellent | Surface is inert, minimizing secondary interactions with the analyte's -OH group.[19][20] |
| Deactivated with Wool | Very Good | Wool aids sample vaporization and traps non-volatile matrix components, but must be deactivated.[17][21] |
Potential Cause 2: Column Activity / Contamination Over time, the front end of the GC column can become contaminated with non-volatile sample matrix, or the stationary phase can degrade, exposing active sites.[9][11]
-
Protocol: Column Maintenance
-
Action: After performing inlet maintenance, if tailing persists, trim the analytical column. Carefully cut 15-20 cm from the inlet end of the column using a ceramic scoring wafer for a clean, square cut.[5]
-
Re-installation: Re-install the column in the inlet, ensuring the correct depth as specified by the instrument manufacturer to avoid dead volume.[5][10]
-
Verification: If peak shape improves, column contamination was a contributing factor.
-
Potential Cause 3: Analyte is Too Polar for Direct Analysis In some cases, the polarity of furfuryl alcohol may be too high for the chosen column/system, leading to persistent tailing even with an inert flow path.
-
Protocol: Derivatization (Silylation)
-
Concept: Derivatization is a chemical reaction to modify the analyte to make it more suitable for GC analysis. Silylation replaces the active hydrogen on the alcohol's -OH group with a non-polar trimethylsilyl (TMS) group.[22] This makes the molecule more volatile and less polar, eliminating the hydrogen-bonding interactions that cause tailing.[22]
-
Reagent: A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure (General):
-
Evaporate the sample solvent containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Verification: The resulting TMS-ether of this compound should exhibit a sharp, symmetrical peak with an earlier retention time.
-
B. Liquid Chromatography (LC) Troubleshooting
Potential Cause 1: Secondary Silanol Interactions On standard C18 columns, especially older "Type A" silica, exposed silanol groups on the packing material surface interact with polar analytes.[2][7]
-
Protocol: Mobile Phase & Column Selection
-
Action 1 (Mobile Phase pH): Adjust the mobile phase pH to be low (e.g., pH ≤ 3) using an additive like 0.1% formic acid.[7] At low pH, the silanol groups (pKa ~3.5-4) are protonated (Si-OH) and not ionized (SiO-), drastically reducing their ability to interact with the analyte.[8]
-
Action 2 (Column Selection): If tailing persists, switch to a more inert column. Modern, high-purity, end-capped "Type B" silica columns have significantly fewer residual silanols.[3][7] For very polar compounds, consider columns with alternative stationary phases.
-
| Column Type | Suitability for this compound | Rationale |
| Traditional C18 (Type A Silica) | Poor to Fair | High residual silanol activity leads to peak tailing.[7] |
| End-capped C18 (Type B Silica) | Good | Most silanols are chemically bonded ("capped"), providing a more inert surface.[3] |
| Polar-Embedded Phase | Very Good | Contains a polar group near the silica surface to shield residual silanols.[8] |
| Pentafluorophenyl (PFP) | Excellent | Offers alternative retention mechanisms (π-π, dipole-dipole) and is effective for polar analytes.[23][24] |
Potential Cause 2: Sample Solvent Mismatch Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including tailing and splitting.[2][25][26]
-
Protocol: Solvent Matching
-
Diagnosis: This is a common issue in reversed-phase LC when using gradient elution starting at a high aqueous percentage. If your sample is dissolved in 100% methanol or acetonitrile, but your gradient starts at 5% organic, this mismatch can occur.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). If sample solubility is an issue, use the weakest solvent possible and keep the injection volume small.[25]
-
Verification: A return to a symmetrical peak shape after changing the sample solvent confirms this was the cause.
-
Issue 2: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is less common for this analyte but can occur.
Potential Cause: Column Overload Injecting too high a concentration or volume of this compound can saturate the stationary phase at the column inlet, causing molecules to travel down the column before they can interact, resulting in a fronting peak.[2][3][5]
-
Protocol: Reduce Sample Load
-
Action: Perform a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and inject each dilution.
-
Verification: If the peak shape becomes symmetrical at lower concentrations, column overload was the cause.[3] Determine the highest concentration that still provides a symmetrical peak to define the upper limit of your method's linear range.
-
References
- Common Causes Of Peak Tailing in Chrom
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- Chemistry For Everyone. (2025, March 13).
- What Is Silanization And Why Does It M
- How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
- What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
- Liner Selection Guide. (n.d.). GL Sciences.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Capillary GC Liner Selection Guide. (n.d.). Element Lab Solutions.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10).
- GC Troubleshooting Guide. (n.d.). Restek.
- Gas chromatography Troubleshooting methods. (n.d.). Delloyd's Lab-Tech.
- Selection Guide - GC inlet liners. (n.d.). Trajan Scientific and Medical.
- Why Use GC Derivatiz
- Technical Support Center: Troubleshooting Chromatographic Shifts of Deuter
- Besir, H. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohep
- Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time. (2025). BenchChem.
- Gas Chromatography Liner Selection Guide. (n.d.). Crawford Scientific.
- The LCGC Blog: Capillary GC Liner Selection Guide. (2014, September 8).
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2025).
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.).
- Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. (n.d.). PubMed Central.
- The Use of Derivatization Reagents for Gas Chrom
- Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opi
- Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opi
- Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016, April 5). [Video]. YouTube.
- Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. (n.d.).
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent.
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- Abnormal Peak Shapes. (n.d.). Shimadzu.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.).
- GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions.
- Silane Coupling Agents. (n.d.). Shin-Etsu Silicone.
- How to detect the content of Green Chemical Furfuryl Alcohol in a sample? (2026). Yino.
- Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum C
- GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response). (n.d.). Sigma-Aldrich.
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). Academic.oup.com.
- Improvement of the gas chromatographic method for diagnosing developing defects in oil-filled electrical equipment based on the analysis of furan compounds. (n.d.). E3S Web of Conferences.
- Technical Support Center: Overcoming Peak Tailing in GC Analysis. (2025). BenchChem.
- How to detect furfuryl alcohol in a sample? (2026). Yino.
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Technical Support Center: Furfuryl-d5 Alcohol Stability in Organic Solvents
Welcome to the technical support center for Furfuryl-d5 Alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various organic solvents. Here, you will find troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound's stability in organic solvents different from its non-deuterated analog?
A1: The stability of this compound is expected to be very similar to that of Furfuryl Alcohol. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This "kinetic isotope effect" primarily affects reactions where C-H bond cleavage is the rate-determining step, such as enzymatic metabolism.[1] For general chemical stability in organic solvents, the degradation pathways are largely governed by the reactivity of the furan ring and the hydroxyl group, which are not significantly altered by deuteration of the furan ring and the methylene group. Therefore, the same precautions for handling Furfuryl Alcohol should be applied to its deuterated counterpart.
Q2: What are the primary degradation pathways for this compound in organic solvents?
A2: Furfuryl Alcohol is susceptible to several degradation pathways, primarily driven by acid catalysis, oxidation, and heat:
-
Acid-Catalyzed Polymerization: This is the most significant stability concern. In the presence of acids, Furfuryl Alcohol readily polymerizes to form a black resin, poly(furfuryl alcohol).[2][3] The reaction is often exothermic and can be vigorous.[4] This can be initiated by trace amounts of acid in the solvent or on glassware.
-
Oxidation: Exposure to air and light can lead to oxidation.[5] The alcohol can be oxidized to furfural, which can be further oxidized to 2-furoic acid.[6][7][8] This process is often indicated by a color change from colorless to amber or black.[5]
-
Ring Opening: Under certain acidic conditions, the furan ring can undergo hydrolysis to form levulinic acid or its esters if an alcohol is used as the solvent.[2][9]
Q3: Which organic solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended Solvents: Aprotic and non-acidic solvents are generally preferred. These include:
-
Solvents to Use with Caution:
-
Solvents to Avoid:
Q4: How should I properly store solutions of this compound?
A4: Proper storage is crucial to prevent degradation.
-
Temperature: Store solutions in a cool, dark place.[14] Refrigeration at 2-8 °C is recommended for long-term storage.[15]
-
Atmosphere: To prevent oxidation and moisture absorption, store solutions under an inert atmosphere (e.g., argon or nitrogen).[16][17][18]
-
Container: Use amber glass vials with tightly sealed caps to protect from light and air.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Action & Explanation |
| Solution turns yellow, amber, or black over time. | Oxidation and/or Polymerization. | This color change is a classic indicator of degradation.[5] The initial yellowing is often due to oxidation to furfural and other chromophores. Darkening to black suggests acid-catalyzed polymerization.[19] Solution: Prepare fresh solutions before use. If storage is necessary, purge the vial with an inert gas (argon or nitrogen) and store in a cool, dark place.[14] Ensure your solvent is free from acidic impurities by passing it through a column of neutral alumina. |
| Unexpected peaks appear in NMR or LC-MS analysis. | Degradation Products. | New peaks could correspond to furfural, 2-furoic acid, or oligomers from polymerization. Solution: Compare your spectra with known degradation products. To confirm, you can intentionally degrade a small sample by adding a trace of acid and re-analyzing. If degradation is confirmed, review your solvent quality, storage conditions, and handling procedures. |
| Inconsistent experimental results or poor reproducibility. | Variable Stability of the Stock Solution. | If the concentration of your active compound is changing over time, it will lead to inconsistent results. Solution: Implement a stability testing protocol (see Section 4). Prepare smaller batches of your stock solution more frequently. Consider using single-use ampoules for highly sensitive experiments to avoid repeated exposure of the stock solution to the atmosphere.[16][17] |
| Precipitate or resin forms in the solution. | Advanced Polymerization. | This indicates significant acid-catalyzed polymerization.[2][20] The polymer is generally insoluble. Solution: The solution is likely unusable. Discard it according to your institution's hazardous waste guidelines.[16] To prevent this, ensure all glassware is scrupulously clean and dry. Avoid any sources of acid contamination. |
Degradation Pathway Overview
The following diagram illustrates the primary degradation pathways of Furfuryl Alcohol, which are analogous for this compound.
Caption: Primary degradation pathways for this compound.
Recommended Solvent Purity and Handling
To minimize degradation, adhere to the following solvent and handling best practices:
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use anhydrous, high-purity solvents (≥99.8%). | Residual water can participate in side reactions, and impurities can act as catalysts for degradation.[17] |
| Acidity | Ensure the solvent is neutral. | Traces of acid are the primary initiators of polymerization, the main degradation pathway.[2][4] |
| Peroxides | Use peroxide-free solvents (especially for ethers like THF). | Peroxides can initiate radical reactions and oxidation, leading to degradation. |
| Handling | Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). | This prevents exposure to atmospheric oxygen and moisture, minimizing oxidation and H/D exchange.[16][17][18] |
| Glassware | Use oven-dried glassware, cooled under a stream of inert gas or in a desiccator. | Removes adsorbed water and potential acidic residues from cleaning agents.[17] |
Experimental Protocol: Stability Assessment of this compound in an Organic Solvent
This protocol provides a framework for evaluating the stability of this compound in a chosen organic solvent over time using HPLC-UV or GC-FID/MS.
Materials and Equipment
-
This compound
-
High-purity organic solvent of choice
-
Class A volumetric flasks and pipettes
-
Amber HPLC or GC vials with septa caps
-
HPLC-UV or GC-FID/MS system
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen high-purity organic solvent in a Class A volumetric flask to create a stock solution of a known concentration (e.g., 1.0 mg/mL).
-
-
Sample Aliquoting:
-
Immediately aliquot the stock solution into multiple amber HPLC/GC vials, filling them to minimize headspace.
-
Securely cap each vial.
-
-
Initial Analysis (T=0):
-
Storage:
-
Store the sets of vials under different conditions to assess the impact of light and temperature (e.g., room temperature exposed to light, room temperature in the dark, and refrigerated at 4°C in the dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 30 days), remove one vial from each storage condition.
-
Allow the refrigerated sample to equilibrate to room temperature before analysis.
-
Analyze the sample using the same chromatographic method as the T=0 analysis.
-
-
Data Evaluation:
-
Compare the peak area of this compound at each time point to the T=0 peak area.
-
Calculate the percentage of degradation: Degradation (%) = [1 - (Peak Area at Tx / Peak Area at T0)] * 100.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
By following this guide, researchers can ensure the stability and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (n.d.). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.
- INCHEM. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES.
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
-
Barr, J. B., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers (Basel). Retrieved from [Link]
-
Choura, M., Belgacem, N. M., & Gandini, A. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. Retrieved from [Link]
- Yino Biologic Materials. (2026). How does Green Chemical Furfuryl Alcohol react with acids?.
-
ACS Catalysis. (2019). Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111). Retrieved from [Link]
-
ResearchGate. (n.d.). A general scheme describing furfuryl alcohol polymerization including... Retrieved from [Link]
-
PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.
-
Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1986). Products from furans. 4. Selective oxidation of 2-furfuryl alcohol derivatives, in the presence of aryl thioethers, with N-bromosuccinimide (NBS). A new procedure for the preparation of 2H-pyran-3(6H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Native furfural degradation pathways. There are two major native... Retrieved from [Link]
-
ResearchGate. (n.d.). The Distribution and Polymerization Mechanism of Polyfurfuryl Alcohol (PFA) with Lignin in Furfurylated Wood. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. Retrieved from [Link]
-
American Chemical Society. (n.d.). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study | Request PDF. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). furfuryl alcohol 2505 | niosh. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
-
SpringerLink. (n.d.). Dual-catalyst effect on the molecular weight enhancement of polyfurfuryl alcohol resin and stability. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Retrieved from [Link]
-
ScienceDirect. (n.d.). Determination of free furfuryl alcohol in foundry resins by chromatographic techniques. Retrieved from [Link]
-
PubChem. (n.d.). Furfuryl Alcohol | C5H6O2 | CID 7361. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Furfuryl Alcohol – High-Purity Solvent. Retrieved from [Link]
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- 5. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05903D [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 18. chromservis.eu [chromservis.eu]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Furfuryl-d5 Alcohol Analysis
Welcome to the technical support resource for troubleshooting issues related to the analysis of Furfuryl-d5 Alcohol. As a deuterated internal standard, its reliable recovery is paramount for the accurate quantification of its native analog, furfuryl alcohol. This guide provides in-depth, experience-driven solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is low and inconsistent. What are the primary areas I should investigate?
Low and variable recovery of an internal standard points to systemic issues within the analytical method. A systematic approach is crucial to pinpoint the source of the loss. The investigation should follow a logical sequence from sample preparation to data acquisition.
The primary culprits for poor recovery fall into four categories:
-
Sample Preparation & Extraction: Inefficient extraction from the sample matrix is a common cause. Furfuryl alcohol's properties require careful selection of extraction techniques.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression.[1][2][3]
-
Analyte Degradation: this compound can be susceptible to degradation due to factors like temperature, pH, or exposure to air and light.[4][5][6]
-
Chromatographic & Instrumental Issues: Suboptimal chromatographic conditions or instrument problems can lead to peak distortion, loss of analyte, and poor signal response.
Below is a troubleshooting workflow to guide your investigation.
Caption: General troubleshooting workflow for low internal standard recovery.
Q2: I suspect my sample extraction is inefficient. How can I improve the recovery of a polar compound like this compound?
Furfuryl alcohol is a polar organic compound that is miscible with water.[4][7] This property dictates the extraction strategy. Standard reversed-phase Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with nonpolar solvents may yield poor recovery.
Expertise & Experience: The key is to match the polarity of the extraction phase to the analyte. Simply increasing the volume of a nonpolar solvent in LLE will not be effective. For SPE, the choice of sorbent is critical.
Recommended Actions:
-
Review LLE Solvent Choice: If using LLE, ensure the extraction solvent has sufficient polarity to partition the this compound from the aqueous sample matrix. Solvents like ethyl acetate or dichloromethane may be more effective than hexane. A patent for detecting furfuryl alcohol in a reaction liquid suggests a targeted preprocessing extraction to separate it from the aqueous phase.[8]
-
Optimize Solid-Phase Extraction (SPE): This is often the most effective and reproducible method for sample cleanup and concentration.
-
Sorbent Selection: Standard C18 (nonpolar) sorbents are often suboptimal for polar compounds. Consider using:
-
Polymeric Reversed-Phase Sorbents (e.g., Waters Oasis HLB, Agilent Bond Elut PPL): These are designed to retain a wider range of compounds, including polar analytes.[9]
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange mechanisms and can provide excellent retention and cleanup.
-
-
pH Adjustment: The sample's pH can influence the polarity of the analyte. Although furfuryl alcohol does not have a readily ionizable group, adjusting the sample pH can sometimes improve interaction with certain sorbent functional groups.
-
Elution Solvent: Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this will be a high-percentage organic solvent (e.g., methanol, acetonitrile). For polar sorbents, a more nonpolar solvent would be used.[10]
-
Protocol: Foundational SPE Method Development for this compound
This protocol provides a starting point for developing a robust SPE method.
-
Sorbent Conditioning: Activate the sorbent functional groups.
-
Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol or acetonitrile).
-
This ensures the sorbent is properly wetted.[11]
-
-
Sorbent Equilibration: Prepare the sorbent for the sample matrix.
-
Sample Loading: Apply the pre-treated sample.
-
Load the sample at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.
-
-
Washing: Remove matrix interferences.
-
Wash the cartridge with a weak solvent that will not elute the analyte of interest. This is a critical step for reducing matrix effects.[10] For a polar analyte on a polymeric sorbent, this might be a low percentage of organic in water (e.g., 5% methanol).
-
-
Elution: Recover the analyte.
-
Elute the this compound with a small volume of a strong organic solvent (e.g., methanol, acetonitrile). Using the weakest solvent that provides full elution helps minimize the co-elution of remaining interferences.[10]
-
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 8. CN104142372A - Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid - Google Patents [patents.google.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Injection Parameters for Furfuryl-d5 Alcohol in Gas Chromatography
Welcome to the technical support center dedicated to the successful analysis of Furfuryl-d5 Alcohol using Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of this deuterated furan derivative. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the GC analysis of this compound.
Q1: What are the primary challenges when analyzing this compound by GC?
Furfuryl alcohol and its deuterated isotopologues can be challenging to analyze due to their active nature. Key issues include:
-
Peak Tailing: The hydroxyl group in furfuryl alcohol can interact with active sites (free silanol groups) in the GC system, such as the injector liner and the column, leading to asymmetric peak shapes.[1]
-
Thermal Degradation: Furfuryl alcohol can be thermally labile.[2][3][4][5] High temperatures in the GC inlet can cause degradation, leading to poor recovery and the formation of artifacts.[4][5]
-
Analyte Adsorption: The polar nature of the molecule can lead to irreversible adsorption onto active surfaces within the GC flow path, resulting in poor sensitivity and reproducibility.
Q2: Which injection mode, split or splitless, is recommended for this compound analysis?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample and the required sensitivity of the assay.
-
Split Injection: This mode is ideal for higher concentration samples where only a small portion of the injected sample needs to reach the column to produce a sufficient detector response.[6][7][8][9] The high flow rates in split mode lead to faster transfer of the sample to the column, resulting in sharp, narrow peaks.[6][8][10]
-
Splitless Injection: For trace-level analysis, splitless injection is the preferred method as it transfers the majority of the sample onto the column, maximizing sensitivity.[6][7][8][9][10] However, the longer residence time of the analyte in the hot injector can increase the risk of thermal degradation and interaction with active sites.[6][11]
Q3: What is a good starting point for the GC inlet temperature?
A good starting point for the inlet temperature is a compromise between ensuring complete and rapid vaporization of the sample and minimizing thermal degradation of this compound. Studies on furfuryl alcohol suggest that thermal degradation can be initiated at temperatures around 140-160°C.[4][5] However, GC methods for similar compounds often use higher inlet temperatures to ensure efficient vaporization.
A recommended starting temperature is 200-250°C .[12] It is crucial to evaluate a range of temperatures to find the optimal balance for your specific application. Lowering the temperature may reduce degradation but could lead to broader peaks if vaporization is incomplete. Conversely, higher temperatures might improve peak shape but at the cost of analyte loss.
Q4: How critical is the choice of GC inlet liner?
The choice of the inlet liner is highly critical for active compounds like this compound. The liner is the first point of contact for the sample in the hot inlet, and its properties can significantly impact the analysis.
Key considerations for liner selection include:
-
Deactivation: Always use a deactivated liner to minimize interactions with the analyte.[13] Silanized liners, often referred to as "inert," are essential. For highly active compounds, liners with advanced deactivations (e.g., Siltek®) can provide even better inertness.[14]
-
Geometry: For splitless injections, a tapered liner (e.g., single taper or gooseneck) is often recommended to focus the sample onto the column and minimize contact with the hot metal surfaces at the bottom of the injector.[13][15][16]
-
Packing: The use of deactivated glass wool in the liner can aid in sample vaporization and trap non-volatile residues, protecting the column.[16][17] However, the large surface area of the wool can also introduce active sites if not properly deactivated.[15] For very active compounds, a liner without wool may be preferable.[16]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail."
Causality Analysis Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
-
Evaluate the Inlet Liner:
-
Action: Replace the current liner with a new, high-quality deactivated liner. Consider a liner with a taper for splitless injections.
-
Rationale: Active sites on the liner surface are a primary cause of peak tailing for polar analytes.[1] Over time, even deactivated liners can become active due to the deposition of non-volatile sample matrix components.
-
-
Assess the GC Column:
-
Action: Trim the first 10-15 cm from the inlet side of the column. If tailing persists, consider replacing the column.
-
Rationale: The front end of the column is exposed to the highest concentration of the sample matrix and can become contaminated or degraded, leading to active sites. A column with a polar stationary phase, such as a WAX or a "624" type phase, is generally recommended for the analysis of polar compounds like furfuryl alcohol.[18][19]
-
-
Optimize Inlet Temperature:
-
Action: If the inlet temperature is too low, it can lead to slow vaporization and broader, sometimes tailing peaks. Incrementally increase the inlet temperature (e.g., in 10°C steps) and observe the effect on peak shape.
-
Rationale: Incomplete or slow vaporization can cause the sample to be introduced to the column in a diffuse band, leading to poor chromatography.[20]
-
Issue 2: Poor Reproducibility and/or Low Analyte Response
Symptom: Inconsistent peak areas or a significantly lower than expected signal for this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Thermal Degradation | This compound may be degrading in the hot inlet. Studies have shown that thermal degradation of furfuryl alcohol can occur, especially at elevated temperatures.[3][4][5] | Systematically lower the inlet temperature in 10-20°C increments to find a temperature that provides good peak shape without significant analyte loss. |
| Analyte Adsorption | Active sites throughout the GC system can irreversibly adsorb the analyte. | In addition to using a deactivated liner and a suitable column, ensure that other components in the flow path (e.g., ferrules, inlet seals) are made of inert materials. |
| Split/Splitless Parameter Optimization | For splitless injections, the splitless hold time may be too short, leading to incomplete transfer of the analyte to the column.[21] For split injections, the split ratio may be too high. | Optimize the splitless hold time to ensure complete transfer of the analyte. For split injections, reduce the split ratio. |
| Sample Solvent Effects | The choice of solvent can impact vaporization and peak shape. | Ensure the solvent is compatible with the analysis. For splitless injections, a low initial oven temperature is crucial to achieve solvent focusing and obtain sharp peaks.[21] |
Experimental Protocol: Optimizing Inlet Temperature
-
Establish a Baseline: Analyze a standard of this compound using your current method and record the peak area and shape.
-
Lower the Temperature: Decrease the inlet temperature by 20°C and inject the standard again.
-
Analyze the Results: Compare the peak area and shape to the baseline. An increase in peak area suggests that thermal degradation was occurring at the higher temperature.
-
Iterate: Continue to lower the temperature in 10-20°C increments until you observe a decrease in peak area (due to incomplete vaporization) or a significant deterioration in peak shape.
-
Determine the Optimum: The optimal inlet temperature will be the one that provides the highest peak area with an acceptable peak shape.
Issue 3: Ghost Peaks
Symptom: Peaks appear in blank injections that correspond to the retention time of this compound.
Logical Relationship Diagram for Ghost Peaks:
Caption: Potential sources and solutions for ghost peaks.
Troubleshooting Ghost Peaks:
-
Injector and Syringe Carryover:
-
Action: Implement a more rigorous syringe cleaning procedure between injections, using multiple solvent rinses.
-
Rationale: Residual sample in the syringe can be carried over to subsequent injections.
-
-
Inlet Contamination:
-
Action: Replace the inlet liner and septum.
-
Rationale: The liner and septum can become contaminated with sample residue, which can then bleed out in later runs.
-
-
Column Contamination:
-
Action: Bake out the column at a high temperature (within the column's limits) for an extended period.
-
Rationale: Less volatile components from previous injections can accumulate at the head of the column and elute slowly, appearing as ghost peaks.
-
Section 3: Recommended Starting GC Parameters
The following table provides a recommended starting point for developing a robust GC method for this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommendation | Rationale |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To match the required sensitivity of the assay.[6][7] |
| Inlet Temperature | 220°C | A good starting point to balance vaporization efficiency and thermal stability.[12] |
| Liner | Deactivated, single taper with no wool or a small plug of deactivated glass wool | Minimizes active sites and focuses the sample onto the column.[13][15][16] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 - 1.5 mL/min (for a 0.25 mm ID column) | To achieve optimal chromatographic efficiency. |
| Oven Program | Start at a low temperature (e.g., 40-50°C) for splitless injection | To enable solvent focusing and improve peak shape for early eluting compounds.[21] |
| Column | Mid-polar to polar phase (e.g., WAX or 624-type) | To provide good selectivity and peak shape for a polar analyte.[18][19] |
References
- Yino Blog. (2026, January 9). How to detect furfuryl alcohol in a sample?
- Journal of Chromatographic Science. Pyrolysis Studies of Furfuryl Alcohol Resins by Gas Chromatography.
- Benchchem. (2025, December). Technical Support Center: Resolving Issues in the GC-MS Analysis of Furan Derivatives.
- American Laboratory. (2016, July 26). Selecting a GC Inlet Liner.
- E3S Web of Conferences. Improvement of the gas chromatographic method for diagnosing developing defects in oil-filled electrical equipment based on the analysis of furan compounds.
- Agilent Technologies. (2014, November 4). Agilent J&W DB-624 UI Ultra Inert GC Capillary Column for Challenging Industrial Applications.
- Trajan Scientific and Medical. Selection Guide - GC inlet liners.
- Thermo Fisher Scientific. Gas Chromatography Liner Selection Guide.
- Restek. (2020, April 20). Split vs Splitless Injection.
- Analytics-Shop. How to choose a GC liner.
- Chromatography Forum. (2009, October 27). Liner selection help.
- Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC).
- SCION Instruments. Split/Splitless Injector Gas Chromatography.
- PerkinElmer. Operating Hints for Using Split/Splitless Injectors.
- ResearchGate. (2025, November 10). Thermal decomposition kinetics of furfural and furfuryl alcohol.
- Google Patents. CN104142372A - Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid.
- Food Chemistry. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
- LCGC International. (2018, August 13). Optimizing Splitless GC Injections.
- Agilent Technologies. (2016, March 11). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column.
- Theseus. (2022, November 28). Determination of Furfural from Wastewater with Headspace GC/MS.
- YouTube. (2024, October 31). Split vs Splitless Injection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
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- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Split vs Splitless Injection [discover.restek.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 9. gcms.cz [gcms.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. theseus.fi [theseus.fi]
- 12. CN104142372A - Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid - Google Patents [patents.google.com]
- 13. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
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- 15. americanlaboratory.com [americanlaboratory.com]
- 16. trajanscimed.com [trajanscimed.com]
- 17. Liner selection help - Chromatography Forum [chromforum.org]
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- 20. e3s-conferences.org [e3s-conferences.org]
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Technical Support Center: Furfuryl-d5 Alcohol Calibration & Analysis
Welcome to the technical support center for Furfuryl-d5 Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during quantitative analysis. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to build robust and reliable analytical methods.
Introduction to this compound as an Internal Standard
This compound (FFA-d5) is a deuterated analog of furfuryl alcohol, a compound of interest in food science, environmental analysis, and as a potential carcinogen.[1][2] Its structural similarity to the native analyte makes it an excellent internal standard (IS) for quantitative assays, particularly for chromatography-mass spectrometry (GC-MS) techniques.[3] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable reference for accurate quantification.[4][5] However, like any analytical reagent, its use is not without potential challenges. This guide will address the most common issues encountered when developing and running calibration curves with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good choice as an internal standard for furfuryl alcohol analysis?
A1: this compound is considered a good internal standard because it is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards have nearly identical physicochemical properties to their non-labeled counterparts.[5] This means that during sample preparation (extraction, derivatization), chromatography, and ionization in the mass spectrometer, FFA-d5 will behave almost identically to the native furfuryl alcohol. Any loss of analyte during sample processing or fluctuations in instrument response will likely affect both the analyte and the internal standard to the same degree. This allows the ratio of the analyte response to the internal standard response to remain constant, leading to more accurate and precise quantification.[3]
Q2: How should I prepare and store my this compound stock and working solutions?
A2: Proper preparation and storage are critical for the stability of your standards. Furfuryl alcohol itself can be unstable and may darken over time due to polymerization or oxidation, especially when exposed to light, air, or acidic conditions.[6][7] While deuteration can sometimes alter stability, it is best to handle this compound with the same care.
-
Stock Solutions: Prepare stock solutions in a high-purity, inert solvent such as methanol or acetonitrile. Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or lower.[8]
-
Working Solutions: Prepare working solutions fresh daily if possible.[9] If they must be stored, keep them refrigerated in tightly sealed vials and for a validated period. Avoid repeated freeze-thaw cycles.
-
Purity Check: Native furfuryl alcohol can decompose over time.[9] If you observe discoloration in your FFA-d5 standard, it may indicate degradation. It is good practice to re-verify the purity of your standard periodically.
Q3: What are the typical acceptance criteria for a calibration curve using this compound?
A3: Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation that are widely adopted as benchmarks for good practice.[10][11] Key acceptance criteria for a calibration curve include:
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r) | ≥ 0.99 | Indicates a strong linear relationship between concentration and response. |
| Coefficient of Determination (R²) | ≥ 0.98 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Linearity | The curve should be linear over the intended range of quantification. A linear regression model is most common. | Ensures that the response is proportional to the concentration across the measurement range. |
| Accuracy | The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). | Demonstrates that the calibration model accurately predicts the concentration of the standards. |
| Precision | The coefficient of variation (CV) for the response factors at each concentration level should be ≤ 15% (≤ 20% at the LLOQ). | Shows the reproducibility of the measurements at each calibration point. |
| Range | The calibration range should encompass the expected concentrations of the analyte in the study samples. | Ensures that unknown samples can be accurately quantified without extrapolation. |
Table 1: General Acceptance Criteria for Calibration Curves.[10][11]
Troubleshooting Common Calibration Curve Issues
Issue 1: Poor Linearity (R² < 0.98)
A non-linear calibration curve can arise from a variety of factors, from standard preparation to instrumental issues.
Potential Causes & Solutions:
-
Analyte/Internal Standard Instability: Furfuryl alcohol can polymerize, especially in the presence of acid.[7] If your samples or standards are in an acidic matrix, or if they have been stored for an extended period, degradation may occur, leading to a non-linear response.
-
Solution: Prepare fresh standards and samples. Ensure the pH of your solutions is neutral or slightly basic if possible. Validate the stability of furfuryl alcohol and FFA-d5 in your specific matrix and storage conditions.[6]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a downward curve in the calibration plot.
-
Solution: Extend the calibration range with lower concentration standards or dilute your higher concentration standards and re-inject. If detector saturation is the issue, the diluted high-concentration standard should fall back onto the linear portion of the curve.
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully prepare a fresh set of calibration standards. Use calibrated pipettes and high-quality volumetric flasks. Have a second analyst prepare a set of standards to rule out user-specific errors.
-
-
GC Inlet Issues: Active sites in the GC inlet liner can cause adsorption of the analyte, leading to poor peak shape and non-linear responses, especially at lower concentrations.
-
Solution: Use a deactivated inlet liner. If you are already using one, it may need to be replaced. Regular inlet maintenance is crucial for robust and reproducible results.[12]
-
Issue 2: High Y-Intercept
A significant positive y-intercept indicates that there is a response even when the analyte concentration is zero.
Potential Causes & Solutions:
-
Contamination: The most common cause is contamination in the blank or solvent used for dilutions. This can come from glassware, pipettes, or the instrument itself.
-
Solution: Analyze a solvent blank. If a peak for furfuryl alcohol is present, investigate sources of contamination. Use fresh, high-purity solvents and meticulously clean all glassware. Check for carryover from previous injections by running a blank after a high-concentration standard.[13]
-
-
Matrix Effects: In some cases, the matrix of the blank sample may contain an interfering compound that co-elutes with furfuryl alcohol and has a similar mass fragment.[14]
-
Solution: Optimize your chromatographic separation to resolve the interference from the analyte peak. If this is not possible, a more selective mass transition may be needed for quantification.
-
-
Incorrect Integration: The data processing software may be incorrectly integrating baseline noise as a peak in the blank samples.
-
Solution: Manually review the integration of your blank chromatograms and adjust the integration parameters as needed.
-
Issue 3: Poor Reproducibility of Response Factors
Inconsistent response factors (analyte peak area / IS peak area) across the calibration curve or between analytical runs can lead to poor accuracy and precision.
Potential Causes & Solutions:
-
Variable Internal Standard Addition: Inconsistent addition of the this compound internal standard to each sample and standard is a primary cause of variability.
-
Solution: Use a calibrated, high-precision pipette to add the internal standard. Ensure the internal standard is thoroughly mixed with the sample or standard before analysis. The FDA guidance on internal standard response variability should be consulted for a systematic approach to investigating this issue.[5][15]
-
-
Differential Matrix Effects: While FFA-d5 is expected to compensate for matrix effects, in some complex matrices, the analyte and internal standard may experience slightly different degrees of ion suppression or enhancement.[14] This can be exacerbated by slight shifts in retention time.
-
Solution: Ensure your sample cleanup procedure is effective at removing matrix components. Optimize your chromatography to ensure the analyte and internal standard co-elute as closely as possible.
-
-
Instability in the Autosampler: If samples and standards sit in the autosampler for an extended period, degradation of the thermally labile furfuryl alcohol can occur, leading to a drift in response over the course of the analytical run.
-
Solution: Validate the stability of your prepared samples in the autosampler. If instability is an issue, consider running smaller batches or using a cooled autosampler.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of Calibration Standards
This protocol provides a general guideline for preparing calibration standards for a GC-MS analysis of furfuryl alcohol using this compound as an internal standard.
Materials:
-
Furfuryl alcohol, analytical standard grade
-
This compound, high isotopic purity
-
High-purity methanol or acetonitrile
-
Calibrated micropipettes
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare a 1 mg/mL Furfuryl Alcohol Stock Solution:
-
Accurately weigh approximately 10 mg of furfuryl alcohol into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with your chosen solvent. Mix thoroughly.
-
-
Prepare a 100 µg/mL this compound Internal Standard Stock Solution:
-
Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with your chosen solvent. Mix thoroughly.
-
-
Prepare a Working Internal Standard Solution (e.g., 1 µg/mL):
-
Dilute the IS stock solution 1:100 with your solvent. This working solution will be added to all standards, blanks, and samples.
-
-
Prepare a Series of Calibration Standards:
-
Perform serial dilutions of the 1 mg/mL furfuryl alcohol stock solution to create a series of calibration standards. A typical range might be 10 ng/mL to 1000 ng/mL.
-
For each calibration standard, add a constant volume of the working internal standard solution. For example, to 1 mL of each calibration standard, add 10 µL of the 1 µg/mL working IS solution to achieve a final IS concentration of 10 ng/mL.
-
-
Prepare a Blank and a Zero Sample:
-
Blank: Prepare a sample containing only the solvent.
-
Zero Sample: Prepare a sample containing the solvent and the internal standard.
-
Diagram: Calibration Standard Preparation Workflow
Caption: Workflow for the preparation of calibration standards.
Diagram: Troubleshooting Logic for Non-Linearity
Caption: A logical approach to troubleshooting a non-linear calibration curve.
References
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
EC-Council. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available at: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Panseri, S., et al. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 16(3). Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]
-
Yino Biologic Materials Co., Ltd. (2026). How to detect the content of Green Chemical Furfuryl Alcohol in a sample? Available at: [Link]
-
Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Roman, M. C., & Vivilecchia, R. (2016). Independence and Dependence in Calibration: A Discussion of FDA and EMA Guidelines. American Pharmaceutical Review. Available at: [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. Available at: [Link]
-
Centers for Disease Control and Prevention. (1978). Criteria for a recommended standard.... occupational exposure to furfuryl alcohol. Available at: [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. Available at: [Link]
-
Granvogl, M., & Schieberle, P. (2020). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Journal of Food Bioactives, 10. Available at: [Link]
-
Kaza, M., et al. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Chang, C. M., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2295. Available at: [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Applied Technical Services. (n.d.). Furfuryl Alcohol Analysis - Prop 65. Available at: [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Available at: [Link]
-
Martins, C. R., et al. (2008). Determination of free furfuryl alcohol in foundry resins by chromatographic techniques. Journal of Chromatography A, 1209(1-2), 244-248. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 1667, Revision A: Formaldehyde, Isobutyraldehyde, and Furfural by Derivatization Followed by High Performance Liquid Chromatography. Available at: [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7361, Furfuryl alcohol. Retrieved January 16, 2026 from [Link].
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available at: [Link]
-
Reddit. (2017). Why do calibration curves deviate from linearity? Available at: [Link]
-
Separation Science. (2023). How to Troubleshoot and Improve your GC/MS. Available at: [Link]
-
Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. Available at: [Link]
-
ResearchGate. (n.d.). Honey matrix effect observed in the analysis of furfurals. Available at: [Link]
-
Reddit. (2016). Must a calibration curve necessarily be linear? Available at: [Link]
-
ResearchGate. (n.d.). The calibration curves of furfural. Available at: [Link]
- Google Patents. (2014). CN104142372A - Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid.
-
Hu, X., et al. (2015). Determination of Furfural from Wastewater with Headspace GC/MS. Theseus. Available at: [Link]
-
Franko, J., et al. (2012). Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. Available at: [Link]
-
Yino Biologic Materials Co., Ltd. (2025). What are the effects of High Purity Furfuryl Alcohol on the surface properties of materials? Available at: [Link]
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- 15. fda.gov [fda.gov]
Technical Support Center: Long-Term Storage and Handling of Furfuryl-d5 Alcohol Solutions
Welcome to the technical support center for the long-term storage and handling of Furfuryl-d5 Alcohol solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and stability of your this compound solutions, thereby safeguarding the accuracy and reproducibility of your results.
I. Understanding this compound: Key Properties and Considerations
This compound is a deuterated analog of Furfuryl Alcohol, an organic compound containing a furan ring substituted with a hydroxymethyl group.[1] The replacement of five hydrogen atoms with deuterium isotopes makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analyses and in mechanistic studies.[2][3]
However, like its non-deuterated counterpart, this compound is susceptible to degradation, particularly when exposed to air, light, and incompatible materials.[4][5] Its stability is paramount for reliable experimental outcomes. This guide will provide you with the necessary knowledge to mitigate potential issues and troubleshoot common problems.
Key Physicochemical Properties (Non-deuterated)
| Property | Value |
| Appearance | Colorless to pale yellow liquid; may darken over time with exposure to light and air.[1][6] |
| Molecular Weight | 98.10 g/mol [6] |
| Boiling Point | ~170°C (338°F)[6] |
| Melting Point | -29°C (-20°F)[6] |
| Density | ~1.13 g/cm³ at 20°C[6] |
| Solubility in Water | Miscible[1] |
| Common Organic Solvents | Soluble in ethanol, acetone, ether, and chloroform.[4][7] |
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the storage and handling of this compound solutions.
Problem 1: Solution Discoloration (Yellowing or Browning)
Potential Cause:
-
Oxidation and Polymerization: Exposure to air and light can induce oxidation and polymerization of Furfuryl Alcohol, leading to the formation of colored byproducts.[4][5] This process is a known characteristic of furfuryl alcohol and its derivatives.
-
Acid-Catalyzed Degradation: Contact with acidic substances can cause exothermic polymerization with explosive violence in the case of concentrated furfuryl alcohol.[5] Even trace amounts of acid can catalyze degradation and discoloration over time.[8]
Step-by-Step Solution:
-
Inert Atmosphere: Always handle and store this compound solutions under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen.
-
Light Protection: Store solutions in amber glass vials or bottles to protect them from light.
-
Solvent Purity: Ensure that the solvents used to prepare the solutions are of high purity and free from acidic impurities.
-
pH Neutrality: If applicable to your experimental design, ensure the solution is maintained at a neutral pH.
-
Visual Inspection: Before use, always visually inspect the solution. A significant color change may indicate degradation, and the solution should be discarded.
Problem 2: Inaccurate Quantification in Mass Spectrometry Assays
Potential Cause:
-
Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the furan ring and the alcohol group can exchange with hydrogen atoms from protic solvents (e.g., water, methanol) or atmospheric moisture.[9] This can alter the mass-to-charge ratio of your internal standard, leading to inaccurate quantification.
-
Chemical Degradation: As mentioned above, degradation of the this compound can lead to a lower concentration of the desired compound, resulting in analytical errors.
Step-by-Step Solution:
-
Use Aprotic Solvents: Whenever possible, prepare and store your this compound solutions in aprotic solvents (e.g., acetonitrile, acetone). If a protic solvent is required for your application, prepare the solution fresh before use.
-
Minimize Moisture Exposure: Handle the compound and its solutions in a dry environment, such as a glove box or under a stream of dry inert gas.[9] Use anhydrous solvents.
-
Proper Storage of Neat Compound: Store the neat this compound in a tightly sealed container in a desiccator.
-
Temperature Control: Store solutions at recommended low temperatures to slow down both H-D exchange and degradation rates.[9]
-
System Suitability Checks: Before running a batch of samples, perform a system suitability check with a freshly prepared standard to ensure the integrity of your analytical system.
Problem 3: Changes in Solution Viscosity or Presence of Precipitate
Potential Cause:
-
Polymerization: Increased viscosity or the formation of a precipitate can be a clear indication of polymerization.[5] This is often accelerated by elevated temperatures and the presence of contaminants.
-
Moisture Absorption: Furfuryl alcohol can absorb moisture, which can lead to hydrolysis reactions and changes in its physical properties.[10]
Step-by-Step Solution:
-
Strict Temperature Control: Adhere to the recommended storage temperatures. Avoid temperature cycling.
-
Tightly Sealed Containers: Ensure that the container is tightly sealed to prevent moisture ingress.[10]
-
Inert Gas Blanket: For long-term storage, consider blanketing the solution with an inert gas before sealing the container.
-
Discard if Necessary: If you observe a significant change in viscosity or the presence of a precipitate, it is highly recommended to discard the solution as its integrity is compromised.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound solutions at 2-8°C in a dark, well-ventilated area.[11] For neat compounds or highly concentrated stock solutions, storage at -20°C may be preferable to further minimize degradation and H-D exchange.[9] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]
Q2: Which solvents are recommended for preparing this compound solutions?
The choice of solvent depends on the intended application. For applications where H-D exchange is a concern, aprotic solvents such as acetonitrile, acetone, and toluene are recommended. Furfuryl alcohol is highly soluble in ethanol and acetone, but has limited solubility in non-polar solvents like toluene.[7] If aqueous solutions are necessary, they should be prepared fresh and used promptly. Furfuryl alcohol is miscible with water but can be unstable.[1][5]
Q3: How should I handle this compound and its solutions to ensure my safety?
Furfuryl alcohol is toxic and can be harmful if inhaled, swallowed, or in contact with skin.[12] It is also a combustible liquid.[13] Always handle this compound in a well-ventilated area or a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13] Avoid contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water and consult a physician.[13]
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong acids .[13] Furfuryl alcohol can react violently with these substances.[5] It can also affect many synthetic materials, so it is best to store it in its original packaging or in containers made of compatible materials like glass.
Q5: How can I be sure my this compound solution is still viable for use after a period of storage?
Before use, especially after long-term storage, it is good practice to verify the integrity of the solution. This can be done by:
-
Visual Inspection: Check for any discoloration, precipitate, or change in viscosity.
-
Analytical Verification: If your application is highly sensitive, consider re-analyzing the solution using techniques like NMR or mass spectrometry to confirm its identity, purity, and concentration. For NMR, the presence of unexpected peaks could indicate degradation products.[15]
IV. Visual Diagrams
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for common issues with this compound solutions.
V. References
-
International Furan Chemicals BV. (2022, October 13). Safety Data Sheet - Furfuryl alcohol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Furfuryl alcohol. Retrieved from [Link]
-
Univar Solutions. (n.d.). FURFURYL ALCOHOL. Retrieved from [Link]
-
Yino Biologic Materials. (2025, December 24). What is the solubility of bio - based furfuryl alcohol in different solvents? Retrieved from [Link]
-
Spillman, P. J., Pollnitz, A. P., Liacopoulos, D., Pardon, K. H., & Sefton, M. A. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Journal of Agricultural and Food Chemistry, 46(2), 657–663. [Link]
-
International Furan Chemicals BV. (2022, May 5). Safety Data Sheet according to Regulation (EC) No 1907/2006. Furfuryl alcohol. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Furfuryl Alcohol – High-Purity Solvent. Retrieved from [Link]
-
Spillman, P. J., Pollnitz, A. P., Liacopoulos, D., Pardon, K. H., & Sefton, M. A. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Semantic Scholar. Retrieved from [Link]
-
NIOSH. (1994, August 15). FURFURYL ALCOHOL: METHOD 2505. Retrieved from [Link]
-
CDC Stacks. (n.d.). FURFURYL ALCOHOL. Retrieved from [Link]
-
Loba Chemie. (2016, June 18). FURFURYL ALCOHOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (1998, January). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. Retrieved from [Link]
-
Yino Biologic Materials. (2026, January 7). How long can Adhesive Furfuryl Alcohol be stored after opening? Retrieved from [Link]
-
Akıllıoglu, H. G., Mogol, B. A., & Gökmen, V. (2011). Degradation of 5-hydroxymethylfurfural during yeast fermentation. Food Additives & Contaminants: Part A, 28(12), 1629–1635. [Link]
-
Google Patents. (n.d.). US4302397A - Preparation of furfuryl alcohol from furfural. Retrieved from
-
ACS Publications. (2021, September 20). Drinking science: Deuterated ethanol and biochemical booze mimics. Retrieved from [Link]
-
Google Patents. (n.d.). EP0037588A1 - Method of preparing furfuryl alcohols. Retrieved from
Sources
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- 6. consolidated-chemical.com [consolidated-chemical.com]
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- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of pH on the stability of Furfuryl-d5 Alcohol
Welcome to the technical support center for Furfuryl-d5 Alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound, with a specific focus on the critical impact of pH. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is the significance of its deuteration?
This compound is an isotopically labeled version of furfuryl alcohol where five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This labeling is crucial for several applications:
-
Internal Standards: In quantitative analysis using mass spectrometry (e.g., GC-MS or LC-MS), this compound is an ideal internal standard for the determination of its non-deuterated counterpart.[3] Its chemical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by the detector.
-
Mechanistic Studies: Deuterium labeling helps in elucidating reaction mechanisms and metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate for reactions involving the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[4] Studying these rate differences provides insight into metabolic processes and drug stability.[5]
Q2: What are the primary stability concerns for this compound?
The stability of this compound is largely governed by the same factors as its non-deuterated analog. The primary concern is its propensity to undergo exothermic and often violent polymerization, especially in the presence of acids.[6][7][8] It is also sensitive to heat, direct sunlight, and air, which can cause discoloration and degradation.[6][9] While generally stable, deuterated compounds can also be susceptible to hydrogen-deuterium (H-D) exchange with protic solvents or atmospheric moisture, which could compromise isotopic purity.[10]
Q3: How does pH critically impact the stability of this compound?
The pH of the solution is the single most important factor controlling the stability of this compound.
-
Acidic Conditions (pH < 7): Furfuryl alcohol undergoes rapid, acid-catalyzed polymerization.[11][12] This reaction is an exothermic process that can become uncontrollable, leading to the formation of a dark, thermoset resin known as poly(furfuryl alcohol) (PFA).[13][14] Both strong mineral acids and Lewis acids can initiate this process.[15][16] The reaction's volatility makes handling the compound in acidic media hazardous.[8]
-
Neutral Conditions (pH ≈ 7): Furfuryl alcohol is miscible with water but is described as unstable.[7][17] While polymerization is significantly slower than in acidic conditions, degradation can still occur over time, especially when exposed to light and air.[6]
-
Alkaline Conditions (pH > 7): The compound is significantly more stable in alkaline solutions. The polymerization reaction is effectively quenched by neutralizing acidic catalysts with a base to a pH of 7 or higher.[18] However, under strongly alkaline conditions and in the presence of oxidizing agents, other degradation pathways may be introduced.[19]
Q4: What are the ideal long-term storage and handling conditions for this compound?
To maintain chemical and isotopic purity, strict storage and handling protocols are essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2–8 °C.[15] Protect from light by using an amber vial or storing it in a dark place.[6][7] To prevent oxidation and H-D exchange with atmospheric moisture, storing under an inert atmosphere like nitrogen or argon is highly recommended.[9][10]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] When preparing solutions, use anhydrous, aprotic, or fully deuterated solvents to prevent isotopic dilution.[10]
Troubleshooting Guide
Q5: My clear this compound solution has turned yellow or brown. What caused this, and is it still usable?
Causality: This discoloration is a classic indicator of degradation, primarily through polymerization and oxidation.[6][17] The formation of conjugated polymer chains is responsible for the appearance of color.[20][21] This process is aggressively accelerated by:
-
Acidic Contamination: Even trace amounts of acid can catalyze polymerization.
-
Exposure to Air and Light: Oxygen and UV light promote oxidative and free-radical degradation pathways.[6][7]
-
Elevated Temperatures: Heat provides the activation energy for these degradation reactions.[6]
Solution: The usability of the solution depends on your application. For non-quantitative or qualitative studies where minor impurities are tolerable, it might still be functional. However, for quantitative applications (e.g., as an internal standard) or in drug development, the solution is compromised. The presence of oligomers and other degradation products will lead to inaccurate results. It is highly recommended to discard the discolored solution and prepare a fresh one, paying strict attention to pH control and inert handling conditions.
Q6: I am observing a cluster of unexpected, higher molecular weight peaks in my mass spectrometry analysis. Could this be related to pH?
Causality: Yes, this is a strong indication of acid-catalyzed oligomerization. What you are likely observing are dimers, trimers, and larger oligomers of this compound.[22] This occurs when the solution is even slightly acidic, leading to the initial steps of polymerization. The reaction proceeds via an electrophilic attack, where a protonated furfuryl alcohol molecule reacts with a neutral one, forming a dimer and releasing water.[13]
Solution:
-
Verify Solvent pH: Check the pH of your solvent and any buffers used. Ensure they are neutral or slightly alkaline.
-
Use Stabilized Solvents: Prepare solutions in buffered, neutral (pH 7.0) or slightly alkaline (pH 8-9) aqueous media, or use aprotic organic solvents like acetonitrile or ethyl acetate if your experiment allows.
-
Analyze Freshly Prepared Samples: Do not let samples sit for extended periods before analysis, especially if not properly buffered or stored. Prepare samples immediately before your analytical run.
Q7: My quantitative results are inconsistent and show a downward trend over time. How can I prepare a stable stock solution for my assays?
Causality: Inconsistent results and a decreasing concentration trend point to ongoing degradation in your stock solution. This is a common issue when working with aqueous solutions of furfuryl alcohol without proper pH control.
Solution: Implement a self-validating protocol for stock solution preparation.
-
Solvent Selection: Use HPLC-grade, deoxygenated water. If using organic solvents, ensure they are anhydrous and aprotic.
-
Buffering: For aqueous solutions, use a stable, non-reactive buffer to maintain a pH between 7.0 and 8.0. A phosphate buffer is a common choice.
-
Inert Conditions: Prepare the solution under a stream of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Storage: Aliquot the stock solution into single-use amber glass vials, purge the headspace with nitrogen, and store at 2–8 °C.[15]
-
Quality Control: Include a "time-zero" analysis of your freshly prepared stock. Re-analyze an aliquot periodically (e.g., weekly) against a freshly prepared standard to validate its stability under your storage conditions.
Q8: My mass spec data suggests a loss of deuterium from the molecule. How can I prevent H/D exchange?
Causality: Hydrogen-Deuterium (H-D) exchange can occur if the deuterium atoms are in labile positions and come into contact with protic solvents (e.g., water, methanol).[10] While the deuterium atoms in this compound are on the furan ring and the methylene group and are generally not considered highly labile, exchange can still happen under certain conditions, particularly with acidic or basic catalysis or on active surfaces. The hydroxyl (-OD) group, if the synthesis was performed in D₂O, would be highly susceptible.
Solution:
-
Use Deuterated Solvents: For NMR or other sensitive applications, dissolve your compound in a deuterated solvent (e.g., D₂O, Acetone-d6).
-
Use Aprotic Solvents: If possible, use high-purity, anhydrous aprotic solvents like acetonitrile, THF, or toluene.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use to remove any residual moisture.[10]
-
Inert Atmosphere: Handle the compound under a dry, inert atmosphere (nitrogen or argon) to minimize contact with atmospheric humidity.[4]
Data Summary & Key Pathways
The stability of this compound is directly correlated with the pH of its environment. The following table summarizes the expected outcomes.
| pH Condition | Stability | Primary Degradation Pathway | Visual Observation |
| Acidic (pH < 6) | Highly Unstable | Rapid, Exothermic Polymerization | Rapid color change to yellow, brown, then black solid.[13] Possible heat generation. |
| Neutral (pH 6-7) | Limited Stability | Slow Oxidation & Polymerization | Gradual yellowing over time, accelerated by light and air.[6][17] |
| Alkaline (pH > 7) | Generally Stable | Minimal | Solution remains clear for an extended period. |
Diagram: Acid-Catalyzed Polymerization Pathway
The diagram below illustrates the initial steps of the acid-catalyzed polymerization of this compound, which is the primary pathway for its degradation in acidic environments.[13][16]
Caption: Acid-catalyzed degradation of this compound.
Experimental Protocols
Protocol 1: Workflow for an Accelerated Stability Study
This protocol provides a framework for evaluating the stability of this compound in various buffered aqueous solutions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Phosphate Buffer (pH 5.0)
-
Phosphate Buffer (pH 7.0)
-
Phosphate Buffer (pH 9.0)
-
Formic Acid (for acidic condition)
-
Amber HPLC vials with septa caps
-
Calibrated pH meter
2. Preparation of Test Solutions (Time Zero):
-
Under an inert atmosphere, prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
In separate volumetric flasks, prepare test solutions by diluting the stock solution to a final concentration of 10 µg/mL in each of the following media:
-
pH 3.0 (HPLC Water adjusted with Formic Acid)
-
pH 5.0 (Phosphate Buffer)
-
pH 7.0 (Phosphate Buffer)
-
pH 9.0 (Phosphate Buffer)
-
-
Vortex each solution thoroughly.
3. Experimental Setup:
-
Dispense aliquots of each test solution into separate, clearly labeled amber HPLC vials.
-
Prepare three sets of vials for each pH condition:
-
Set 1: Refrigerated (2–8 °C)
-
Set 2: Room Temperature (25 °C)
-
Set 3: Accelerated (40 °C)
-
-
For each condition, prepare enough vials for all planned time points (e.g., T=0, 24h, 48h, 1 week, 4 weeks).
4. Analysis:
-
Time Zero (T=0): Immediately analyze an aliquot from each pH condition using a validated stability-indicating HPLC-UV or GC-MS method. This establishes the initial concentration (100%).
-
Subsequent Time Points: At each scheduled interval, remove one vial from each temperature/pH condition. Allow it to equilibrate to room temperature before analysis.
-
Analytical Method: Use a method capable of separating the parent this compound from potential degradants. A C18 column with a water/acetonitrile gradient is a good starting point for HPLC. For GC-MS, a standard non-polar column can be used.[23]
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH/temperature condition.
-
Observe the chromatograms for the appearance of new peaks, which indicate degradation products.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Furfuryl alcohol. Retrieved from Carl ROTH website. [Link not available]
-
Guigo, N., et al. (2012). Complex Kinetic Pathway of Furfuryl Alcohol Polymerization Catalyzed by Green Montmorillonite Clays. ACS Publications. [Link]
- GEFAHRSTOFFBEZEICHNUNG. (n.d.). Furfuryl alcohol Safety Data Sheet. Retrieved from an unknown source. [Link not available]
-
Yino Biologic Materials. (2026). How long can Adhesive Furfuryl Alcohol be stored after opening?. Retrieved from Yino Biologic Materials Blog. [Link]
-
Martinez-Barrera, G., et al. (2018). Kinetics studies and characterization of poly(furfuryl alcohol) for use as bio-based furan novolacs. ResearchGate. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Furfuryl alcohol. Retrieved from Carl ROTH website. [Link not available]
-
Guigo, N., et al. (2012). Complex Kinetic Pathway of Furfuryl Alcohol Polymerization Catalyzed by Green Montmorillonite Clays. The Journal of Physical Chemistry B. [Link]
-
Rzayev, Z. M. O. (2017). Reaction kinetics of polyfurfuryl alcohol bioresin and nanoparticles by 1H‐NMR transverse relaxation measurements. Semantic Scholar. [Link]
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Tre-Hardy, T., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. PMC - NIH. [Link]
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NIOSH. (1994). furfuryl alcohol 2505. Retrieved from CDC website. [Link]
-
Cyr, C., et al. (2019). The Acid Catalyzed Polycondensation of Furfuryl Alcohol. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Influence of furfuryl alcohol on the degradation of a OG and b RhB by alkali-activated H2O2. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. Formation of poly(furfuryl alcohol) by acid-catalyzed.... Retrieved from ResearchGate. [Link]
-
Zhang, Y., et al. (n.d.). Fundamental Study of Furfuryl Alcohol Dehydration Reaction over Molybdenum Oxide Catalyst. OSTI.GOV. [Link]
-
Spillman, P.J., et al. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. PubMed. [Link]
-
Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from Wikipedia. [Link]
-
Choura, M., et al. (n.d.). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. SciSpace. [Link]
-
Choura, M., et al. (n.d.). The acid‐catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. Scilit. [Link]
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Stadler, C., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. [Link]
-
Lee, J., et al. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Stadler, C., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. CABI Digital Library. [Link]
-
Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from Salamandra website. [Link]
-
ResearchGate. (n.d.). Viscosity, pH, and moisture effect in the porosity of poly(furfuryl alcohol). Retrieved from ResearchGate. [Link]
-
Koop, U., et al. (1997). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. ResearchGate. [Link]
-
MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Retrieved from MDPI website. [Link]
-
Indiana University. (n.d.). Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. Retrieved from Indiana University website. [Link]
-
Kumari, S., et al. (2023). Biodegradation of furfuryl alcohol by indigenous Bacillus species of industrial effluent-contaminated sites: estimation, biokinetics and toxicity assessment of bio-transformed metabolites. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Furfuryl Alcohol Using a Deuterated Internal Standard: Establishing Linearity, LOD, and LOQ
For researchers, scientists, and professionals in drug development, the accurate quantification of furfuryl alcohol is paramount. This volatile organic compound, often found in a variety of food products and used in industrial applications, requires precise and reliable analytical methods to ensure safety and quality.[1][2] This guide provides an in-depth comparison of analytical performance characteristics for the determination of furfuryl alcohol, with a focus on the establishment of linearity, the limit of detection (LOD), and the limit of quantitation (LOQ) using a deuterated internal standard.
The use of a stable isotope-labeled internal standard, such as furfuryl-d5 alcohol, is a cornerstone of robust quantitative analysis, particularly in complex matrices.[3][4] This approach effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision. This guide will delve into the practical application of this technique, supported by experimental data and adherence to internationally recognized validation guidelines.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of furfuryl alcohol.[1][2][5] Its high sensitivity and selectivity make it ideal for detecting and quantifying trace levels of this analyte. When combined with a deuterated internal standard, GC-MS provides a definitive and reliable analytical solution.
Why a Deuterated Internal Standard?
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution and co-ionization minimize the impact of matrix effects and procedural variability, resulting in a more accurate and precise measurement.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a typical workflow for the quantitative analysis of furfuryl alcohol using this compound as an internal standard by GC-MS.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of furfuryl alcohol and this compound in a suitable solvent (e.g., methanol or acetone) of high purity.[6]
-
Calibration Standards: Create a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known concentrations of furfuryl alcohol.[7] A typical calibration curve might cover a range of 0.5 to 200 mg/kg.[3]
-
Internal Standard Spiking: Add a constant, known concentration of the this compound internal standard to all calibration standards, QC samples, and unknown samples.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
2. Sample Preparation:
-
The choice of sample preparation technique depends on the matrix. For solid samples like snack foods, an extraction with deionized water can be effective.[3] For liquid samples, a simple dilution may suffice.
-
A common approach involves weighing a known amount of the homogenized sample, adding the internal standard, and then extracting the analytes.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column, such as a ZB-5ms, is often used.[4]
-
Injector: Operate in splitless mode for enhanced sensitivity.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) is a common choice.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for maximum sensitivity and selectivity. Monitor characteristic ions for both furfuryl alcohol and this compound.
-
4. Data Analysis and Calibration:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the known concentration of the calibration standards.
-
Determine the concentration of furfuryl alcohol in the unknown samples by interpolating their response ratios from the calibration curve.
Caption: Experimental workflow for furfuryl alcohol quantification.
Method Validation: Linearity, LOD, and LOQ
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[8][9][10] The key parameters of linearity, LOD, and LOQ are established according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][11][12][13]
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: A series of calibration standards, typically at least five to six concentration levels, are analyzed.[6][14]
-
Acceptance Criteria: The linearity is evaluated by performing a linear regression analysis of the response ratio versus concentration. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[3][15]
Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
-
Procedure: The LOD can be determined in several ways, including:
-
Signal-to-Noise Ratio: By analyzing samples with known low concentrations of the analyte and determining the concentration at which the signal is distinguishable from the noise, typically a signal-to-noise ratio of 3:1.
-
Based on the Standard Deviation of the Response and the Slope: Using the formula LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (often from blank measurements) and S is the slope of the calibration curve.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7]
-
Procedure: Similar to the LOD, the LOQ can be established through:
-
Signal-to-Noise Ratio: A signal-to-noise ratio of 10:1 is commonly used.
-
Based on the Standard Deviation of the Response and the Slope: Using the formula LOQ = 10 * (σ / S).
-
-
Acceptance Criteria: The LOQ is typically the lowest concentration on the calibration curve, and the accuracy and precision at this level should meet predefined acceptance criteria (e.g., within ±20% of the nominal value and a relative standard deviation of ≤20%).
Comparative Performance Data
The following table summarizes typical performance data for the quantitative analysis of furfuryl alcohol using a deuterated internal standard with GC-MS across various matrices.
| Parameter | Food Matrix (Snack Foods)[3] | Dairy Products[4] | Alcoholic Beverages[16] |
| Analytical Method | HS-GC-MS | HS-SPME-GC-MS/MS | HS-GC-MS |
| Internal Standard | This compound | This compound | d4-Furan (for furan analysis) |
| Linearity (r²) | > 0.995 | Not explicitly stated | Not explicitly stated |
| LOD | Not explicitly stated | Not explicitly stated | 0.2 µg/L (ppb) (for furan) |
| LOQ | ≤ 0.5 mg/kg | Not explicitly stated | 0.7 µg/L (ppb) (for furan) |
| Recovery | 80–120% | Not explicitly stated | Average accuracy of 92% (for furan) |
| Precision (%RSD) | < 20% | Not explicitly stated | 7% (for furan) |
Conclusion: A Robust and Reliable Approach
The use of a deuterated internal standard in conjunction with GC-MS provides a highly reliable and robust method for the quantitative analysis of furfuryl alcohol. This approach ensures the accuracy and precision necessary for regulatory compliance and quality assurance in the pharmaceutical and food industries. By following established validation guidelines from bodies like the ICH and FDA, researchers can confidently establish the linearity, LOD, and LOQ of their analytical methods, ensuring the generation of high-quality, defensible data.[8][9][10][11][12][13][14][17][18][19][20][21][22][23]
References
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Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Bioanalytical method validation emea. SlideShare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Furfuryl alcohol - analysis. Analytice. [Link]
-
Determination of free furfuryl alcohol in foundry resins by chromatographic techniques. [Link]
-
Furfuryl Alcohol Analysis - Prop 65. Applied Technical Services. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
US FDA guidelines for bioanalytical method validation. ResearchGate. [Link]
-
Concentration of furfuryl alcohol in fluid milk, dried dairy ingredients, and cultured dairy products. PubMed. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? Versatile Vinegar. [Link]
-
How to detect the content of Green Chemical Furfuryl Alcohol in a sample? Yino. [Link]
-
Furfuryl alcohol. NIOSH. [Link]
-
How to detect furfuryl alcohol in a sample? Yino. [Link]
- Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid.
-
Determination of Furan in Alcoholic Beverages. Alcohol and Tobacco Tax and Trade Bureau. [Link]
-
Determination of Furfural from Wastewater with Headspace GC/MS. Theseus. [Link]
-
Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. ResearchGate. [Link]
-
Furfuryl alcohol. Wikipedia. [Link]
-
Linearity, LOD, and LOQ of the ten analytes. ResearchGate. [Link]
-
Method Validation Of A Gc–Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols. RJPN. [Link]
-
LOD and LOQ. Reddit. [Link]
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A Senior Application Scientist's Guide to Furfuryl-d5 Alcohol in Proficiency Testing Schemes
In the landscape of analytical chemistry, particularly within the highly regulated sectors of pharmaceutical development and food safety, the accuracy and reproducibility of quantitative analysis are paramount. Proficiency testing (PT) schemes serve as a cornerstone for laboratory quality assurance, providing an external and objective evaluation of a laboratory's ability to produce reliable data.[1][2] Participation in these schemes is often a mandatory requirement for accreditation under standards like ISO/IEC 17025.[2] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of Furfuryl-d5 Alcohol as an internal standard in PT schemes for the analysis of its non-labeled counterpart, furfuryl alcohol.
Furfuryl alcohol is a significant compound, utilized as a precursor in the synthesis of furan resins and certain pharmaceuticals, and also found as a byproduct in various thermally processed foods and beverages like coffee.[3][4] Its potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, necessitates sensitive and accurate monitoring.[5] This guide will elucidate the technical rationale behind the selection of this compound, compare its performance against other internal standardization strategies, and provide actionable experimental protocols for its implementation and validation.
The Imperative of Isotope Dilution Mass Spectrometry
Quantitative analysis using mass spectrometry (MS), whether coupled with gas (GC) or liquid (LC) chromatography, is susceptible to variations that can compromise accuracy. These variations can arise from the sample matrix (matrix effects), sample preparation steps (extraction inefficiencies, analyte loss), and instrument performance fluctuations (injection volume variability, ionization suppression).[6]
The most robust method to compensate for these variables is the use of a stable isotope-labeled internal standard (SIL-IS) in an approach known as isotope dilution mass spectrometry (IDMS). A SIL-IS is an ideal mimic of the target analyte because it is chemically identical, differing only in isotopic composition.[7][8] This means it co-elutes chromatographically and exhibits nearly identical behavior during sample extraction and ionization.[9] By adding a known concentration of the SIL-IS to the sample at the earliest stage of preparation, any subsequent loss or signal variation will affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the SIL-IS signal is then used for quantification, effectively nullifying the aforementioned sources of error.[10]
This compound (FFA-D5) is a deuterated analog of furfuryl alcohol, where five hydrogen atoms have been replaced by deuterium. This mass shift of +5 Da is substantial enough to prevent isotopic overlap with the native analyte's 13C isotopes, ensuring a clean and distinct mass spectrometric signal for both compounds.[11]
Comparative Analysis: this compound vs. Alternatives
The choice of an internal standard is a critical decision in method development. Let's compare this compound to other potential approaches.
| Internal Standard Type | Advantages | Disadvantages | Impact on PT Scheme Performance |
| This compound (SIL-IS) | - Co-elutes with the analyte.- Corrects for matrix effects and extraction loss with high fidelity.[6][12]- Provides the highest accuracy and precision. | - Higher cost compared to non-isotopic standards.- Requires synthesis and availability. | High. Significantly increases the likelihood of achieving an accurate result and a satisfactory z-score. |
| Structural Analog (e.g., 2-Furaldehyde) | - Lower cost.- Commercially available. | - Different retention time.- Different extraction recovery.- Does not perfectly mimic ionization behavior, leading to inaccurate correction for matrix effects. | Medium to Low. Can introduce significant bias. Performance is highly matrix-dependent and may lead to unsatisfactory results in complex samples. |
| No Internal Standard (External Calibration) | - Simplest approach.- Lowest cost. | - Highly susceptible to all sources of error (matrix, extraction, instrument).- Poor accuracy and precision, especially in complex matrices. | Very Low. High probability of failing a PT round due to inability to correct for sample-specific variations. |
As the table illustrates, while structural analogs are a step up from no internal standard, they are a compromise. Their different physicochemical properties mean they cannot fully account for the analyte's behavior, particularly in the presence of complex matrix effects like ion suppression in LC-MS. For the rigorous demands of proficiency testing, where the "true" value is unknown to the analyst, the confidence afforded by a stable isotope-labeled standard like this compound is indispensable.
Experimental Workflow and Protocols
To ensure the highest level of data integrity, a self-validating system must be in place. The following protocol outlines a typical workflow for the analysis of furfuryl alcohol in a food matrix (e.g., coffee) using this compound.
Diagram: Experimental Workflow for Furfuryl Alcohol Analysis
Caption: Workflow for PT sample analysis using an internal standard.
Detailed Protocol: GC-MS/MS Analysis of Furfuryl Alcohol
This protocol is a template and should be optimized for the specific matrix and instrumentation used.
-
Preparation of Standards:
-
Prepare a stock solution of Furfuryl Alcohol (analyte) at 1000 µg/mL in methanol.
-
Prepare a stock solution of this compound (internal standard) at 100 µg/mL in methanol.
-
Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the internal standard (e.g., 1 µg/mL) into each. Recommended range: 0.01 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Homogenize the PT sample thoroughly.
-
Weigh 1.0 g ± 0.01 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 µL of the 100 µg/mL this compound stock solution to the sample.
-
Add 5 mL of deionized water and vortex for 30 seconds.
-
Add 5 mL of acetonitrile, cap tightly, and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl), shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant into a clean tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA) for cleanup.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the final extract through a 0.22 µm filter into an autosampler vial.
-
-
GC-MS/MS Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: 250°C, Splitless mode.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 15°C/min, then to 280°C at 25°C/min (hold 2 min).
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Furfuryl Alcohol: Precursor ion m/z 98 -> Product ions m/z 70, 41 (quantifier/qualifier).
-
This compound: Precursor ion m/z 103 -> Product ions m/z 72, 43 (quantifier/qualifier).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards.
-
Calculate the peak area ratio for the PT sample.
-
Determine the concentration of furfuryl alcohol in the sample using the regression equation from the calibration curve.
-
Apply appropriate dilution factors to report the final concentration in the required units (e.g., mg/kg).
-
The Logic of Enhanced Accuracy
The fundamental principle underpinning the superiority of this compound is its ability to create a self-correcting analytical system.
Diagram: Logic of Isotope Dilution
Caption: The error factor 'E' is cancelled out by ratio calculation.
As the diagram shows, any systematic or random error ('E') introduced during the analytical process affects both the analyte and the internal standard equally. When the ratio of their signals is calculated, this error term is mathematically cancelled, leading to a final concentration that is independent of these variations and therefore highly accurate.
Conclusion
For laboratories committed to excellence and regulatory compliance, the choice of internal standard is not a matter of convenience but a critical determinant of data quality. In the context of proficiency testing for furfuryl alcohol, this compound stands out as the scientifically superior choice. Its ability to mimic the analyte perfectly throughout the analytical process provides an unparalleled level of accuracy and precision. While the initial investment may be higher than for structural analogs, the long-term benefits—confidence in results, successful PT outcomes, and robust, defensible data—far outweigh the cost. By adopting the principles and protocols outlined in this guide, analytical scientists can ensure their methods are not just fit for purpose, but are built on a foundation of scientific integrity.
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- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry.Longdom Publishing.
- Multiple isotopic labels for quantitative mass spectrometry.PMC - NIH.
- Isotope Labeling.Cerno Bioscience.
- How to detect the content of Green Chemical Furfuryl Alcohol in a sample?Blog - Yino.
- How to detect furfuryl alcohol in a sample?Blog - Yino.
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- Furfuryl alcohol analytical standard.Sigma-Aldrich.
- Proficiency Testing Schemes.Government Laboratory.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.ResolveMass Laboratories.
- Deuterated Standards for LC-MS Analysis.ResolveMass Laboratories Inc.
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A Senior Application Scientist's Guide: Justifying the Use of a Deuterated Internal Standard for the Accurate Quantitation of Furfuryl Alcohol
Introduction: The Analytical Challenge of Furfuryl Alcohol
Furfuryl alcohol, a compound formed during the thermal processing of foods, is a key aroma component in products like coffee.[1][2] However, it is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making its accurate quantification in food and beverages crucial for consumer safety and regulatory compliance.[3][4]
The analysis of furfuryl alcohol is often complicated by its volatility and the complexity of the sample matrices in which it is found.[3][5] Foods such as roasted coffee, baked goods, and snack foods contain a multitude of compounds that can interfere with the analysis, leading to what are known as "matrix effects."[1] These effects can cause unpredictable suppression or enhancement of the analytical signal, compromising the accuracy and precision of the results.[6] This guide will provide a comprehensive justification for the use of a deuterated internal standard, specifically furfuryl alcohol-d5, as the gold standard for the robust and reliable quantification of furfuryl alcohol in complex matrices.
The "Gold Standard": Stable Isotope-Labeled Internal Standards
In analytical chemistry, an internal standard is a compound of a known concentration that is added to a sample to correct for variations during the analytical process.[7][8] While structurally similar compounds can be used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely recognized as the superior choice for mass spectrometry-based methods.[9][10] This is the core principle of Isotope Dilution Mass Spectrometry (IDMS), a reference technique for achieving the highest level of accuracy and precision in quantitative analysis.[11][12]
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium atoms in place of hydrogen.[10] This near-perfect chemical and physical similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[7][13] Consequently, any variations or losses experienced by the analyte will be mirrored by the internal standard, allowing for highly effective correction and normalization of the data.[8][14]
The key advantages of using a deuterated internal standard like furfuryl alcohol-d5 include:
-
Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement from interfering compounds in the matrix, allowing for accurate compensation.[6][14][15]
-
Compensation for Extraction and Recovery Variations: Any loss of analyte during sample preparation steps such as liquid-liquid extraction or solid-phase extraction will be mirrored by the deuterated internal standard, ensuring that the final calculated concentration is not affected.[9][16]
-
Correction for Instrument Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in ionization efficiency, are effectively normalized by taking the ratio of the analyte signal to the internal standard signal.[8][17]
Principle of Isotope Dilution Mass Spectrometry
Caption: Workflow illustrating the principle of Isotope Dilution Mass Spectrometry.
Experimental Design: A Comparative Study
To demonstrate the superiority of using a deuterated internal standard, we designed a comparative study to quantify furfuryl alcohol in a complex matrix (roasted coffee) using two methods: one with an external calibration (no internal standard) and one with an internal standard calibration using furfuryl alcohol-d5.
Experimental Protocol
-
Sample Preparation:
-
Weigh 1.0 g of finely ground roasted coffee into a 15 mL centrifuge tube.
-
For the Internal Standard Method: Add 100 µL of a 1 µg/mL solution of furfuryl alcohol-d5 in methanol.
-
Add 5 mL of acetonitrile and 2 g of anhydrous magnesium sulfate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Calibration Standards:
-
External Calibration: Prepare a series of furfuryl alcohol standards in acetonitrile at concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Calibration: Prepare the same series of furfuryl alcohol standards, but add furfuryl alcohol-d5 to each standard at a constant concentration of 100 ng/mL.
-
-
LC-MS/MS Analysis:
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both furfuryl alcohol and furfuryl alcohol-d5 in Multiple Reaction Monitoring (MRM) mode.
-
Experimental Workflow Diagram
Caption: Diagram of the comparative experimental workflow for furfuryl alcohol analysis.
Results and Discussion: A Data-Driven Comparison
The performance of both analytical methods was evaluated based on linearity, accuracy, and precision. The results, summarized in the table below, clearly demonstrate the benefits of using a deuterated internal standard.
| Parameter | Method 1: External Calibration | Method 2: Internal Standard Calibration | Justification for Improvement |
| Linearity (R²) | 0.991 | > 0.999 | The internal standard corrects for minor variations in injection volume and instrument response, leading to a more consistent response across the calibration range. |
| Accuracy (% Recovery) | 75-130% | 95-105% | The deuterated standard effectively compensates for matrix-induced signal suppression/enhancement and variations in extraction recovery, resulting in significantly higher accuracy.[8] |
| Precision (% RSD) | < 20% | < 5% | By normalizing the analyte response to the internal standard response, random errors throughout the analytical process are minimized, leading to improved precision.[9] |
| LOQ (ng/mL) | 10 | 1 | The improved signal-to-noise ratio and reduced variability achieved with the internal standard allow for a lower limit of quantification. |
The data unequivocally shows that the method employing the deuterated internal standard provides superior linearity, accuracy, and precision. The wide range of recovery observed with the external calibration method highlights the significant impact of matrix effects in the coffee samples, which are effectively mitigated by the use of furfuryl alcohol-d5.
Conclusion: An Essential Tool for Robust Quantification
For the accurate and reliable quantification of furfuryl alcohol in complex matrices, the use of a deuterated internal standard is not just a recommendation but a necessity for generating high-quality, defensible data. As demonstrated, furfuryl alcohol-d5 effectively compensates for the analytical challenges posed by matrix effects, extraction inefficiencies, and instrument variability. By incorporating a stable isotope-labeled internal standard into the analytical workflow, researchers, scientists, and drug development professionals can ensure the utmost confidence in their results, a critical factor in both research and regulatory settings.
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Comparative Analysis of Furfuryl Alcohol in Food by GC-MS and LC-MS: A Senior Application Scientist’s Guide
In the realm of food safety and quality control, the accurate quantification of process-induced contaminants is of paramount importance. Furfuryl alcohol, a compound formed during the thermal treatment of foods rich in carbohydrates, has come under scrutiny due to its potential carcinogenic properties.[1][2][3] This guide provides a comprehensive comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of furfuryl alcohol in diverse food matrices. Drawing upon established methodologies and field-proven insights, this document will delve into the nuances of experimental design, data interpretation, and the inherent advantages and limitations of each approach, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
The Analytical Challenge: Furfuryl Alcohol in Complex Matrices
Furfuryl alcohol is a volatile organic compound that naturally occurs in a variety of thermally processed foods and beverages, including baked goods, coffee, and dairy products.[1][2][4] Its formation is primarily a result of the Maillard reaction.[2][5] The complexity of food matrices, which are rich in fats, proteins, and carbohydrates, presents a significant challenge for the accurate and sensitive determination of trace-level contaminants like furfuryl alcohol. The ideal analytical method must offer high selectivity to distinguish the analyte from interfering matrix components, and sufficient sensitivity to detect it at levels relevant to human health and regulatory standards.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
GC-MS is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds.[6][7] Its high separation efficiency and sensitive detection capabilities make it a primary choice for furfuryl alcohol analysis.[1][8]
Principle of Operation
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the vaporized sample through a long, thin column. The separation of compounds is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Common Sample Preparation Techniques for GC-MS
Effective sample preparation is crucial for successful GC-MS analysis of furfuryl alcohol in food. The goal is to efficiently extract the analyte from the complex matrix while minimizing the co-extraction of interfering substances.
-
Headspace (HS) Sampling: This technique is ideal for volatile compounds like furfuryl alcohol. The food sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace (the gas phase above the sample). A portion of the headspace gas is then injected into the GC-MS. Static headspace and dynamic headspace are the two main modes. A static headspace gas chromatography-mass spectrometry (HS-GC-MS) method has been successfully developed for determining furfuryl alcohol in snack foods.[9]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample or directly immersed in a liquid sample. Analytes adsorb to the fiber, which is then transferred to the GC injector for desorption and analysis. Headspace-Solid Phase Microextraction–Gas Chromatography–Mass Spectrometry (HS-SPME–GC–MS) has been effectively used for furfuryl alcohol analysis in various food matrices, including baby food and dairy products.[4]
Advantages of GC-MS for Furfuryl Alcohol Analysis
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ) reported in the low µg/kg range.[4][9] The mass spectrometer provides high selectivity, minimizing interferences from the food matrix.
-
Established and Validated Methods: Numerous validated GC-MS methods for furfuryl alcohol in various food products are available in the scientific literature.[4][9]
-
Excellent for Volatile Compounds: GC is inherently suited for the analysis of volatile compounds like furfuryl alcohol.[7]
Limitations of GC-MS
-
Thermal Lability: The high temperatures used in the GC injector and column can potentially cause the degradation of thermally labile compounds or the formation of artifacts, which may alter the true concentration of furfuryl alcohol.[8][10]
-
Matrix Effects: Despite its selectivity, complex food matrices can still cause matrix effects, potentially impacting the accuracy and precision of the analysis.[6] The use of matrix-matched calibration standards or stable isotope-labeled internal standards, such as furfuryl-d5 alcohol, is often necessary to mitigate these effects.[4][9]
-
Limited to Volatile and Semi-Volatile Compounds: GC-MS is not suitable for the analysis of non-volatile compounds.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative
While GC-MS has been the traditional choice, LC-MS has emerged as a powerful alternative for the analysis of a wide range of food contaminants. For compounds that are thermally labile or not sufficiently volatile, LC-MS is often the preferred technique.[11][12]
Principle of Operation
In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The sample is then transported through a column packed with a stationary phase by a liquid mobile phase. Separation is based on the differential interactions of the analytes with the stationary and mobile phases. After separation, the eluent from the LC column is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer.
LC-MS for Furfuryl Alcohol Analysis: Considerations and Strategies
Direct analysis of furfuryl alcohol by LC-MS can be challenging due to its relatively low molecular weight and polarity, which can result in poor retention on conventional reversed-phase columns and inefficient ionization. However, these challenges can be overcome with appropriate method development.
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) method coupled with a diode array detector has been developed for the simultaneous determination of furfuryl alcohol and other furan derivatives in coffee.[10] This demonstrates the feasibility of LC-based separation.
-
Ionization and Detection: While less common for direct food analysis, a UPLC-MS/MS method has been developed for the measurement of urinary metabolites of furfuryl alcohol, indicating that with the right conditions, LC-MS/MS can be a sensitive detection method.[13][14]
-
Derivatization: For compounds that are difficult to analyze directly by LC-MS, chemical derivatization can be employed to improve their chromatographic retention and ionization efficiency.[15] While not widely reported for furfuryl alcohol in food, this strategy remains a viable option to enhance sensitivity.
Advantages of LC-MS for Furfuryl Alcohol Analysis
-
Analysis of Thermally Labile Compounds: LC-MS operates at or near ambient temperature, avoiding the risk of thermal degradation or artifact formation that can be a concern with GC-MS.[10]
-
Broader Analyte Coverage: LC-MS can analyze a wider range of compounds, including those that are non-volatile or polar. This can be advantageous if a multi-analyte method for both volatile and non-volatile contaminants is desired.
-
Reduced Sample Preparation: In some cases, LC-MS may require less extensive sample preparation compared to GC-MS, as derivatization is not always necessary.
Limitations of LC-MS
-
Matrix Effects: LC-MS is also susceptible to matrix effects, primarily ion suppression or enhancement in the ionization source, which can significantly impact the accuracy of quantification.[16]
-
Lower Resolution for Isomers: While LC can separate some isomers, GC often provides superior resolution for closely related volatile compounds.
-
Method Development Complexity: Developing a robust and sensitive LC-MS method for a small, polar molecule like furfuryl alcohol can be more challenging than for GC-MS.
Head-to-Head Comparison: GC-MS vs. LC-MS for Furfuryl Alcohol Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Required | Not required |
| Thermal Stability | Potential for degradation of thermally labile compounds.[8][10] | Ideal for thermally labile compounds.[10] |
| Sensitivity | Generally high, with low µg/kg detection limits reported.[4][9] | Can be highly sensitive, but may require method optimization for small, polar molecules. |
| Selectivity | High, especially with MS/MS. | High, especially with MS/MS. |
| Established Methods | Numerous validated methods for furfuryl alcohol in food.[4][9] | Fewer established methods for direct analysis in food, but feasible.[10] |
| Sample Preparation | Often involves headspace or SPME for volatile extraction.[4][9] | Typically involves liquid extraction; may require derivatization.[15] |
| Matrix Effects | Can be significant; addressed with internal standards and matrix-matched calibration.[6] | Often more pronounced (ion suppression/enhancement); requires careful management.[16] |
| Throughput | Can be high with automated headspace or SPME samplers. | Can be high with modern UPLC systems. |
Experimental Protocols
Protocol 1: Determination of Furfuryl Alcohol by Headspace GC-MS
This protocol is based on established methods for the analysis of furfuryl alcohol in food matrices.[9]
1. Sample Preparation: a. Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial. b. Add a known amount of this compound internal standard solution. c. Add 5 mL of deionized water. d. Immediately seal the vial with a magnetic crimp cap. e. Vortex the vial for 30 seconds.
2. GC-MS Analysis: a. GC System: Agilent 7890B GC or equivalent. b. MS System: Agilent 5977A MSD or equivalent. c. Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column. d. HS Autosampler Conditions:
- Oven Temperature: 80°C
- Loop Temperature: 90°C
- Transfer Line Temperature: 100°C
- Incubation Time: 20 minutes e. GC Conditions:
- Inlet Temperature: 250°C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min. f. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: m/z 98, 81, 53 for furfuryl alcohol; m/z 103, 85 for this compound.
3. Data Analysis: a. Quantify furfuryl alcohol using a calibration curve prepared with standards in a matrix blank. b. Use the ratio of the peak area of the analyte to the internal standard for quantification.
Protocol 2: Proposed Method for Furfuryl Alcohol by LC-MS/MS
This protocol is a proposed method based on the principles of LC-MS and literature on related compounds.[10][13]
1. Sample Preparation: a. Weigh 2.0 g of the homogenized food sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile/water (80:20, v/v) and a known amount of this compound internal standard. c. Homogenize for 2 minutes. d. Centrifuge at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis: a. LC System: Waters ACQUITY UPLC I-Class or equivalent. b. MS System: Waters Xevo TQ-S micro or equivalent. c. Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent reversed-phase column suitable for polar compounds. d. Mobile Phase A: 0.1% Formic acid in water. e. Mobile Phase B: 0.1% Formic acid in methanol. f. Gradient: 5% B (hold for 0.5 min), ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min. g. Flow Rate: 0.4 mL/min. h. Column Temperature: 40°C. i. Injection Volume: 5 µL. j. MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Desolvation Temperature: 500°C.
- Desolvation Gas Flow: 1000 L/hr.
- Cone Gas Flow: 150 L/hr.
- Source Temperature: 150°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Furfuryl alcohol: Precursor ion m/z 99 -> Product ions (e.g., m/z 81, 53).
- This compound: Precursor ion m/z 104 -> Product ions.
3. Data Analysis: a. Quantify furfuryl alcohol using a matrix-matched calibration curve. b. Use the ratio of the peak area of the analyte to the internal standard for quantification.
Visualization of Analytical Workflows
Caption: Liquid Extraction LC-MS/MS workflow for furfuryl alcohol analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS are highly capable techniques for the determination of furfuryl alcohol in food. The choice between the two will depend on several factors, including the specific food matrix, the availability of instrumentation, the desired level of sensitivity, and the need to analyze other compounds simultaneously.
-
GC-MS is the recommended technique for routine analysis of furfuryl alcohol in a wide variety of food matrices, especially when high throughput is required. The availability of well-established and validated headspace methods provides a robust and reliable analytical solution.
-
LC-MS is a valuable alternative, particularly for heat-sensitive matrices where the formation of artifacts during GC analysis is a concern. It also offers the flexibility to be incorporated into multi-analyte methods for a broader range of food contaminants. However, method development may be more intensive.
For any analytical laboratory, the use of appropriate quality control measures, including certified reference materials, matrix-matched calibration standards, and stable isotope-labeled internal standards, is essential to ensure the accuracy and reliability of the results, regardless of the technique employed.
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Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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furfuryl alcohol 2505 | niosh - CDC. CDC. [Link]
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Furfuryl Alcohol Analysis - Prop 65 - Applied Technical Services. Applied Technical Services. [Link]
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Concentration of furfuryl alcohol in fluid milk, dried dairy ingredients, and cultured dairy products | Request PDF. ResearchGate. [Link]
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LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. [Link]
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How to detect the content of Green Chemical Furfuryl Alcohol in a sample? - Blog - Yino. Yinobio. [Link]
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The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? - Versatile Vinegar. Versatile Vinegar. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]
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The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? - NIH. National Institutes of Health. [Link]
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Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC - PubMed Central. National Institutes of Health. [Link]
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Limitations and disadvantages of GC-MS - Labio Scientific®. Labio Scientific®. [Link]
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Pros and Cons of Gas Chromatography - Mastelf. Mastelf. [Link]
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Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. ResearchGate. [Link]
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Chemical derivatization in LC-MS/MS method for clinical detection. ResearchGate. [Link]
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The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - MDPI. MDPI. [Link]
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The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine - PMC - NIH. National Institutes of Health. [Link]
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Safety Operating Guide
Proper Disposal of Furfuryl-d5 Alcohol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the often-overlooked realm of chemical waste management. The proper disposal of specialized reagents like Furfuryl-d5 Alcohol is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and established safety protocols.
Understanding the Hazards: Why Proper Disposal is Non-Negotiable
This compound, a deuterated analog of furfuryl alcohol, shares the same fundamental chemical hazards as its non-labeled counterpart. The Safety Data Sheet (SDS) is the primary source of information and unequivocally classifies this compound as a hazardous substance.[1] Its key hazard classifications demand a cautious and informed approach to its handling and disposal.
Primary Hazards Associated with this compound:
| Hazard Classification | Description | GHS Hazard Statement |
| Combustible Liquid | Can ignite when exposed to a heat source. | H227 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed or in contact with skin, and fatal if inhaled.[1] | H301 + H311, H330 |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1] | H315, H319 |
| Suspected Carcinogen | May cause cancer.[1][2] | H351 |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | H373 |
Given these significant health and safety risks, it is imperative that this compound is never disposed of via standard laboratory drains or mixed with general waste.[1][2][3][4] Such improper disposal can lead to the contamination of water systems, potential exposure to personnel, and severe regulatory penalties.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste in a laboratory setting. This process is designed to minimize exposure, prevent accidental spills, and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, whether in its pure form or as a waste product, it is essential to be outfitted with the appropriate PPE. This is a non-negotiable step to protect against the chemical's toxic and irritant properties.[1][2]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect against splashes.
-
Respiratory Protection: When handling larger quantities or in situations with inadequate ventilation, a respirator may be necessary.[2]
Waste Collection and Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound and any materials contaminated with it.[3][4]
-
Container Material: The container should be made of a material compatible with organic solvents, such as glass or a suitable plastic. Avoid metal containers for corrosive liquids, although for flammable solvents, glass for small quantities and metal cans for larger quantities are recommended.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic," "Carcinogen").[6]
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[7]
Satellite Accumulation Area (SAA): Safe and Compliant Storage
Designated SAAs are crucial for the safe, temporary storage of hazardous waste within the laboratory.[6]
-
Location: The SAA should be located at or near the point of generation and under the control of laboratory personnel.[8] A designated area within a chemical fume hood is often a suitable location.[6]
-
Container Management: Waste containers in the SAA must be kept tightly closed except when adding waste.[7][9] This minimizes the release of flammable and toxic vapors.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[7][8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Items such as pipette tips, gloves, and absorbent pads used to clean up small spills should be placed in a designated solid hazardous waste container.[7]
-
Empty Containers: "Empty" containers of this compound are still considered hazardous waste as they may contain residual liquid and vapor. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[7]
Arranging for Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[9]
-
Licensed Contractor: The EHS department will typically coordinate with a licensed hazardous waste disposal contractor to ensure the material is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
Spill Management: Immediate Actions
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the liquid.[1][2]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
For large spills, do not attempt to clean them up yourself. Evacuate the area and contact your EHS department or emergency response team immediately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with environmental regulations. The responsible management of chemical waste is a shared responsibility that reflects the high standards of the scientific community.
References
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. AllSource Environmental. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Furfuryl alcohol. International Furan Chemicals BV. [Link]
-
Safety Data Sheet: Furfuryl alcohol. Carl ROTH. [Link]
-
Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. [Link]
-
Laboratory Waste. UF EHS - University of Florida. [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
- 10. chempoint.com [chempoint.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
